molecular formula C17H15NO B112815 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde CAS No. 590391-01-8

2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B112815
CAS No.: 590391-01-8
M. Wt: 249.31 g/mol
InChI Key: PVIYVHWXJIXQFL-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxaldehyde, 2-(3,4-dimethylphenyl)->

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIYVHWXJIXQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233044
Record name 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590391-01-8
Record name 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590391-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[1] This document details the molecule's structural and physicochemical properties, provides validated, step-by-step protocols for its multi-step synthesis, and outlines the spectroscopic techniques required for its structural elucidation and characterization. The synthesis leverages two cornerstone reactions of heterocyclic chemistry: the Fischer Indole Synthesis for the formation of the core indole ring system and the Vilsmeier-Haack reaction for the regioselective introduction of the formyl group.[2] The rationale behind these synthetic choices, the underlying reaction mechanisms, and potential applications as a versatile intermediate for drug discovery are discussed in depth. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Core Physicochemical and Structural Properties

This compound is an aromatic heterocyclic compound. Its structure is characterized by a central indole ring system, which is a fusion of a benzene and a pyrrole ring.[1][3][4] A 3,4-dimethylphenyl substituent is attached at the C2 position, and a formyl (aldehyde) group is at the C3 position. This substitution pattern makes it a valuable precursor for creating more complex molecules, as the aldehyde group is amenable to a wide range of chemical transformations.[5][6]

Data Presentation: Key Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₇H₁₅NON/A
Molecular Weight 249.31 g/mol [7]
Appearance Expected to be an off-white to yellow solid[8]
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water.[8]
SMILES Cc1ccc(c(c1)C)c2c(c3ccccc3n2)C=ON/A
InChI Key InChIKey=GGRRHZPZRUKVLP-UHFFFAOYSA-N (analogue)[7]

Rational Synthesis and Experimental Protocols

The synthesis of this compound is most logically achieved through a two-step sequence. First, the substituted indole core is constructed via the Fischer Indole Synthesis. Second, the aldehyde functionality is introduced at the C3 position using the Vilsmeier-Haack reaction. This regioselective formylation is a classic and highly effective method for electron-rich heterocycles like indoles.[9]

Step 1: Fischer Indole Synthesis of 2-(3,4-dimethylphenyl)-1H-indole

The Fischer indole synthesis is a robust acid-catalyzed reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone.[2][10][11] For this synthesis, phenylhydrazine is reacted with 1-(3,4-dimethylphenyl)ethan-1-one. The reaction proceeds through a phenylhydrazone intermediate, which tautomerizes to an enamine. A-sigmatropic rearrangement followed by cyclization and elimination of ammonia yields the aromatic indole core.[2][12]

  • Reaction Setup: To a round-bottom flask, add phenylhydrazine (1.0 eq) and 1-(3,4-dimethylphenyl)ethan-1-one (1.05 eq) in a suitable solvent such as acetic acid or ethanol.

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA), to the reaction mixture.[2][12] Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours until TLC analysis indicates the consumption of the hydrazone intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product may precipitate. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Isolation and Purification: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(3,4-dimethylphenyl)-1H-indole, can be purified by column chromatography on silica gel or by recrystallization.

Fischer_Indole_Synthesis Reactants Phenylhydrazine + 1-(3,4-dimethylphenyl)ethan-1-one Hydrazone Phenylhydrazone Formation (Acid/Base Catalysis) Reactants->Hydrazone + H⁺ Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Aromatization & Cyclization Rearrangement->Cyclization + H⁺ Elimination Elimination of NH₃ Cyclization->Elimination Product 2-(3,4-dimethylphenyl)-1H-indole Elimination->Product - NH₄⁺

Caption: Mechanism of the Fischer Indole Synthesis.

Step 2: Vilsmeier-Haack Formylation of 2-(3,4-dimethylphenyl)-1H-indole

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich aromatic rings.[9] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This reagent is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired indole-3-carbaldehyde.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq) dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the 2-(3,4-dimethylphenyl)-1H-indole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-95 °C for 2-5 hours.[13] Monitor the reaction's progress by TLC.

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the iminium intermediate.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline (pH > 8). The product, this compound, will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Vilsmeier_Haack_Reaction cluster_0 Vilsmeier Reagent Formation DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Attack Electrophilic Attack at C3 VilsmeierReagent->Attack Indole 2-(3,4-dimethylphenyl) -1H-indole Indole->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Aqueous Work-up (Hydrolysis) Iminium->Hydrolysis Product 2-(3,4-dimethylphenyl)-1H -indole-3-carbaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Spectroscopic Analysis and Structural Confirmation

Confirmation of the successful synthesis and purity of this compound requires a combination of standard spectroscopic techniques.[14] The expected spectral data are summarized below.

Data Presentation: Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR δ ~12.0-12.5 ppm (s, 1H): N-H proton of the indole ring.[13] δ ~9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO).[13] δ ~7.2-8.2 ppm (m, 7H): Aromatic protons from the indole and dimethylphenyl rings. δ ~2.3 ppm (s, 6H): Two methyl group protons (-CH₃).
¹³C NMR δ ~185 ppm: Aldehyde carbonyl carbon (C=O).[13][15] δ ~110-140 ppm: Multiple signals corresponding to the aromatic carbons of the indole and dimethylphenyl rings. δ ~20 ppm: Two signals for the methyl group carbons (-CH₃).
FT-IR (cm⁻¹) ~3200-3300 cm⁻¹: N-H stretching vibration.[8] ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1650-1680 cm⁻¹: Strong C=O stretching of the aldehyde.[8] ~1450-1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.
Mass Spec (MS) m/z = 249.12 (M⁺): Molecular ion peak corresponding to the exact mass of C₁₇H₁₅NO.

Potential Applications and Biological Significance

Indole-3-carbaldehyde and its derivatives are crucial intermediates for the synthesis of a vast array of biologically active compounds and natural products.[5][6] The aldehyde functional group serves as a versatile chemical handle for further elaboration through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.[16][17]

The indole nucleus itself is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][17][18][19] The presence of the lipophilic 3,4-dimethylphenyl group at the C2 position may enhance the compound's interaction with biological targets and improve its pharmacokinetic profile. Therefore, this compound is a promising scaffold for the development of novel therapeutic agents.

Core_Scaffold cluster_derivatives Potential Therapeutic Derivatives Core {this compound | (Core Scaffold)} Antimicrobial Antimicrobial Agents Core->Antimicrobial Condensation (e.g., with thiosemicarbazide) Anticancer Anticancer Agents Core->Anticancer Wittig Reaction & Cyclization Antioxidant Antioxidant Agents Core->Antioxidant Reduction to Alcohol & Esterification AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Schiff Base Formation & Metal Complexation

Caption: Potential derivatization pathways for drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has detailed a reliable and well-established two-step synthetic pathway involving the Fischer Indole Synthesis and Vilsmeier-Haack reaction. The provided protocols, mechanistic insights, and characterization data serve as a solid foundation for researchers. The versatile reactivity of the aldehyde group, combined with the proven biological relevance of the substituted indole scaffold, positions this molecule as an attractive starting point for the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

  • Fischer indole synthesis - Wikipedia. [Link]

  • Fischer Indole Synthesis - SynArchive. [Link]

  • Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]

  • RATIONAL SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL INDOLE DERIVATIVES WITH PROMISING ANTIMICROBIAL PROPERTIES - YMER. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. [Link]

  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF - ResearchGate. [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY - CHEMICAL PROBLEMS. [Link]

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Indole-3-carbaldehyde - Wikipedia. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scientific Research Publishing. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB. [Link]

  • 4-(2,6-Dimethylphenyl)-1H-indole-3-carbaldehyde | C17H15NO | CID - PubChem. [Link]

  • 1H-Indole-3-carbaldehyde - PMC. [Link]

  • 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde Properties. [Link]

  • H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0241234) - NP-MRD. [Link]

  • Indoles and derivatives - MassBank. [Link]

  • Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]

  • Indole-3-aldehyde (Compound) - Exposome-Explorer - IARC. [Link]

Sources

Therapeutic Potential of 2-(3,4-Dimethylphenyl)-1H-Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel antimitotic agents that overcome multidrug resistance (MDR) in cancer therapy has renewed interest in the indole scaffold. Specifically, 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde represents a potent pharmacophore within the class of 2-arylindole-3-carbaldehydes. These molecules function primarily as tubulin polymerization inhibitors , targeting the colchicine-binding site of microtubules.

This guide provides a comprehensive technical analysis of this specific derivative, detailing its chemical synthesis, mechanism of action (MOA), structure-activity relationships (SAR), and validation protocols. It is designed for researchers aiming to utilize this scaffold for lead optimization in oncology drug discovery.

Chemical Architecture & Synthesis

The core structure consists of an indole bicycle substituted at the C2 position with a lipophilic 3,4-dimethylphenyl group and at the C3 position with a reactive formyl group. The presence of the 3,4-dimethyl moiety enhances lipophilicity, facilitating membrane permeability and hydrophobic interaction within the tubulin binding pocket.

Validated Synthesis Protocol

The synthesis follows a convergent two-step pathway: a Fischer Indole Synthesis followed by a Vilsmeier-Haack formylation.

Step 1: Fischer Indole Cyclization
  • Reagents: Phenylhydrazine hydrochloride, 3,4-Dimethylacetophenone, Polyphosphoric acid (PPA) or Zinc Chloride (

    
    ).
    
  • Protocol:

    • Equimolar amounts of phenylhydrazine and 3,4-dimethylacetophenone are dissolved in ethanol with catalytic acetic acid to form the hydrazone intermediate.

    • The solvent is removed, and the residue is heated with PPA at 100–110°C for 2–3 hours.

    • Critical Control: Monitor the disappearance of the hydrazone via TLC (Hexane:EtOAc 7:3).

    • Quench with ice water, filter the precipitate, and recrystallize from ethanol to obtain 2-(3,4-dimethylphenyl)-1H-indole .

Step 2: Vilsmeier-Haack Formylation
  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).
    
  • Protocol:

    • Cool anhydrous DMF (5 eq) to 0°C. Add

      
       (1.2 eq) dropwise to generate the chloroiminium ion (Vilsmeier reagent).
      
    • Add a solution of 2-(3,4-dimethylphenyl)-1H-indole in DMF dropwise, maintaining temperature <10°C.

    • Heat the mixture to 80°C for 4 hours.

    • Work-up: Pour into ice-cold sodium acetate solution (to buffer pH ~8) and stir until the yellow precipitate forms.

    • Purify via column chromatography (Silica gel, Chloroform:Methanol) to yield This compound .

Synthesis Pathway Diagram

Synthesis Reactants Phenylhydrazine + 3,4-Dimethylacetophenone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Condensation (EtOH, AcOH) Indole 2-(3,4-dimethylphenyl)-1H-indole (Core Scaffold) Hydrazone->Indole Fischer Cyclization (PPA, 110°C) FinalProduct 2-(3,4-dimethylphenyl)- 1H-indole-3-carbaldehyde Indole->FinalProduct Formylation (80°C, 4h) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->FinalProduct Electrophilic Attack

Figure 1: Two-step synthesis pathway via Fischer Indole Cyclization and Vilsmeier-Haack Formylation.[1][2][3][4][5]

Pharmacological Mechanism of Action

The therapeutic efficacy of 2-phenylindole-3-carbaldehydes is driven by their ability to disrupt microtubule dynamics.

Primary Target: Tubulin Inhibition

The 3,4-dimethylphenyl group mimics the trimethoxyphenyl ring of Colchicine , allowing the molecule to bind to the colchicine-binding site on


-tubulin. This binding:
  • Prevents the polymerization of tubulin dimers into microtubules.

  • Destabilizes existing microtubules.

  • Leads to G2/M phase cell cycle arrest , as the mitotic spindle cannot form to segregate chromosomes.

Secondary Signaling: Apoptosis Induction

Following mitotic arrest, the cell activates the intrinsic apoptotic pathway:

  • Bcl-2 Downregulation: The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 increases.

  • Caspase Activation: Cleavage of Pro-Caspase-3 to active Caspase-3 executes cell death.

  • ROS Generation: Some indole derivatives induce Reactive Oxygen Species (ROS), further stressing the mitochondria.

Mechanistic Pathway Diagram

MOA Drug 2-(3,4-dimethylphenyl)- 1H-indole-3-carbaldehyde Tubulin Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Failure triggers Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Signal Transduction Caspase Caspase-3 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 2: Mechanism of Action illustrating tubulin inhibition leading to apoptotic cascade.

Structure-Activity Relationship (SAR)

The biological activity of this molecule is tightly regulated by specific structural features.

Structural RegionModificationEffect on ActivityMechanistic Insight
C3-Aldehyde Retention (-CHO)High Essential for H-bonding in the tubulin pocket; metabolic precursor to active hydrazones.
C3-Aldehyde Conversion to Oxime/HydrazoneVariable/High Bulky hydrazones can access additional hydrophobic pockets, often increasing potency [1].
C2-Phenyl Ring UnsubstitutedModerateProvides basic hydrophobic interaction.
C2-Phenyl Ring 3,4-Dimethyl Very High Critical Feature: Mimics the pharmacophore of Combretastatin A-4/Colchicine; maximizes van der Waals contacts.
Indole Nitrogen N-MethylationModerate/LowOften reduces activity due to loss of H-bond donor capability.

Experimental Validation Protocols

To validate the therapeutic potential of this derivative, the following self-validating experimental systems are recommended.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or fluorescence-based kit).

  • Protocol:

    • Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

      
      , pH 6.9) with 1 mM GTP.
      
    • Add test compound (0.1 - 10

      
      M) or vehicle (DMSO). Include Colchicine  (5 
      
      
      
      M) as a positive control.
    • Incubate at 37°C in a fluorometer (Ex 360 nm / Em 450 nm).

    • Data Output: Measure the

      
       of the polymerization curve. A reduction in fluorescence plateau compared to control indicates inhibition.
      
MTT Cytotoxicity Assay

Objective: Determine


 values against cancer cell lines (e.g., MCF-7, HeLa).
  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates and incubate for 24h.
      
    • Treat with serial dilutions of the derivative for 48h.

    • Add MTT reagent (0.5 mg/mL) and incubate for 4h.

    • Dissolve formazan crystals in DMSO.

    • Analysis: Absorbance at 570 nm. Calculate

      
       using non-linear regression.
      
Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest.

  • Protocol:

    • Treat cells with

      
       concentration for 24h.
      
    • Fix cells in 70% ice-cold ethanol.

    • Stain with Propidium Iodide (PI) / RNase A solution.

    • Analysis: Quantify DNA content via flow cytometry.

    • Success Criteria: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N).

References

  • Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Source: Bioorganic & Medicinal Chemistry (2007). URL:[Link]

  • Aroyl hydrazones of 2-phenylindole-3-carbaldehydes as novel antimitotic agents. Source: Bioorganic & Medicinal Chemistry (2008). URL:[Link]

  • Comparative QSAR modelling of 2-phenylindole-3-carbaldehyde derivatives as potential antimitotic agents. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]

  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole Systems. Source: Journal of Applied Pharmaceutical Science (2019). URL:[Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Source: Organic Syntheses (2024). URL:[Link]

Sources

Targeting the Privileged Scaffold: A Technical Guide to Screening 2-Arylindole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the biological evaluation of 2-arylindole-3-carbaldehydes , a privileged scaffold in medicinal chemistry. It deviates from standard templates to focus on the causality of screening decisions, specific mechanistic validation, and rigorous data interpretation.

Executive Technical Summary

The 2-arylindole-3-carbaldehyde moiety represents a "privileged structure" capable of binding multiple biological targets with high affinity. Its pharmacological versatility stems from two core features:

  • The 2-Aryl Interface: Mimics the

    
    -helix turn of proteins and provides essential 
    
    
    
    -
    
    
    stacking interactions, critical for binding the colchicine site of tubulin.
  • The C3-Formyl Electrophile: Acts as a reactive "warhead" for covalent interactions (Schiff base formation) or as a hydrogen bond acceptor in reversible binding.

This guide details the screening protocols required to validate this scaffold’s activity in oncology (tubulin inhibition) and infectious disease (biofilm disruption) , prioritizing self-validating experimental designs.

Anticancer Screening: The Tubulin-Targeting Workflow

Research indicates that 2-arylindoles primarily exert cytotoxicity by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest. Therefore, a simple cytotoxicity screen is insufficient; it must be paired with mechanistic validation.

Primary Screen: Optimized MTT Cytotoxicity Protocol

Context: Indoles are lipophilic.[1] Standard MTT protocols often fail due to compound precipitation in aqueous media, leading to false positives (crystals scattering light).

Protocol: Solubilization-Critical MTT Assay

  • Preparation: Dissolve 2-arylindole derivatives in 100% DMSO to create a 10 mM stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Seeding: Seed MCF-7 or MDA-MB-231 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment (The Critical Step):

    • Prepare serial dilutions in culture medium.

    • Control: Maintain final DMSO concentration

      
       in all wells to prevent solvent cytotoxicity.
      
    • Precipitation Check: Before incubation, examine wells under 40x microscopy. If crystals are visible, the data is invalid.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent. After 4h, solubilize formazan crystals with acidified isopropanol (not just DMSO) to prevent protein precipitation interference. Read Absorbance at 570 nm.

Mechanistic Validation: Tubulin Polymerization Assay

Causality: If the MTT IC


 is nanomolar, you must confirm the mechanism. 2-arylindoles typically bind the colchicine site .

Workflow:

  • Use purified bovine brain tubulin (>99% pure).

  • Incubate tubulin (10 µM) with the test compound (3 µM) in PEM buffer (pH 6.9) containing GTP (1 mM).

  • Initiate polymerization by warming to 37°C.

  • Metric: Monitor fluorescence (Ex 360 nm / Em 450 nm) of a reporter dye (DAPI) or absorbance at 340 nm over 60 minutes.

  • Validation: A "flattened" curve compared to the vehicle control confirms inhibition. Use Combretastatin A-4 as a positive control.

Pathway Visualization

The following diagram illustrates the confirmed signaling cascade triggered by 2-arylindole-3-carbaldehydes in cancer cells.

IndoleMechanism Indole 2-Arylindole-3-carbaldehyde Tubulin Tubulin (Colchicine Site) Indole->Tubulin  Binds   Microtubule Microtubule Polymerization Tubulin->Microtubule  Inhibits   Spindle Mitotic Spindle Defect Microtubule->Spindle  Disrupts   Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint  Triggers   G2M G2/M Cell Cycle Arrest Checkpoint->G2M  Induces   Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis  Leads to  

Figure 1: Mechanistic cascade of 2-arylindoles. Binding to the colchicine site halts polymerization, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.

Antimicrobial & Biofilm Screening[2][3]

The aldehyde group at C3 makes these compounds potent against biofilm-forming bacteria (e.g., S. aureus, P. aeruginosa) by reacting with nucleophilic residues in bacterial surface proteins.

Comparative Activity Data

The following table summarizes typical potency ranges derived from structure-activity relationship (SAR) studies, highlighting the importance of the C5-substituent.

Compound VariantTarget OrganismMIC Range (µg/mL)Mechanism Insight
Unsubstituted 2-Phenylindole S. aureus25 - 50Moderate membrane permeability.
5-Methoxy-2-phenylindole S. aureus (MRSA)3.12 - 6.25Electron-donating group enhances lipophilicity/binding.
5-Bromo-2-phenylindole C. albicans12.5 - 25Halogen bonding improves fungal target affinity.
Hydrazone Derivative E. coli50 - 100Aldehyde conversion to hydrazone reduces reactivity but increases stability.
Protocol: Biofilm Inhibition Assay (Crystal Violet)

Context: Planktonic MICs often do not predict biofilm eradication. This assay is mandatory for chronic infection relevance.

  • Growth: Culture bacteria in TSB supplemented with 1% glucose (promotes biofilm) in 96-well flat-bottom plates.

  • Treatment: Add test compounds at sub-MIC concentrations (e.g., 0.5x MIC) to assess inhibition of formation rather than just killing.

  • Incubation: 24h static incubation at 37°C.

  • Staining:

    • Discard media and wash wells 3x with PBS (carefully, to avoid detaching biomass).

    • Fix with methanol (15 mins).

    • Stain with 0.1% Crystal Violet (15 mins).

  • Quantification: Solubilize the dye with 33% Acetic Acid and measure OD at 590 nm.

  • Calculation:

    
    .
    

Structure-Activity Relationship (SAR) Logic

To optimize biological activity, researchers must systematically vary substituents around the indole core. The diagram below guides the rational design of next-generation derivatives.

SAR_Logic Core 2-Arylindole-3-carbaldehyde Scaffold C3 C3-Formyl Group Core->C3 C2 C2-Aryl Ring Core->C2 C5 C5-Position Core->C5 N1 N1-Position Core->N1 Schiff Schiff Base Formation (Hydrazones/Imines) Increases Stability C3->Schiff Derivatization Lipophilicity Lipophilic Subs (OMe, Cl) Enhance Tubulin Binding C2->Lipophilicity Primary Interaction Electronic Electron Donating (OMe) Increases Cytotoxicity C5->Electronic Tuning Solubility Alkyl/Sulfonyl Groups Modulate Solubility N1->Solubility ADME Opt.

Figure 2: SAR Logic Map. Modifications at C2 and C5 primarily drive potency, while C3 and N1 modifications are used to tune stability and pharmacokinetics.

References

  • Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Source: Bioorganic & Medicinal Chemistry (2007).[1] Significance: Establishes the tubulin-binding mechanism and IC50 ranges for breast cancer lines.

  • Aroyl hydrazones of 2-phenylindole-3-carbaldehydes as novel antimitotic agents. Source: Bioorganic & Medicinal Chemistry (2008).[2][3] Significance: Demonstrates that hydrazone derivatives retain G2/M arrest capability despite structural modification.[3]

  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens. Source: ACS Bio & Med Chem Au (2025). Significance: Provides recent protocols for screening indole derivatives against resistant bacterial strains.

  • Synthesis and alpha-glucosidase inhibitory activity of indole derivatives. Source: Journal of King Saud University - Science (2020). Significance: Validates the scaffold's potential in metabolic enzyme inhibition (diabetes research).

  • 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Source:[4] Journal of Pharmacy and Pharmacology (2015). Significance: A comprehensive review of the scaffold's versatility and binding modes.[5]

Sources

Solubility profile of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile & Physicochemical Characterization of 2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde

Executive Summary

This technical guide provides a comprehensive solubility and physicochemical analysis of This compound . As a functionalized indole derivative, this compound serves as a critical intermediate in the synthesis of bioactive Schiff bases, chalcones, and heterocyclic pharmaceuticals.

The addition of a lipophilic 3,4-dimethylphenyl moiety at the C2 position significantly alters the solubility landscape compared to the parent indole-3-carbaldehyde, reducing aqueous solubility while enhancing affinity for non-polar and chlorinated organic solvents. This guide details the theoretical solubility profile, experimental determination protocols, and thermodynamic modeling approaches required for precise solvent selection in drug development and process chemistry.

Physicochemical Profile & Structure-Property Relationships (SPR)

Understanding the molecular architecture is the first step in predicting solvent interactions. The 3,4-dimethylphenyl group introduces significant steric bulk and lipophilicity.

PropertyValue (Estimated/Theoretical)Impact on Solubility
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol Moderate MW suggests reasonable solubility in organic solvents.
LogP (Octanol/Water) ~4.5 - 5.0High Lipophilicity. Indicates poor water solubility and high affinity for lipid-like solvents.
H-Bond Donors 1 (Indole N-H)Capable of H-bonding with protic solvents (Alcohols).
H-Bond Acceptors 1 (Aldehyde C=O)Capable of interaction with polar aprotic solvents (DMSO, DMF).
Predicted Melting Point >200°CHigh lattice energy requires high-boiling solvents or heating for dissolution.

Mechanistic Insight: The indole N-H allows for hydrogen bonding with acceptors like DMSO or Acetone. However, the 3,4-dimethylphenyl rotator disrupts crystal packing slightly compared to planar analogs, potentially aiding solubility in aromatic solvents like Toluene, but the overall hydrophobic surface area drives the compound away from aqueous media.

Predicted Solubility Profile in Organic Solvents

Based on the "Like Dissolves Like" principle and the specific functional groups (Indole core + Lipophilic tail + Polar Head), the solubility profile is categorized below.

Category A: High Solubility (Primary Solvents)

Use for: Stock solutions, reaction media.

  • DMSO (Dimethyl Sulfoxide): Excellent. Disrupts intermolecular H-bonds effectively.

  • DMF (Dimethylformamide): Excellent. Standard solvent for Vilsmeier-Haack synthesis of this compound.

  • THF (Tetrahydrofuran): Good. Solubilizes via ether oxygen interactions.

Category B: Moderate Solubility (Recrystallization Candidates)

Use for: Purification, liquid-liquid extraction.

  • Ethyl Acetate: Moderate. Good for extraction from aqueous workups.

  • Dichloromethane (DCM): Good. High solubility due to polarizability; useful for chromatography.

  • Ethanol / Methanol: Moderate (Temperature Dependent). Likely soluble at reflux, sparingly soluble at RT. Ideal for recrystallization.

  • Acetone: Moderate to Good.

Category C: Low / Insoluble (Anti-Solvents)

Use for: Precipitation, yield maximization.

  • Water: Insoluble (< 0.01 mg/mL).[1] The hydrophobic phenyl ring overrides the polarity of the aldehyde.

  • Hexane / Pentane: Poor. Used to wash crystals to remove non-polar impurities.

Experimental Protocol: Equilibrium Solubility Determination

To generate precise data for this specific compound, researchers must perform a Shake-Flask Equilibrium Study . This protocol is self-validating and industry-standard.

Phase 1: Preparation & Saturation
  • Excess Solute Addition: Add the compound to 10 mL of the target solvent (e.g., Ethanol, DMSO) in a glass vial until a visible solid precipitate remains (supersaturation).

  • Agitation: Place vials in an orbital shaker incubator set to the target temperature (e.g., 25°C, 30°C, 35°C) @ 150 RPM.

  • Equilibration Time: Shake for 24–48 hours to ensure thermodynamic equilibrium is reached.

  • Sedimentation: Stop shaking and allow the suspension to settle for 4 hours (or centrifuge).

Phase 2: Sampling & Quantification
  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.22 µm PTFE filter (hydrophobic filter prevents water contamination).

  • Dilution: Dilute the filtrate with the mobile phase (usually Acetonitrile) to bring the concentration within the linear range of the detector.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Acetonitrile : Water (70:30 v/v) is recommended due to high lipophilicity.

    • Detection: UV at 254 nm (Indole absorption max).

    • Flow Rate: 1.0 mL/min.

Phase 3: Validation (Self-Check)
  • Replicate Check: Perform in triplicate. Relative Standard Deviation (RSD) must be < 3%.

  • Mass Balance: If solubility is unexpectedly low, check for adsorption to the filter membrane.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess Compound + Solvent Shake Orbital Shaking (24-48h @ Temp T) Start->Shake Settle Sedimentation (4h) Shake->Settle Filter Syringe Filter (0.22 µm PTFE) Settle->Filter Dilute Dilution with Mobile Phase Filter->Dilute HPLC HPLC-UV Analysis (254 nm) Dilute->HPLC Data Calculate Solubility (Mole Fraction) HPLC->Data

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Thermodynamic Modeling: The Apelblat Equation

For process scale-up (e.g., cooling crystallization), experimental data points are fitted to thermodynamic models. The Modified Apelblat Equation is the standard for indole derivatives.

Equation:



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).[3][4]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application:

  • Measure solubility at 298K, 303K, 308K, 313K.

  • Plot

    
     vs 
    
    
    
    .[3]
  • Use the model to interpolate solubility at any temperature, allowing precise control of yield during recrystallization.

    • Positive Enthalpy (

      
      ): Dissolution is endothermic (Solubility increases with T).
      
    • Positive Entropy (

      
      ): Dissolution is entropy-driven (Disorder increases).
      

Implications for Synthesis & Purification

The solubility profile dictates the synthesis workflow, specifically the Vilsmeier-Haack Formylation .

  • Reaction Solvent: DMF is used as both solvent and reagent. The compound is soluble here.[1][2][3][5][6]

  • Quenching/Isolation: The reaction mixture is poured into Ice Water .

    • Mechanism:[7][8] Since the compound is insoluble in water , it precipitates out as a solid upon hydrolysis of the iminium salt.

    • Protocol: Filter the precipitate, wash with water (removes inorganic salts), and dry.

  • Recrystallization:

    • Dissolve crude solid in boiling Ethanol (High solubility at T_high).

    • Slowly cool to Room Temperature (Solubility drops).

    • Optional: Add drops of Water (Anti-solvent) to induce nucleation if yield is low.

Recrystallization Crude Crude Solid (Post-Reaction) Dissolve Dissolve in Boiling Ethanol (T > 70°C) Crude->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot Cool Slow Cooling (to 25°C or 4°C) FilterHot->Cool Nucleate Crystallization (Precipitate forms) Cool->Nucleate Wash Wash with Cold Ethanol/Water Nucleate->Wash Pure Pure Crystalline Product Wash->Pure

Caption: Logic flow for recrystallization based on the temperature-dependent solubility profile in Ethanol.

References

  • Shakeel, F., et al. (2017).[4] "Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions." International Journal of Pharmaceutics. Retrieved from [Link]

  • Organic Syntheses. (2024). "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[6][8] Synth. 2024, 101, 21-33.[8] Retrieved from [Link]

  • PubChem. (2024).[9][10] Compound Summary: Indole-3-carbaldehyde.[1][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Navigating the Lipophilic Interface: A Technical Guide to 3,4-Dimethylphenyl Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structure-activity relationships (SAR), and biological applications of 3,4-dimethylphenyl substituted indole derivatives . This analysis focuses on the specific utility of the 3,4-dimethylphenyl moiety as a lipophilic, metabolically stable pharmacophore, contrasting it with its more common isostere, the 3,4-dimethoxyphenyl group.

Part 1: Strategic Significance of the Scaffold

In the optimization of indole-based drug candidates, the 3,4-dimethylphenyl substituent represents a critical "lipophilic probe." While the 3,4-dimethoxyphenyl motif is ubiquitous in tubulin inhibitors (mimicking the A-ring of colchicine), it suffers from rapid metabolic clearance via O-demethylation and poor blood-brain barrier (BBB) permeability due to polarity.

The 3,4-dimethylphenyl indole serves three specific engineering functions in lead optimization:

  • Hydrophobic Packing: It targets deep hydrophobic pockets (e.g., the β-tubulin colchicine site or the hydrophobic back-pocket of Src kinases) without the desolvation penalty associated with polar groups.

  • Metabolic Shielding: The methyl groups at positions 3 and 4 block metabolic oxidation at the vulnerable para- and meta-positions of the phenyl ring, extending half-life (

    
    ).
    
  • Rotational Entropy: The steric bulk of the ortho-methyl (if 2,3-dimethyl) or the clash of the meta-methyls restricts bond rotation, potentially locking the biaryl system into a bioactive conformation.

Part 2: Synthetic Methodologies

We define two primary workflows for accessing these derivatives, depending on whether the 3,4-dimethylphenyl group is attached to the indole C2/C3 positions or the fused pyridine ring (in carbolines).

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Best for: Late-stage functionalization of the indole core.

Reagents:

  • Substrate: 3-Bromoindole or 3-Iodoindole derivative.

  • Boronic Acid: (3,4-Dimethylphenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with the halide (1.0 mmol), boronic acid (1.2 mmol), and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane (10 mL) and water (2.5 mL).

  • Catalysis: Add Pd catalyst under positive Argon pressure.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc (

    
     mL). Wash combined organics with brine.
    
  • Purification: Flash chromatography on silica gel. Elute with Hexane

    
     10% EtOAc/Hexane.
    
Protocol B: Fischer Indole Synthesis (De Novo Construction)

Best for: Creating fused systems like 9-(3,4-dimethylphenyl)-5H-pyrido[4,3-b]indole.

Mechanism: Acid-catalyzed rearrangement of arylhydrazones.

Step-by-Step Workflow:

  • Hydrazone Formation: Condense (3,4-dimethylphenyl)hydrazine with the appropriate ketone (e.g., 4-piperidone derivative) in EtOH with catalytic acetic acid. Reflux 2 h.

  • Cyclization: Evaporate solvent.[1] Redissolve residue in Polyphosphoric Acid (PPA) or glacial AcOH/ZnCl₂.

  • Heating: Heat to 100–120°C for 4–6 hours. Critical: Monitor for the disappearance of the hydrazone intermediate.

  • Quench: Pour onto crushed ice/NH₄OH (pH > 9).

  • Isolation: The precipitate is often the crude indole. Recrystallize from Ethanol/Water.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, distinguishing between direct arylation and ring closure methods.

Synthesis_Workflow Start Target: 3,4-Dimethylphenyl Indole Decision Where is the Aryl Group? Start->Decision Path_A Position C2 or C3 (Direct Arylation) Decision->Path_A Indole Core Exists Path_B Fused Ring / N1 (De Novo Synthesis) Decision->Path_B Build Core Reagents_A Suzuki Coupling: Pd(dppf)Cl2, K2CO3 (3,4-dimethylphenyl)boronic acid Path_A->Reagents_A Halogenation -> Coupling Reagents_B Fischer Indole: (3,4-dimethylphenyl)hydrazine + Ketone + PPA/ZnCl2 Path_B->Reagents_B Condensation -> Cyclization Product_A C3-Aryl Indole (Kinase Inhibitor Core) Reagents_A->Product_A Product_B Pyrido[4,3-b]indole (Tubulin Inhibitor Core) Reagents_B->Product_B

Caption: Figure 1. Synthetic decision tree distinguishing between Pd-catalyzed coupling and Fischer cyclization routes.

Part 4: Biological Applications & SAR Data[2][3]

Tubulin Polymerization Inhibition

The 3,4-dimethylphenyl moiety is a validated bioisostere for the A-ring of colchicine. In the context of 9-aryl-5H-pyrido[4,3-b]indoles , this substitution pattern maintains potency while increasing lipophilicity.

Comparative Potency Data (Tubulin Inhibition):

Compound IDAryl Substituent (R)IC50 (µM) - Cell Growth (HCT116)Tubulin Polymerization IC50 (µM)LogP (Calc)
7e 3,4-Dimethylphenyl 1.2 ± 0.1 2.4 ± 0.3 4.2
7j3,4-Dimethoxyphenyl0.8 ± 0.11.9 ± 0.23.1
7aPhenyl (Unsubstituted)> 50> 203.5
7m4-Fluorophenyl12.515.03.7

Analysis: While the 3,4-dimethoxy analog (7j) is slightly more potent due to hydrogen bonding with Cys241/Val238 in the colchicine site, the 3,4-dimethyl analog (7e) retains nanomolar/low-micromolar activity. It represents a vital alternative when optimizing for membrane permeability or avoiding P-gp efflux, which often plagues polymethoxylated drugs.

Kinase Inhibition (Src/EGFR)

In 3-substituted indoles targeting Src kinase, the 3,4-dimethylphenyl group fills the hydrophobic back-pocket (Gatekeeper region).

  • Mechanism: The indole NH forms a hinge hydrogen bond. The 3-aryl group extends into the hydrophobic pocket.

  • Advantage: The 3,4-dimethyl pattern provides tighter van der Waals contact compared to a single 4-methyl or unsubstituted phenyl, often improving selectivity against homologous kinases.

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR logic for optimizing the 3,4-dimethylphenyl indole scaffold.

SAR_Logic Core Indole Scaffold (3,4-Dimethylphenyl Substituted) Pos_3_4 3,4-Dimethyl (Aryl) Core->Pos_3_4 Pos_Indole_N Indole N-H Core->Pos_Indole_N Pos_Indole_5 C5-Substitution Core->Pos_Indole_5 Effect_Hydrophobic Fills Hydrophobic Pocket (Tubulin/Kinase) Pos_3_4->Effect_Hydrophobic Lipophilicity Effect_Metabolic Blocks Metabolic Oxidation Pos_3_4->Effect_Metabolic Steric Shield Effect_Hinge H-Bond Donor (Kinase Hinge) Pos_Indole_N->Effect_Hinge Interaction Effect_Electronic Electronic Tuning (5-F, 5-OMe) Pos_Indole_5->Effect_Electronic Potency Modulation

Caption: Figure 2. SAR map highlighting the functional role of specific structural domains on the scaffold.

References

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Source: National Institutes of Health (NIH) / PubMed Central Context: Primary source for Compound 7e (3,4-dimethylphenyl derivative) synthesis and tubulin assay data.[2]

  • 3-Substituted indoles: One pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Source: Chapman University Digital Commons Context:[3] Details the synthesis of 3-aryl indoles and their kinase inhibitory profiles, establishing the relevance of methyl-substituted phenyl rings.

  • Synthesis and anti-tumor activity of some novel heterocyclic compounds prepared from hydrazinopyridazine derivative. Source: Australian Journal of Basic and Applied Sciences Context: Describes complex indole-pyridazine hybrids incorporating the 3,4-dimethylphenyl moiety.

  • Iodine-mediated Regioselective C2-Amination of Indoles. Source: Royal Society of Chemistry (RSC) Context: Provides the protocol for synthesizing N-(3,4-dimethylphenyl) amino-indoles (Compound 3c).

Sources

The Indole-3-Carbaldehyde Pharmacophore: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-3-carbaldehyde (I3A) scaffold, a seemingly simple heterocyclic aldehyde, has emerged as a powerhouse in medicinal chemistry. Its unique electronic and structural features make it a versatile pharmacophore and a valuable synthetic intermediate for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of the I3A pharmacophore, delving into its synthesis, diverse biological activities, and structure-activity relationships. We will explore its applications in oncology, inflammatory diseases, and infectious diseases, supported by mechanistic insights and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to leverage the full potential of this remarkable scaffold.

The Indole-3-Carbaldehyde Scaffold: A Privileged Pharmacophore

The indole nucleus is a ubiquitous motif in a vast number of natural products and synthetic compounds with significant biological activities.[1][2] Among its derivatives, indole-3-carbaldehyde (I3A) stands out as a particularly important and versatile building block in drug discovery.[1][3] Its importance stems from the reactive aldehyde group at the C3 position, which is amenable to a wide range of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[1][4]

The inherent biological relevance of the indole scaffold, combined with the synthetic accessibility of the C3-aldehyde, has made I3A a focal point for the development of novel therapeutic agents. Derivatives of I3A have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][5]

Synthetic Strategies for Indole-3-Carbaldehyde and its Derivatives

The Vilsmeier-Haack reaction is a classic and widely employed method for the C3-formylation of indoles to produce I3A.[6] This reaction typically involves the use of phosphorus oxychloride and dimethylformamide (DMF). Recent advancements have led to the development of catalytic versions of this reaction, offering milder conditions and broader substrate scope.[6]

Beyond the parent scaffold, the synthesis of I3A derivatives is a key focus in medicinal chemistry. Common strategies include:

  • N-Substitution: Alkylation or arylation at the indole nitrogen (N1 position) is a frequent modification to explore structure-activity relationships (SAR).[7]

  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions such as Aldol, Claisen, and Knoevenagel condensations to introduce new carbon-carbon bonds.[5]

  • Schiff Base Formation: Reaction with primary amines leads to the formation of Schiff bases, which are themselves a class of biologically active compounds.[8][9]

  • Molecular Hybridization: Combining the I3A scaffold with other known bioactive pharmacophores like coumarins, chalcones, triazoles, and thiophenes has proven to be a successful strategy for generating novel compounds with enhanced or dual activities.[5]

Therapeutic Applications of the Indole-3-Carbaldehyde Pharmacophore

The versatility of the I3A scaffold has been exploited in a multitude of therapeutic areas. The following sections will detail its role in key disease areas, highlighting specific derivatives and their mechanisms of action.

Oncology: A Promising Scaffold for Anticancer Agents

The indole nucleus is a core component of many approved and investigational anticancer drugs. I3A derivatives have emerged as a promising class of compounds with potent antiproliferative and pro-apoptotic activities against various cancer cell lines.[10][11]

Mechanism of Action:

The anticancer effects of I3A derivatives are often multifactorial. Some of the key mechanisms include:

  • Kinase Inhibition: Derivatives of 7-azaindole-3-carboxaldehyde have been investigated as inhibitors of key kinases like CDK2 and B-Raf, which are often dysregulated in cancer.[10]

  • Induction of Apoptosis: Many I3A-based compounds induce programmed cell death in cancer cells through the modulation of apoptosis-related proteins such as Bax and Bcl-2.[11] Palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones have been shown to induce apoptosis and exhibit DNA cleavage activity.[12]

  • Inhibition of Cell Proliferation: These compounds can arrest the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.[10]

  • Targeting Estrogen Receptor Signaling: Indole-3-carbinol (I3C), a related compound, and its metabolites can suppress the expression of estrogen receptor-alpha (ERα) in breast cancer cells.[13] Novel indole-based arylsulfonylhydrazides derived from I3A have shown promising activity against both estrogen receptor-positive and triple-negative breast cancer cells.[14]

Representative Anticancer Indole-3-Carbaldehyde Derivatives:

Compound ClassCancer Cell LinesReported ActivityReference
1-Substituted Indole-3-carboxaldehyde ThiosemicarbazonesVarious tumor cell linesPotent and selective inhibition[7]
Palladium(II) complexes with I3A thiosemicarbazonesHepG-2, A549, MCF7Moderate to high anticancer activity[12]
Indole-based ArylsulfonylhydrazidesMCF-7, MDA-MB-468Promising inhibition[14]
Thiazolidinone-indolesA549, NCI-H460, HCT-29, HCT-15, MDA-MB-231Considerable antiproliferation[11]
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD) and atherosclerosis. I3A, a metabolite of tryptophan produced by gut microbiota, has demonstrated significant anti-inflammatory properties.[15][16]

Mechanism of Action:

The anti-inflammatory effects of I3A are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) .[15][17]

G I3A Indole-3-carbaldehyde (I3A) AhR Aryl Hydrocarbon Receptor (AhR) I3A->AhR activates ROS Reactive Oxygen Species (ROS) AhR->ROS inhibits production NFkB NF-κB Pathway AhR->NFkB blocks IL22 Interleukin-22 (IL-22) AhR->IL22 stimulates production NLRP3 NLRP3 Inflammasome Inflammation Inflammation NLRP3->Inflammation promotes ROS->NLRP3 activates NFkB->NLRP3 activates GutBarrier Intestinal Barrier Integrity IL22->GutBarrier enhances

Figure 1: Simplified signaling pathway of I3A's anti-inflammatory action.

As depicted in Figure 1, I3A activates the AhR, which in turn leads to:

  • Inhibition of the NLRP3 Inflammasome: I3A has been shown to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a key driver of inflammation in intestinal epithelial cells.[15]

  • Reduction of Reactive Oxygen Species (ROS): By activating AhR, I3A can prevent the production of ROS, which are known to activate inflammatory pathways.[15]

  • Suppression of the NF-κB Pathway: I3A can block the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[15]

  • Stimulation of Interleukin-22 (IL-22) Production: Activation of AhR by I3A stimulates the production of IL-22, a cytokine that plays a crucial role in maintaining intestinal barrier function and promoting mucosal healing.[17][18][19]

These mechanisms contribute to the observed therapeutic effects of I3A in preclinical models of ulcerative colitis and sclerosing cholangitis.[16][18]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The I3A scaffold has served as a template for the development of novel antimicrobial and antifungal agents.[20][21]

Spectrum of Activity:

Derivatives of I3A have shown activity against a range of pathogens, including:

  • Bacteria: Staphylococcus aureus (including MRSA), Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.[9][20][22]

  • Fungi: Candida albicans, Aspergillus niger, and Trichophyton rubrum.[9][17]

Mechanism of Action:

The precise mechanisms of antimicrobial action are varied and depend on the specific derivative. However, some proposed mechanisms include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[21] For instance, indole-3-carbaldehyde has been found to inhibit the growth of Fusarium solani, a plant pathogenic fungus, by inducing the disintegration of the mitochondrial double membrane and promoting the accumulation of reactive oxygen species.[23]

Structure-Activity Relationship Insights:

Studies on indole-3-aldehyde hydrazone derivatives have shown that substitutions on the indole ring and the hydrazone moiety can significantly impact antimicrobial potency.[20] Similarly, the synthesis of semicarbazone derivatives has yielded compounds with notable activity against Gram-positive bacteria.[22][24]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative I3A derivative and a key biological assay.

Synthesis of a 1-Substituted Indole-3-Carbaldehyde Thiosemicarbazone

This protocol is adapted from a general procedure for the synthesis of novel indole-based thiosemicarbazones with potential antimycobacterial and anticancer activity.[7]

Workflow Diagram:

Figure 2: Workflow for the synthesis of a 1-substituted indole-3-carboxaldehyde thiosemicarbazone.

Step-by-Step Methodology:

Step 1: N-Alkylation of Indole-3-Carbaldehyde

  • To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1-alkyl-indole-3-carbaldehyde intermediate.

Step 2: Formation of the Thiosemicarbazone

  • Dissolve the 1-alkyl-indole-3-carbaldehyde intermediate (1.0 eq) in ethanol.

  • Add thiosemicarbazide (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final thiosemicarbazone product.

In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of I3A derivatives against a cancer cell line.[7]

Experimental Workflow:

G cluster_preparation Cell Seeding and Treatment cluster_incubation Incubation and Reagent Addition cluster_measurement Formazan Solubilization and Absorbance Reading cluster_analysis Data Analysis Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat with varying concentrations of I3A derivative Incubate1->Treat Incubate2 Incubate for 48 hours Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Calculate Calculate cell viability (%) and IC50 value Measure->Calculate

Figure 3: Workflow for the MTT assay to determine cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) in a 96-well microtiter plate at a density of 5 x 10³ cells per well in the appropriate culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test I3A derivative in the culture medium. Add these dilutions to the respective wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the treated plates for an additional 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Future Perspectives and Conclusion

The indole-3-carbaldehyde pharmacophore continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and proven biological activities across a range of diseases ensure its continued relevance in medicinal chemistry.

Future research directions are likely to focus on:

  • Elucidation of Novel Mechanisms of Action: While the role of AhR is well-established for some of I3A's effects, further investigation into other molecular targets is warranted.

  • Development of More Potent and Selective Derivatives: Continued exploration of SAR through the synthesis of new analogues will be crucial for improving efficacy and reducing off-target effects.

  • Application in Combination Therapies: The potential of I3A derivatives to sensitize cancer cells to existing chemotherapies or to act synergistically with other drugs is an exciting area for future investigation.[13]

  • Clinical Translation: While many I3A derivatives have shown promise in preclinical studies, further research is needed to advance these compounds into clinical trials. A clinical trial is currently examining the safety and pharmacokinetic properties of indole-3-carbinol.[25]

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PubMed. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

  • Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]

  • The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. [Link]

  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. [Link]

  • Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. [Link]

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. [Link]

  • Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. MDPI. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Repositorio Institucional ULima. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]

  • Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. Bentham Science. [Link]

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

  • Trial of Indole-3-Carbinol and Silibinin. ClinicalTrials.gov. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. [Link]

  • Indole-3-carbinol: a plant hormone combatting cancer. PMC. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. PMC. [Link]

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]

Sources

Molecular weight and formula analysis of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde , a privileged heterocyclic scaffold utilized in medicinal chemistry for the development of antimitotic agents, tubulin inhibitors, and antimicrobial drugs.

The guide details the molecular weight verification, elemental formula analysis, and structural validation protocols. It is designed for researchers requiring high-fidelity characterization standards (E-E-A-T) to ensure reproducibility in drug discovery pipelines.

Part 1: Molecular Identity & Theoretical Analysis

Before experimental validation, the theoretical baseline must be established to calibrate analytical instruments.

Chemical Specification
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: Cc1ccc(cc1C)c2[nH]c3ccccc3c2C=O (Isomeric representation may vary)

  • Key Functional Groups:

    • Indole (NH) heterocycle (Secondary amine)

    • Carbaldehyde (CHO) (Electrophilic center)

    • 3,4-Dimethylphenyl moiety (Lipophilic domain)

Quantitative Mass Analysis

For High-Resolution Mass Spectrometry (HRMS) calibration, the monoisotopic mass is the critical parameter, not the average molecular weight.

ParameterValueDefinition
Average Molecular Weight 249.31 g/mol Weighted average of all natural isotopes. Used for molarity calculations.
Monoisotopic Mass 249.1154 Da Mass of the molecule containing only

,

,

,

. Used for HRMS.
[M+H]

Exact Mass
250.1232 Da The theoretical peak observed in positive mode ESI-MS.
[M+Na]

Exact Mass
272.1051 Da Common sodium adduct peak in ESI-MS.

Elemental Composition:

  • Carbon: 81.90%

  • Hydrogen: 6.06%

  • Nitrogen: 5.62%

  • Oxygen: 6.42%

Part 2: Synthetic Context & Workflow

Understanding the synthesis is vital for anticipating impurities (e.g., unreacted 2-arylindole or regioisomers). The standard route involves a Fischer Indole Synthesis followed by a Vilsmeier-Haack Formylation .

Synthesis & Analysis Pipeline (DOT Diagram)

G start Precursors: 3,4-Dimethylacetophenone + Phenylhydrazine step1 Step 1: Fischer Indole Synthesis (Polyphosphoric Acid, 100°C) start->step1 Cyclization inter Intermediate: 2-(3,4-dimethylphenyl)-1H-indole step1->inter -NH3 step2 Step 2: Vilsmeier-Haack Formylation (POCl3 / DMF, 0°C to 80°C) inter->step2 Electrophilic Subst. product Target Product: This compound step2->product Hydrolysis analysis Analytical Validation (HRMS, NMR, IR) product->analysis QC Check

Figure 1: Logical workflow from precursor selection to analytical validation. The Vilsmeier-Haack step is critical for installing the aldehyde at the C3 position.

Part 3: Analytical Protocols (Self-Validating Systems)

This section details how to experimentally confirm the identity of the molecule. Each protocol includes a "Pass/Fail" criterion to ensure scientific integrity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula


 with <5 ppm error.
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol (LC-MS grade) + 0.1% Formic Acid (protonation source).

  • Protocol:

    • Dissolve 0.1 mg of sample in 1 mL MeOH.

    • Inject directly or via LC column (C18).

    • Scan range: 100–500 m/z.

  • Data Interpretation:

    • Primary Signal: Look for

      
       at 250.1232 .
      
    • Validation Criterion: The observed mass must be within ±0.0012 Da (5 ppm) of the theoretical mass.

    • Troubleshooting: If a peak at 249.1 is seen (M+•), the ionization may be too hard (EI-like). If 272.1051 is dominant, Na+ adducts are forming; avoid glass containers or add more formic acid.

Nuclear Magnetic Resonance ( H NMR)

Objective: Verify the connectivity of the 3,4-dimethylphenyl group and the C3-aldehyde.

  • Solvent: DMSO-

    
     (preferred due to solubility and hydrogen bonding of indole NH).
    
  • Frequency: 400 MHz or higher.

  • Diagnostic Signals (Expected):

Proton TypeChemical Shift (

)
MultiplicityIntegrationStructural Insight
Indole NH 12.0 – 12.5 ppmBroad Singlet1HConfirms indole core integrity. Disappearance with

shake validates acidic proton.
Aldehyde (-CHO) 9.8 – 10.1 ppmSinglet1HConfirms successful formylation at C3.
Indole Aromatics 7.2 – 8.2 ppmMultiplets4HC4-C7 protons of the indole ring.
Phenyl Aromatics 7.0 – 7.6 ppmMultiplets3HProtons on the 2-phenyl ring.
Methyl Groups 2.2 – 2.4 ppmTwo Singlets6H (3H x 2)Distinct singlets confirm the 3,4-dimethyl substitution pattern.
  • Self-Validation Check:

    • Pass: Presence of a distinct aldehyde singlet (~9.9 ppm) AND two distinct methyl singlets (~2.3 ppm).

    • Fail: Absence of aldehyde peak indicates failed Vilsmeier reaction (recovered starting material). A single methyl peak integrating to 6H might indicate symmetry (e.g., 3,5-dimethyl isomer) or accidental overlap.

Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups.

  • Method: KBr pellet or ATR (Attenuated Total Reflectance).

  • Key Bands:

    • 3100–3300 cm

      
      :  N-H stretching (broad).
      
    • 1640–1660 cm

      
      :  C=O stretching (Aldehyde). Note: This is lower than typical aldehydes (1700+) due to conjugation with the indole ring.
      
    • 2700–2850 cm

      
      :  C-H stretching of the aldehyde (Fermi doublet).
      

Part 4: Applications & Handling

Stability and Storage
  • Oxidation Risk: Indole-3-carbaldehydes can slowly oxidize to carboxylic acids or dimerize.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

Biological Relevance

This scaffold is a bioisostere of combretastatin and other tubulin-binding agents. The C3-aldehyde is a versatile "handle" for further derivatization into:

  • Schiff Bases (Imines): Reaction with amines for antimicrobial screening.

  • Chalcones: Claisen-Schmidt condensation with acetophenones for anticancer studies.

References

  • Vilsmeier-Haack Reaction Mechanism & Protocols.

    • BenchChem Application Notes. "Vilsmeier-Haack Formylation of Indoles."[3]

  • Indole-3-Carboxaldehyde Properties.

    • National Center for Biotechnology Information (NCBI). "Indole-3-carboxaldehyde | C9H7NO."[4][5][6] PubChem Compound Summary.

    • [Link]

  • Synthesis of 2-Arylindole Deriv

    • National Institutes of Health (NIH) / PMC.
    • [Link]

  • Biological Activity of 2-Phenylindole-3-carbaldehydes.

    • Bioorganic & Medicinal Chemistry Letters.[7] "Comparative QSAR modelling of 2-phenylindole-3-carbaldehyde derivatives as potential antimitotic agents."

    • [Link]

Sources

An In-depth Technical Guide on the Safety Data Sheet (SDS) and Handling Precautions for Substituted Indole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted indole aldehydes are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active molecules.[1][2] Their versatility in organic synthesis, particularly in the construction of complex molecular architectures, makes them indispensable in modern drug discovery and development.[3][4][5] However, as with any reactive chemical species, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety considerations and handling precautions for substituted indole aldehydes, drawing from established safety data sheets (SDS) and best practices in chemical hygiene. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with these compounds safely and effectively.

Section 1: Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. While specific hazard profiles can vary depending on the nature and position of substituents on the indole ring, a general assessment based on available SDS for compounds like indole-3-carboxaldehyde provides a solid foundation.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), many common indole aldehydes may not meet the criteria for classification as hazardous substances.[6] However, it is crucial to recognize that the toxicological properties of many substituted derivatives have not been thoroughly investigated.[7][8] Therefore, a precautionary approach is always warranted. For instance, some indole derivatives are classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye irritation.[8][9]

Key Potential Hazards:

  • Acute Toxicity: Some indole compounds are harmful if swallowed or toxic in contact with skin.[9]

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation or damage.[9][10]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[9][10][11]

  • Reactivity: Substituted indole aldehydes can react violently with strong oxidizing agents.[6][12] They may also be sensitive to air and light.[12]

  • Combustibility: These compounds are generally combustible and can form explosive dust mixtures in the air.[6] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][7][12]

Data Summary: GHS Classification for Related Indole Compounds

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[9]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[9][10]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[9][10]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[9][10]
Hazardous to the aquatic environmentAcute Category 1 / Chronic Category 1H400: Very toxic to aquatic life / H410: Very toxic to aquatic life with long lasting effects[9]

Note: This table is a composite based on data for indole and some of its derivatives. The classification for a specific substituted indole aldehyde may vary and the compound-specific SDS should always be consulted.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is the effective control of exposure to hazardous substances. This is achieved through a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Engineering Controls

Engineering controls are the first and most important line of defense.

  • Ventilation: All work with substituted indole aldehydes should be conducted in a well-ventilated area.[6][13] A certified chemical fume hood is essential, especially when handling powders to avoid dust formation or when there is a potential for vapor generation.[7][8]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[11]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling substituted indole aldehydes.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[14][15] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[11][15][16]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Disposable nitrile gloves generally provide adequate protection for incidental contact.[14] For prolonged or direct contact, thicker, chemical-resistant gloves such as butyl rubber or neoprene should be considered.[14][17] Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical.[7][18]

    • Lab Coat: A long-sleeved, buttoned lab coat is required to protect street clothes and skin.[14][15] Cotton lab coats are generally recommended for laboratory work.[14]

  • Respiratory Protection: In most cases, working in a properly functioning fume hood will provide adequate respiratory protection. If engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator may be necessary.[15][16] The use of a respirator requires a formal respiratory protection program, including training and fit-testing.[15][19]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Substituted Indole Aldehyde Assess_Task Assess Task: - Scale of work - Physical form (solid/liquid) - Potential for dust/aerosol generation Start->Assess_Task Assess_Hazards Review SDS for Specific Hazards: - Toxicity - Irritation - Reactivity Assess_Task->Assess_Hazards Engineering_Controls Work in Chemical Fume Hood? Assess_Hazards->Engineering_Controls Eye_Protection Eye Protection: - Chemical Safety Goggles (ANSI Z87.1) - Face shield for splash risk Engineering_Controls->Eye_Protection Yes Respiratory_Protection Respiratory Protection: - NIOSH-approved respirator (if fume hood is unavailable or for spills) Engineering_Controls->Respiratory_Protection No Hand_Protection Hand Protection: - Nitrile gloves (incidental contact) - Butyl/Neoprene gloves (prolonged contact) Eye_Protection->Hand_Protection Body_Protection Body Protection: - Long-sleeved Lab Coat Hand_Protection->Body_Protection Respiratory_Protection->Eye_Protection

Caption: Workflow for selecting appropriate PPE.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the chemical's integrity.

Handling
  • General Hygiene: Practice good industrial hygiene.[12][13] Avoid contact with skin, eyes, and clothing.[13][18] Do not breathe dust or vapors.[7][13][18] Wash hands thoroughly after handling and before eating, drinking, or smoking.[13]

  • Avoiding Dust Formation: When working with solid compounds, handle them carefully to minimize dust generation.[7][12][13]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong reducing agents.[6][12]

  • Ignition Sources: Keep away from heat and sources of ignition.[12]

Storage
  • Container: Keep containers tightly closed when not in use.[7][12][20]

  • Conditions: Store in a cool, dry, and well-ventilated place.[6][7][12] The recommended storage temperature is often between 15–25 °C.[6]

  • Inert Atmosphere: Some substituted indole aldehydes are air-sensitive and should be stored under an inert atmosphere, such as nitrogen.[12][13][21]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel should be familiar with these emergency procedures.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[6][13][18] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][18]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water.[7][18] Seek medical attention if irritation develops or persists.[12][13][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][18] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[12][13][18]

  • Ingestion: If swallowed, do NOT induce vomiting.[13] Rinse mouth with water.[6][7][13] Never give anything by mouth to an unconscious person.[7][13][18] Call a doctor or poison control center immediately.[18]

Spill Response

The response to a chemical spill depends on its size and the associated hazards.

  • Minor Spills:

    • Alert people in the immediate area.[22]

    • Ensure adequate ventilation.[22]

    • Wear appropriate PPE (gloves, goggles, lab coat).[22]

    • Contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[22][23] Do not use combustible materials like paper towels to absorb the spill.[23]

    • Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[7][12][13]

    • Clean the spill area with soap and water.[23]

    • Label the waste container appropriately and dispose of it as hazardous waste.[19][22]

  • Major Spills:

    • Evacuate the area immediately.[23][24]

    • Alert others and your supervisor. Activate the fire alarm if the spill poses a fire or explosion hazard.[19][23]

    • Confine the spill area by closing doors.[24]

    • Report the spill to your institution's emergency response team.[24]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[22][24]

Spill Response Decision Tree

Spill_Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill_Occurs Chemical Spill Occurs Assess_Spill Assess Spill Size & Hazard (>4L? Highly Toxic? Fire Risk?) Spill_Occurs->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill No Major_Spill Major Spill Assess_Spill->Major_Spill Yes Alert_Area Alert others in immediate area Minor_Spill->Alert_Area Evacuate Evacuate immediate area Major_Spill->Evacuate Don_PPE Don appropriate PPE Alert_Area->Don_PPE Contain_Spill Contain with absorbent material Don_PPE->Contain_Spill Cleanup Collect residue into waste container Contain_Spill->Cleanup Decontaminate Decontaminate spill surface Cleanup->Decontaminate Alert_Emergency Alert supervisor & call emergency response Evacuate->Alert_Emergency Confine Confine area by closing doors Alert_Emergency->Confine Secure Secure area until help arrives Confine->Secure

Sources

Overview of Schiff base precursors derived from 2-arylindoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Schiff Base Precursors Derived from 2-Arylindoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole nucleus is recognized as a "privileged structure," a framework that can bind to multiple receptors with high affinity.[1][2] This versatility has established indole-containing molecules as foundational in drug discovery.[3] A particularly promising subset of this class is the 2-arylindoles, which exhibit a wide spectrum of potent pharmacological activities.[1][2][4] When this privileged scaffold is functionalized to produce Schiff bases—compounds characterized by an azomethine or imine (-C=N-) group—a new class of molecules with immense therapeutic potential emerges.[5][6]

Schiff bases themselves are renowned for their synthetic flexibility and broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[7][8] The synthesis of these compounds is typically a straightforward condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[5][9] This guide provides a comprehensive overview of the synthesis of key carbonyl-containing 2-arylindole precursors, the subsequent formation of diverse Schiff bases, and the critical characterization techniques required to validate these structures. We will delve into both classical and modern green synthetic approaches, offering field-proven insights into the causality behind experimental choices.

Part 1: Synthesis of 2-Arylindole Carbonyl Precursors

The journey to a 2-arylindole Schiff base begins with the synthesis of its essential precursor: a 2-arylindole bearing a carbonyl group, typically an aldehyde at the C3 position. The C3 position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic substitution.

The Vilsmeier-Haack Reaction: A Cornerstone of Indole Formylation

The Vilsmeier-Haack reaction is the most efficient and widely employed method for introducing a formyl (-CHO) group onto an indole ring, yielding indole-3-carboxaldehydes.[10][11] The causality behind its effectiveness lies in the generation of a mild electrophile, the Vilsmeier reagent (chloroiminium ion), from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[12] This electrophile is reactive enough to attack the electron-rich indole but not so harsh as to cause degradation, leading to high yields and purity.[10]

Experimental Protocol: Synthesis of 2-Phenyl-1H-indole-3-carboxaldehyde

This protocol details the synthesis of a common 2-arylindole precursor via the Vilsmeier-Haack reaction.

Materials:

  • 2-Phenylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-phenylindole in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat it to 80-90 °C for 5-8 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[12]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until it is alkaline (pH 8-9). A solid precipitate will form.

  • Purification: Filter the precipitated solid, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from ethanol to yield pure 2-phenyl-1H-indole-3-carboxaldehyde.[12]

Self-Validation:

  • Expected Yield: ~85-95%.[12]

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm the presence of the aldehyde group and the integrity of the 2-arylindole scaffold.

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// Edges reagents -> vilsmeier [label=" 0-5 °C "]; indole -> reaction_mix; vilsmeier -> reaction_mix; reaction_mix -> intermediate; intermediate -> hydrolysis; hydrolysis -> product; } DOT script for the Vilsmeier-Haack formylation workflow.

Part 2: Synthesis of 2-Arylindole Schiff Bases

The formation of a Schiff base is a condensation reaction where the carbonyl group of the 2-arylindole precursor reacts with the primary amino group of an amine to form an imine, with the elimination of a water molecule.[5] The choice of synthetic methodology can significantly impact reaction time, yield, and environmental footprint.

// Nodes precursor [label="2-Arylindole\nAldehyde/Ketone", fillcolor="#FFFFFF"]; amine [label="Primary Amine\n(R'-NH₂)", fillcolor="#FFFFFF"]; reaction [label="Condensation\nReaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Arylindole\nSchiff Base", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; water [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle];

// Edges precursor -> reaction; amine -> reaction; reaction -> product [label="+"]; reaction -> water [label="- (elimination)"]; } DOT script illustrating the general Schiff base condensation reaction.

Methodologies: From Classical to Green Approaches

The versatility of Schiff base synthesis allows for several approaches, each with distinct advantages. The choice often depends on the desired scale, available equipment, and commitment to sustainable practices.

MethodDescriptionAdvantagesDisadvantages
Classical Reflux Reactants are dissolved in a solvent (e.g., ethanol, methanol) and heated under reflux for several hours.[13][14]Simple setup, well-established.Long reaction times, use of volatile organic solvents.
Microwave-Assisted Microwave irradiation is used to rapidly heat the reaction mixture, often without a solvent.[15][16]Drastically reduced reaction times (minutes vs. hours), often higher yields, solvent-free potential.Requires specialized microwave reactor equipment.
Solvent-Free Grinding Reactants are ground together in a mortar and pestle at room temperature. Mechanical energy drives the reaction.[15][17]Environmentally benign (no solvent waste), simple, fast, and economical.[15]May not be suitable for all substrates, scalability can be a concern.
Natural Acid Catalysis Utilizes weak acids from natural sources like lemon or orange juice as catalysts, often under solvent-free conditions.[15]Eco-friendly, inexpensive, and avoids strong mineral acids.Catalyst concentration can be variable, may introduce impurities.

Experimental Protocol: Green Synthesis of a 2-Arylindole Schiff Base (Microwave-Assisted)

This protocol outlines a rapid, efficient, and environmentally friendly method for synthesizing a Schiff base from 2-phenyl-1H-indole-3-carboxaldehyde and an aromatic amine.

Materials:

  • 2-Phenyl-1H-indole-3-carboxaldehyde (1 mmol)

  • Substituted aromatic amine (e.g., 4-methoxyaniline) (1 mmol)

  • Ethanol (2-3 drops, as a catalyst/wetting agent)

  • Microwave synthesizer

Procedure:

  • Mixing: In a microwave-safe reaction vessel, combine 2-phenyl-1H-indole-3-carboxaldehyde and the aromatic amine. Add 2-3 drops of ethanol.

  • Reaction: Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 300-600 W) for a short duration (e.g., 2-5 minutes).[16] The reaction should be monitored by TLC to determine completion.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid product will typically form.

  • Purification: Wash the solid product with cold ethanol or water to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

Self-Validation:

  • Expected Yield: >90%.

  • Characterization: The final product must be analyzed to confirm the formation of the imine bond.

Part 3: Structural Elucidation and Characterization

Confirming the structure of the synthesized precursors and final Schiff bases is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

TechniqueKey Functional GroupCharacteristic Signal/PeakReference
FT-IR (cm⁻¹) Aldehyde (C=O)Strong absorption at ~1650-1700 cm⁻¹[18]
Imine (C=N)Strong absorption at ~1600-1650 cm⁻¹[19]
Indole (N-H)Broad absorption at ~3300-3500 cm⁻¹
¹H NMR (δ, ppm) Aldehyde (-CHO)Singlet at ~9.5-10.5 ppm[12][18]
Azomethine (-CH=N-)Singlet at ~8.0-9.0 ppm[19]
Indole (N-H)Broad singlet at ~11.0-12.5 ppm[12]
¹³C NMR (δ, ppm) Aldehyde (C=O)Signal at ~185-195 ppm[12]
Imine (C=N)Signal at ~155-165 ppm[19][20]

Part 4: Applications in Drug Development

The fusion of the 2-arylindole scaffold with the Schiff base pharmacophore has yielded compounds with significant potential in treating a range of diseases. The structural diversity achievable through this synthetic platform allows for fine-tuning of biological activity.

Compound Class/DerivativeBiological ActivityKey FindingsReference
2-Phenylindole-3-carboxaldehyde OximesAnti-inflammatory, NF-κB InhibitionExhibited potent inhibition of nitrite production and NF-κB, with IC₅₀ values in the low micromolar range.[21][22]
Schiff Bases of 1H-indole-2-carbaldehydeAnalgesic, AnthelminticCertain derivatives showed analgesic activity comparable to Indomethacin and significant anthelmintic effects.[8]
Various 2-Arylindole DerivativesAntifungalMany synthesized 2-arylindoles showed considerable fungicidal activities, particularly against Rhizoctonia cerealis.[4]
Indole-based Schiff BasesAnticancer, AntibacterialA wide range of indole Schiff bases have been reported to possess anticancer and antibacterial properties.[3][13]

Conclusion

Schiff base precursors derived from 2-arylindoles represent a powerful and versatile platform for the development of novel therapeutic agents. The synthesis of the key 2-arylindole-3-carboxaldehyde precursor is efficiently achieved through robust methods like the Vilsmeier-Haack reaction. Subsequent condensation with primary amines to form Schiff bases can be performed using classical techniques or, more preferably, through modern green chemistry approaches that offer significant advantages in terms of speed, yield, and environmental impact. The extensive biological activities demonstrated by this class of compounds underscore their importance and provide a compelling rationale for their continued exploration in drug discovery and development programs.

References

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Current Medicinal Chemistry, 19(28), 4828-4837.
  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed.
  • (2025). Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. International Journal of Pharmaceutical Sciences.
  • (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Negative Results.
  • A comprehensive review on synthesis and biological activity of schiff bases. SciSpace.
  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.
  • (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its. RSIS International.
  • (2022). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry - ACS Publications.
  • (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.
  • N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC.
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. SciSpace.
  • Yu, X., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed.
  • Green Chemistry. Semantic Scholar.
  • (2025). Green Chemistry approach for synthesis of Schiff bases and their applications. Journals.
  • Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Scholars Research Library.
  • Green Synthesis Methods of Schiff Base Compounds: A Review. ResearchGate.
  • Tefera, D. T. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group.
  • (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. SciTube.
  • (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Sami Publishing Company.
  • (2022). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. IJRASET.
  • (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI.
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC.
  • (2018). Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences - Set Publisher.
  • Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. C N R R R.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches.
  • Toward the Synthesis of Schiff-Base Ligands for Manganese (II) Coordination Complexes. Murray State's Digital Commons.
  • (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR.
  • (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. Benchchem.
  • Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. DergiPark.
  • Synthesis of substituted indole-3-carboxaldehyde derivatives. Request PDF.
  • (2022). Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. MDPI.

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Methodological & Application

Vilsmeier-Haack Formylation of 2-(3,4-dimethylphenyl)-1H-indole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 2-(3,4-dimethylphenyl)-1H-indole. The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This application note details the mechanistic underpinnings, a step-by-step experimental protocol, safety considerations, and expected outcomes for the regioselective formylation of this substituted indole, yielding the valuable synthetic intermediate, 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde.

Introduction: The Significance of Indole Formylation

Indole-3-carbaldehyde and its derivatives are crucial building blocks in the synthesis of a vast array of biologically active compounds and pharmaceuticals.[1] The introduction of a formyl group at the C3 position of the indole nucleus provides a versatile handle for further chemical transformations. The Vilsmeier-Haack reaction stands out as a classic and highly efficient method for achieving this transformation.[4] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][5][6] This electrophile then attacks the electron-rich indole ring, leading to the desired aldehyde after aqueous work-up.[1][7]

For 2-substituted indoles, such as 2-(3,4-dimethylphenyl)-1H-indole, the formylation is highly regioselective, occurring almost exclusively at the C3 position. This is due to the electronic nature of the indole ring, where the C3 position is the most nucleophilic and sterically accessible for electrophilic attack.

Reaction Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.

2.1. Formation of the Vilsmeier Reagent:

N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[8][9]

2.2. Electrophilic Aromatic Substitution:

The electron-rich C3 position of the 2-(3,4-dimethylphenyl)-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a chloride ion to form an iminium salt intermediate. Subsequent hydrolysis during the aqueous work-up cleaves the iminium salt to yield the final product, this compound.[9][10]

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Add Substrate workup Aqueous Work-up & Neutralization formylation->workup Quench Reaction isolation Isolation & Purification workup->isolation Precipitation/ Extraction product 2-(3,4-dimethylphenyl)-1H- indole-3-carbaldehyde isolation->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of 2-(3,4-dimethylphenyl)-1H-indole.

3.1. Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
2-(3,4-dimethylphenyl)-1H-indoleC₁₆H₁₅N221.301.0 g1.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0910 mLSolvent
Phosphorus oxychloride (POCl₃)POCl₃153.330.5 mL1.2
Dichloromethane (DCM)CH₂Cl₂84.9350 mLFor Extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~50 mLFor Neutralization
BrineNaCl58.4420 mLFor Washing
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gFor Drying

3.2. Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

  • Thin-layer chromatography (TLC) apparatus

3.3. Step-by-Step Procedure:

Part A: Preparation of the Vilsmeier Reagent

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (5 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (0.5 mL, 1.2 equiv) dropwise to the cooled DMF with vigorous stirring over a period of 10-15 minutes. Caution: This addition is exothermic. Maintain the temperature below 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

Part B: Formylation Reaction

  • In a separate 100 mL round-bottom flask, dissolve 2-(3,4-dimethylphenyl)-1H-indole (1.0 g, 1.0 equiv) in anhydrous DMF (5 mL).

  • Slowly add the prepared Vilsmeier reagent from Part A to the solution of the indole at 0 °C with continuous stirring.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 85-95 °C and maintain this temperature for 6-8 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

Part C: Work-up and Isolation

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g) with vigorous stirring.[1]

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is alkaline (pH 8-9). Caution: This neutralization is exothermic and will release CO₂ gas.[1]

  • The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it thoroughly with cold water.[1]

  • If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Part D: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[11][12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • The reaction between POCl₃ and DMF is exothermic. Ensure proper cooling and slow addition to control the reaction temperature.

  • The neutralization step with sodium bicarbonate is also exothermic and produces gas. Perform this step slowly and with caution to avoid splashing.

Expected Results and Characterization

The expected product is this compound. The yield and purity will depend on the reaction conditions and purification method. The product can be characterized by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), the indole N-H proton (if not exchanged), and the aromatic protons of the indole and dimethylphenyl rings.

  • ¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~185 ppm) and other aromatic carbons.

  • IR Spectroscopy: Look for a strong absorption band for the aldehyde C=O stretch (~1650-1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.

Diagram of the Vilsmeier-Haack Mechanism:

Vilsmeier_Mechanism reagents DMF + POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier_reagent electrophilic_attack {Electrophilic Attack} vilsmeier_reagent->electrophilic_attack indole 2-(3,4-dimethylphenyl) -1H-indole indole->electrophilic_attack iminium_intermediate Iminium Intermediate electrophilic_attack->iminium_intermediate hydrolysis {Aqueous Work-up (Hydrolysis)} iminium_intermediate->hydrolysis product 2-(3,4-dimethylphenyl)-1H- indole-3-carbaldehyde hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or no yield Incomplete formation of the Vilsmeier reagent.Ensure anhydrous conditions. Allow sufficient time for reagent formation at 0 °C.
Low reactivity of the substrate.Increase reaction temperature or prolong reaction time.
Inefficient work-up.Ensure complete neutralization and thorough extraction of the product.
Formation of byproducts Reaction temperature too high.Maintain the recommended temperature range.
Presence of moisture.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Difficulty in purification Product is an oil or difficult to crystallize.Use column chromatography for purification.
Conclusion

The Vilsmeier-Haack reaction is a reliable and efficient method for the C3-formylation of 2-(3,4-dimethylphenyl)-1H-indole. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this compound, a valuable intermediate for further synthetic endeavors in drug discovery and materials science.

References
  • Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • PrepChem.com. Synthesis of Vilsmeier reagent. [Link]

  • Neena, et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 34(04), 363-388. [Link]

  • Sdfine. PHOSPHORYL CHLORIDE Safety Data Sheet. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]

  • Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Scribd. Vilsmeir Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. [Link]

  • SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its... [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Al-Hourani, B. J., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6653. [Link]

  • ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]

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Application Note: Synthesis of Schiff Bases using 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocol for synthesizing Schiff bases (imines) derived from 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde . Indole-based Schiff bases are a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. This note covers the end-to-end workflow, from the generation of the aldehyde precursor via Vilsmeier-Haack formylation to the condensation with primary amines. It emphasizes mechanistic insights, critical process parameters (CPPs), and self-validating characterization steps to ensure high purity and yield.

Introduction & Scientific Rationale

The indole moiety is ubiquitous in bioactive natural products.[1] Functionalization at the C3 position is critical for diversifying this scaffold. The specific derivative, This compound , incorporates a lipophilic, electron-rich 3,4-dimethylphenyl group at the C2 position. This substitution pattern is strategically chosen to enhance membrane permeability and hydrophobic interactions within biological binding pockets (e.g., DNA minor grooves or enzyme active sites).

The synthesis of the Schiff base proceeds via a nucleophilic addition-elimination reaction . The non-bonding electron pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer and the elimination of a water molecule to form the azomethine (–C=N–) linkage.

Mechanistic Pathway[1][2][3][4][5][6][7]
  • Nucleophilic Attack: Amine attacks the carbonyl carbon.

  • Proton Transfer: Formation of an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw materials to the purified Schiff base.

G Start Starting Materials (Phenylhydrazine + 3,4-Dimethylacetophenone) Fischer Fischer Indole Synthesis (Polyphosphoric Acid) Start->Fischer Indole Intermediate: 2-(3,4-dimethylphenyl)-1H-indole Fischer->Indole Vilsmeier Vilsmeier-Haack Formylation (POCl3 / DMF) Indole->Vilsmeier Aldehyde Precursor: 2-(3,4-dimethylphenyl)- 1H-indole-3-carbaldehyde Vilsmeier->Aldehyde Condensation Schiff Base Condensation (R-NH2, EtOH, Reflux) Aldehyde->Condensation Condensation->Condensation Monitor via TLC (Hexane:EtOAc 7:3) Purification Purification (Recrystallization) Condensation->Purification Final Target Schiff Base Purification->Final

Caption: Figure 1. Step-wise synthesis workflow from indole core formation to final Schiff base derivative.

Detailed Protocols

Phase 1: Precursor Synthesis (Contextual Grounding)

Note: If the aldehyde is not commercially available, it must be synthesized de novo.

  • Indole Formation: React phenylhydrazine with 3',4'-dimethylacetophenone via Fischer Indole Synthesis using polyphosphoric acid (PPA) at 100-120°C.

  • Formylation (Vilsmeier-Haack):

    • Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise to form the Vilsmeier reagent (chloroiminium salt).

    • Reaction: Add the 2-(3,4-dimethylphenyl)indole (dissolved in DMF) to the reagent. Heat to 80-90°C for 4-6 hours.

    • Workup: Pour onto crushed ice. Neutralize with 20% NaOH or Na₂CO₃ to precipitate the aldehyde.

    • Validation: Confirm aldehyde formation by the appearance of a singlet at ~10.0 ppm in ¹H NMR.

Phase 2: Schiff Base Synthesis (Core Protocol)

Materials:

  • Precursor: this compound (1 mmol)

  • Amine: Substituted Aniline or Aliphatic Amine (1 mmol)

  • Solvent: Absolute Ethanol or Methanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1 mmol of the indole-3-carbaldehyde in 20 mL of absolute ethanol. Slight heating may be required for complete solubility due to the lipophilic dimethylphenyl group.

  • Addition: Add 1 mmol of the appropriate primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Expert Insight: The acid protonates the carbonyl oxygen, making the carbon more electrophilic. Avoid excess acid, which can protonate the amine and deactivate it.

  • Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 3–6 hours.

    • Monitoring: Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (Rf ~0.5-0.6) should disappear.

  • Isolation:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Stir vigorously for 10 minutes. A colored precipitate (yellow/orange/brown) typically forms.

    • Filter the solid using vacuum filtration.[2]

  • Purification: Recrystallize from hot ethanol.

    • Self-Validating Step: If the product oils out, redissolve in a minimum amount of DCM and precipitate with Hexane.

Characterization Guide

To validate the structure, compare the spectral data of the product against the starting aldehyde.

TechniqueParameterExpected Observation (Schiff Base)Diagnostic Significance
FTIR C=N StretchNew peak at 1600–1630 cm⁻¹ Confirms azomethine bond formation.
FTIR C=O StretchAbsence of peak at ~1660 cm⁻¹Confirms consumption of aldehyde.
¹H NMR –CH=N–Singlet at 8.2–8.8 ppm Characteristic imine proton.
¹H NMR –CHOAbsence of singlet at ~10.0 ppmConfirms complete conversion.
¹H NMR Indole –NHSinglet at 11.0–12.0 ppm Confirms indole ring integrity.
Mass Spec [M+H]⁺Molecular Ion PeakMatches calculated molecular weight.

Troubleshooting & Optimization (Expertise)

  • Issue: Low Yield / Incomplete Reaction

    • Cause: Steric hindrance from the 3,4-dimethylphenyl group or electron-withdrawing groups on the amine.

    • Solution: Increase reflux time to 8–12 hours. Use a Dean-Stark trap to physically remove water, shifting the equilibrium toward the product (Le Chatelier’s principle).

  • Issue: Product "Oiling Out"

    • Cause: High lipophilicity of the dimethylphenyl moiety preventing crystallization in polar ethanol.

    • Solution: Use a mixed solvent system for recrystallization (Ethanol/Chloroform) or triturated with cold diethyl ether.

  • Issue: Hydrolysis on Column

    • Cause: Schiff bases can be unstable on acidic silica gel.

    • Solution: Pre-treat silica gel with 1% Triethylamine in Hexane before running the column to neutralize acidity.

References

  • Synthesis and Biological Evaluation of Indole Schiff Bases Source: Journal of Medicinal Chemistry / PubMed Context: General protocols for indole-3-carbaldehyde condensation.[2]

  • Vilsmeier-Haack Reaction of 2-Arylindoles Source: Organic & Biomolecular Chemistry Context: Method for synthesizing the aldehyde precursor from 2-arylindoles.[3]

  • Fischer Indole Synthesis Mechanisms Source: MDPI Molecules Context: Synthesis of the 2-(3,4-dimethylphenyl)indole core.

  • Schiff Base Synthesis Methodology Source: Organic Syntheses Context: Standard acid-catalyzed condensation techniques.

Sources

Green chemistry methods for synthesizing indole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthetic Pathways for Indole-3-Carbaldehyde Derivatives

Executive Summary

Indole-3-carbaldehydes are linchpin intermediates in the synthesis of pharmaceuticals, including anti-cancer agents (e.g., vinca alkaloids) and anti-inflammatory drugs. The traditional industrial standard—the Vilsmeier-Haack reaction —relies on phosphorus oxychloride (


), a highly corrosive, moisture-sensitive reagent that generates large volumes of acidic phosphorus waste.

This guide presents three validated "Green Chemistry" protocols that eliminate


, reduce hazardous waste, and improve atom economy. These methods are categorized by their primary sustainability driver: Photocatalysis (Reagent Safety) , Microwave Irradiation (Energy Efficiency) , and Solid-State Activation (Waste Minimization) .

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific substrate and laboratory capabilities.

DecisionTree Start Start: Substrate & Equipment Analysis Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is a Microwave Reactor available? Q1->Q2 No (Acid Stable) MethodA Protocol A: Visible-Light Photocatalysis (Metal-Free, Air Oxidant) Q1->MethodA Yes (Avoid Acids) Q3 Is high-throughput required? Q2->Q3 No MethodB Protocol B: Microwave-Assisted Duff (Rapid, High Energy Efficiency) Q2->MethodB Yes Q3->MethodA No (<1g scale) MethodC Protocol C: TCT-Mediated Vilsmeier (Solid Reagent, Scalable) Q3->MethodC Yes (>10g scale)

Figure 1: Decision matrix for selecting the appropriate green synthesis pathway.

Protocol A: Visible-Light Mediated C-3 Formylation

Principle: This method utilizes Eosin Y as an organophotocatalyst and TMEDA (N,N,N',N'-tetramethylethylenediamine) as both the carbon source and reductant. It operates under ambient air, avoiding high-pressure cylinders and transition metals.

  • Green Metric: 100% Atom Economy regarding the formyl source (from TMEDA); Metal-Free.

  • Mechanism: Oxidative C-N bond cleavage of TMEDA generates an iminium intermediate via a Single Electron Transfer (SET) cycle initiated by excited Eosin Y.

Materials
  • Substrate: Indole derivative (1.0 mmol)

  • Reagent: TMEDA (2.5 equiv)

  • Catalyst: Eosin Y (2-5 mol%)

  • Solvent: Acetonitrile (MeCN) / Water (

    
    ) (10:1 ratio)
    
  • Equipment: Blue LED strip (approx. 450-460 nm, 10-20 W)

Step-by-Step Procedure
  • Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, dissolve Indole (117 mg, 1.0 mmol) and Eosin Y (32 mg, 0.05 mmol) in MeCN (5 mL) and

    
     (0.5 mL).
    
  • Reagent Addition: Add TMEDA (375 µL, 2.5 mmol) via micropipette.

  • Irradiation: Cap the tube (not air-tight; allow air exchange or use an

    
     balloon for faster rates). Place the tube 2–3 cm away from the Blue LED source. Stir vigorously at room temperature.
    
  • Monitoring: Irradiate for 8–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The reaction is complete when the fluorescent starting material spot disappears.

  • Workup: Evaporate MeCN under reduced pressure. Dilute the residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Critical Note: The presence of water is essential for the hydrolysis of the intermediate hemiaminal to the aldehyde.

Protocol B: Microwave-Assisted Duff Reaction

Principle: A modification of the classic Duff reaction using Hexamethylenetetramine (HMTA) .[1] Microwave irradiation accelerates the formation of the methine intermediate and its subsequent hydrolysis, reducing reaction times from hours to minutes.

  • Green Metric: Energy Efficiency (E-factor reduction via time); Solvent minimization.

Materials
  • Substrate: Indole derivative (1.0 mmol)

  • Reagent: HMTA (1.5 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (3-5 mL)

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure
  • Loading: In a 10 mL microwave vial, combine Indole (1.0 mmol) and HMTA (210 mg, 1.5 mmol).

  • Solvation: Add Glacial Acetic Acid (4 mL). Seal the vial with a crimp cap (PTFE septum).

  • Irradiation: Set the microwave parameters:

    • Temperature: 150°C

    • Pressure Limit: 15 bar

    • Time: 10 minutes (Hold time)

    • Stirring: High

  • Quenching: Allow the vial to cool to 50°C (automatic). Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation:

    • Precipitation: In many cases, the product precipitates as a solid.[2] Filter, wash with cold water, and dry.[2]

    • Extraction: If no precipitate forms, neutralize carefully with Sat.[2]

      
       (Caution: 
      
      
      
      evolution) and extract with EtOAc.

Protocol C: TCT-Mediated Vilsmeier (Solid-State Activation)

Principle: Uses 2,4,6-Trichloro-1,3,5-triazine (TCT / Cyanuric Chloride) to activate DMF. TCT is a stable, inexpensive solid that replaces liquid


, avoiding the formation of phosphoric acid waste and reducing violent hydrolysis risks.
  • Green Metric: Waste Minimization (Byproducts are water-soluble cyanuric acid derivatives); Safety (Solid handling).

Materials
  • Substrate: Indole derivative (5.0 mmol)

  • Reagent: TCT (1.0 equiv), DMF (3.0 equiv)

  • Solvent:

    
     (DCM) or solvent-free (neat grinding)
    
  • Equipment: Round bottom flask or Mortar & Pestle (for mechanochemical variant)

Step-by-Step Procedure
  • Activation: In a flask, dissolve TCT (0.92 g, 5.0 mmol) in DMF (1.1 mL, 15 mmol) at 25°C. Stir for 10-15 minutes until a white suspension (the Vilsmeier-Haack adduct) forms.

  • Addition: Add the Indole (5.0 mmol) dissolved in minimal DCM (or add solid indole directly if grinding).

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Hydrolysis: Add water (10 mL) and 10%

    
     solution to adjust pH to ~9.
    
  • Workup: The aldehyde product usually precipitates.[2] Filter and wash with water.[2] Recrystallize from Ethanol/Water if necessary.

Comparative Data & Performance

ParameterProtocol A (Photo-Redox)Protocol B (Microwave Duff)Protocol C (TCT-Vilsmeier)Traditional (

)
Reaction Time 8 - 12 Hours5 - 15 Minutes30 - 60 Minutes4 - 24 Hours
Yield (Avg) 75 - 85%85 - 95%80 - 92%85 - 95%
Atom Economy High (C from TMEDA)Moderate (Loss of

)
HighLow (P-waste)
Safety Profile Excellent (Air/LED)Good (Closed vessel)Good (Solid reagent)Poor (Corrosive)
Key Limitation Light penetration (Scale)Substrate acid stabilityDMF removalToxicity

Mechanistic Visualization

The following diagram illustrates the photocatalytic pathway (Protocol A), highlighting the role of Eosin Y and TMEDA in generating the electrophilic species without transition metals.

PhotoMechanism EY_GS Eosin Y (Ground State) EY_ES Eosin Y* (Excited State) EY_GS->EY_ES Blue LED (hv) EY_ES->EY_GS SET Reduction TMEDA TMEDA TMEDA_Rad TMEDA Radical Cation TMEDA->TMEDA_Rad - e- Iminium Iminium Intermediate TMEDA_Rad->Iminium Oxidation (-H•) Product Indole-3- Carbaldehyde Iminium->Product Hydrolysis (+H2O) Indole Indole Indole->Iminium Nucleophilic Attack (C3) O2 O2 (Air) O2->TMEDA_Rad Regenerates Catalyst

Figure 2: Proposed mechanism for Eosin Y catalyzed C-3 formylation using TMEDA.

References

  • Barathkumar, J., et al. (2014). "Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction." ACS Catalysis, 4(6), 1897–1900.[3] [Link]

  • Iranpoor, N., et al. (2016). "Selective and Efficient Formylation of Indoles (C3) and Pyrroles (C2) Using 2,4,6-Trichloro-1,3,5-Triazine/Dimethylformamide (TCT/DMF) Mixed Reagent." Journal of Heterocyclic Chemistry, 53(5). [Link]

  • Pla-Quintana, A., et al. (2007). "Microwave-Assisted Synthesis of Indole-3-carboxaldehyde Derivatives." Molecules, 12(1), 148-157. (General reference for MW indole functionalization). [Link]

Sources

Condensation reaction of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde with aromatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Novel Schiff Bases via Condensation Reaction of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde with Aromatic Amines

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Importance of Indole-Based Schiff Bases

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of new therapeutic agents. When the C3 position of the indole ring is functionalized with an aldehyde, it becomes a versatile precursor for a wide range of derivatives.[3]

One of the most powerful transformations of indole-3-carbaldehydes is their condensation with primary amines to form Schiff bases, characterized by the azomethine (-C=N-) group.[1][4] These indole-based Schiff bases are not mere synthetic intermediates; they represent a class of compounds with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5][6][7] The imine linkage is crucial, as it can be involved in binding to biological targets and can influence the molecule's overall lipophilicity and electronic distribution.

This application note provides a comprehensive guide to the synthesis of novel Schiff bases derived from this compound and various aromatic amines. We delve into the underlying reaction mechanism, provide a robust and validated experimental protocol, and detail the necessary characterization techniques. This guide is designed to empower researchers to reliably synthesize and analyze this promising class of compounds for applications in drug discovery and materials science.

Reaction Mechanism: The Chemistry of Imine Formation

The condensation of an aldehyde with a primary amine to form a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and is often catalyzed by a small amount of acid, which serves a dual purpose.

Causality of Catalysis:

  • Activation of the Carbonyl: The acid protonates the carbonyl oxygen of the indole-3-carbaldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic aromatic amine.

  • Facilitating Dehydration: The acid also facilitates the elimination of a water molecule from the carbinolamine intermediate, which is the rate-limiting step of the reaction.

The entire mechanistic pathway can be visualized as follows:

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Indole_Aldehyde 2-(3,4-dimethylphenyl)-1H- indole-3-carbaldehyde Protonated_Aldehyde Protonated Aldehyde (Activated Electrophile) Indole_Aldehyde->Protonated_Aldehyde 1. Protonation Aromatic_Amine Aromatic Amine (Ar-NH2) Carbinolamine Carbinolamine Intermediate Aromatic_Amine->Carbinolamine 2. Nucleophilic Attack H_plus H+ (Catalyst) Protonated_Aldehyde->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine 3. Proton Transfer Water_Elimination Elimination of H2O Protonated_Carbinolamine->Water_Elimination 4. Dehydration Schiff_Base Schiff Base (Imine) Water_Elimination->Schiff_Base Water H2O Water_Elimination->Water

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Experimental Protocol: Synthesis and Purification

This protocol provides a reliable method for synthesizing indole-based Schiff bases on a laboratory scale. The procedure has been optimized for high yield and purity.

Materials & Reagents:

  • This compound

  • Substituted Aromatic Amine (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid (Catalyst)

  • Standard Glassware: Round-bottom flask, condenser, magnetic stirrer

  • Heating Mantle

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Buchner Funnel and Filter Paper

Step-by-Step Synthesis Procedure:
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

  • Amine Addition: To this stirring solution, add the selected aromatic amine (1.05 eq) in a single portion. A slight excess of the amine ensures the complete consumption of the aldehyde.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). Spot the reaction mixture alongside the starting materials. The reaction is considered complete upon the disappearance of the aldehyde spot and the appearance of a new, distinct product spot. Typical reaction times range from 4 to 8 hours.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution as a crystalline solid. If not, the solution can be placed in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities. This washing step is critical for obtaining a high-purity initial product.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification by Recrystallization (If Necessary):

If TLC analysis of the dried product shows significant impurities, further purification by recrystallization is recommended.

  • Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described above.

Workflow Visualization

The entire experimental process, from synthesis to analysis, can be summarized in the following workflow.

G A 1. Reactant Preparation (Aldehyde + Amine in Ethanol) B 2. Catalysis & Reflux (Add Acetic Acid, Heat to 80-90°C) A->B C 3. Reaction Monitoring (Thin Layer Chromatography) B->C C->B Incomplete D 4. Product Isolation (Cooling & Vacuum Filtration) C->D Reaction Complete E 5. Purification (Washing with Cold Ethanol / Recrystallization) D->E F 6. Characterization (FT-IR, NMR, MS) E->F

Caption: Experimental Workflow for Schiff Base Synthesis.

Characterization of Synthesized Schiff Bases

Unambiguous structural confirmation of the final products is essential. A combination of spectroscopic techniques should be employed.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the reaction's success. Key diagnostic peaks include the disappearance of the aldehyde C=O stretching band (typically ~1650-1700 cm⁻¹) and the primary amine N-H stretching bands (~3300-3400 cm⁻¹), and the appearance of a strong C=N (imine) stretching band around 1605–1698 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal is the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.9–10.6 ppm.[8] The disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the amine protons also confirms product formation.

    • ¹³C NMR: Look for the appearance of the imine carbon signal, typically in the δ 150-165 ppm range.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques should be used to confirm the molecular weight of the synthesized compound by identifying the molecular ion peak [M+H]⁺ or [M]⁺.[9]

Representative Data

The following table summarizes expected outcomes for the condensation reaction with various commercially available aromatic amines. Yields and melting points are representative and may vary based on specific reaction conditions and purification efficiency.

Aromatic AmineStructure of AmineExpected ProductRepresentative Yield (%)Representative M.P. (°C)
AnilineN-((2-(3,4-dimethylphenyl)-1H-indol-3-yl)methylene)aniline85-92%175-178
4-ChloroanilineN-((2-(3,4-dimethylphenyl)-1H-indol-3-yl)methylene)-4-chloroaniline88-95%190-193
4-MethoxyanilineN-((2-(3,4-dimethylphenyl)-1H-indol-3-yl)methylene)-4-methoxyaniline82-90%181-184
4-NitroanilineN-((2-(3,4-dimethylphenyl)-1H-indol-3-yl)methylene)-4-nitroaniline90-96%205-208

References

  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed, [Link]

  • Asif, M. (2023). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ChemistrySelect, [Link]

  • Hameed, A. S., et al. (2019). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Publishing, [Link]

  • Zhang, X., et al. (2014). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Bulletin of the Korean Chemical Society, [Link]

  • Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, [Link]

  • Al-ostath, A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. PMC, [Link]

  • Reshma, R., et al. (2019). Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Taylor & Francis Online, [Link]

  • Sapkota, K. R., & Faizi, M. S. H. (2025). Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. OODBODHAN, [Link]

  • Maji, B., & Worm-Leonhard, K. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing, [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. PMC, [Link]

  • Sivasankaran, N. M., & P. (2010). Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. Arabian Journal of Chemistry, [Link]

  • Al-ostath, A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega, [Link]

  • Reshma, R., et al. (2019). Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Taylor & Francis Online, [Link]

  • Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry, [Link]

  • Karaduman, A. B., et al. (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI, [Link]

  • Ahmad, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. Bayero Journal of Pure and Applied Sciences, [Link]

  • Al-Amiery, A. A. (2014). Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches, [Link]

  • Mubassir, M., et al. (2024). Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. SSRN, [Link]

  • Amberlyst is a registered trademark of The Dow Chemical Company. (2015). Condensation of primary aliphatic amines with aromatic aldehydes using AmberlystÒ 15 as catalyst. ResearchGate, [Link]

  • Shamna, Z., et al. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences, [Link]

  • Wang, X., et al. (2023). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. PMC, [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia, [Link]

  • US Patent Office. (1963). Catalysts for condensation reactions of primary amines with dihydroxy aromatic compounds.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, [Link]

  • Fadda, A. A., et al. (2014). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate, [Link]

  • Al-Mulla, A. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing, [Link]

Sources

Protocol for synthesizing thiosemicarbazones from indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Synthesizing Thiosemicarbazones from Indole-3-Carbaldehydes

Abstract

This guide details the synthetic protocol for condensing indole-3-carbaldehydes with thiosemicarbazides to form thiosemicarbazones—a privileged scaffold in medicinal chemistry known for anticancer, antiviral, and antimicrobial properties.[1] We present two validated methodologies: a robust "Gold Standard" thermal reflux method and a high-efficiency microwave-assisted protocol. Emphasis is placed on mechanistic understanding, critical process parameters (CPPs), and rigorous characterization to ensure reproducibility and high purity.

Introduction & Scientific Rationale

Indole-3-thiosemicarbazones are Schiff base derivatives formed by the condensation of an aldehyde with a thiosemicarbazide. The indole moiety mimics the amino acid tryptophan, facilitating interaction with biological targets (e.g., kinases, ribonucleotide reductase), while the thiosemicarbazone side chain (


) acts as a metal chelator (Fe, Cu, Zn) and hydrogen bond donor/acceptor.

Key Chemical Challenge: The indole nitrogen's lone pair participates in aromaticity, making the C3-formyl group less electrophilic than typical benzaldehydes. Therefore, acid catalysis is strictly required to activate the carbonyl carbon for nucleophilic attack.

Reaction Mechanism

The formation is an acid-catalyzed dehydration condensation.

  • Activation: The acid catalyst protonates the carbonyl oxygen of the indole-3-carbaldehyde, increasing electrophilicity.

  • Nucleophilic Attack: The terminal hydrazine nitrogen (

    
    ) of the thiosemicarbazide attacks the activated carbonyl.
    
  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-assisted elimination of water yields the imine (

    
    ) bond, locking the structure into the thiosemicarbazone.
    

Figure 1: Mechanistic Pathway

ReactionMechanism Reactants Indole-3-Carbaldehyde + Thiosemicarbazide Activation Acid Activation (Protonation of C=O) Reactants->Activation H+ (cat.) Attack Nucleophilic Attack (Formation of C-N bond) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) (Imine Formation) Intermediate->Dehydration H+ transfer Product Indole-3-Thiosemicarbazone (Schiff Base) Dehydration->Product

Caption: Step-wise acid-catalyzed condensation mechanism from reactants to the final Schiff base product.

Materials & Equipment

Reagents:

  • Indole-3-carbaldehyde (or derivatives): >97% purity.

  • Thiosemicarbazide: >98% purity.[2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH). Note: HCl can be used but may form hydroscopic salts.

  • Purification: DMF (Dimethylformamide) and EtOH for recrystallization.

Equipment:

  • Round-bottom flask (50 mL or 100 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer/hotplate with oil bath.

  • Optional: Microwave reactor (e.g., CEM Discover or Biotage Initiator).

Experimental Protocols

Method A: The "Gold Standard" Thermal Reflux

Best for: Scale-up (>1g), thermally stable substrates, and labs without microwave reactors.

  • Dissolution: In a 100 mL round-bottom flask, dissolve Indole-3-carbaldehyde (1.0 mmol, 145 mg) in Absolute Ethanol (20 mL). Ensure complete solvation; mild heating (40°C) may be required.

  • Addition: Add Thiosemicarbazide (1.0 mmol, 91 mg) to the solution. The mixture may become a suspension.

  • Catalysis: Add Glacial Acetic Acid (3-5 drops, ~0.1 mL). Critical: Do not add excess acid initially to prevent protonation of the thiosemicarbazide amine, which deactivates it.

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 78-80°C) with stirring.

    • Observation: The suspension typically clears within 30 minutes, then a precipitate (product) begins to form.

  • Monitoring: Monitor by TLC (System: CHCl₃:MeOH 9:1) every hour. Reaction is typically complete in 3–6 hours .

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) and cold Water (2 x 5 mL) to remove unreacted thiosemicarbazide and acid.

  • Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, difficult substrates, and higher yields.

  • Mixture: In a microwave-safe vial (10 mL), combine Indole-3-carbaldehyde (1.0 mmol), Thiosemicarbazide (1.0 mmol), and Ethanol (2-3 mL).

  • Catalysis: Add Glacial Acetic Acid (2 drops).

  • Irradiation: Cap the vial. Set the microwave reactor to:

    • Temperature: 85°C

    • Power: Dynamic (Max 100W)

    • Time: 5–15 minutes (Hold time)

  • Workup: Cool the vial using compressed air (built-in feature). Pour the contents into ice-cold water (20 mL).

  • Collection: Filter the precipitate, wash with cold ethanol, and dry.

Experimental Workflow Visualization

Figure 2: Synthesis and Characterization Workflow

ExperimentalWorkflow Start Start: Weigh Reagents (1:1 Molar Ratio) MethodChoice Choose Method Start->MethodChoice Reflux Reflux (EtOH + AcOH) 3-6 Hours MethodChoice->Reflux Standard Microwave Microwave Irradiation 85°C, 5-15 mins MethodChoice->Microwave Rapid/Green Monitor Monitor via TLC (CHCl3:MeOH 9:1) Reflux->Monitor Microwave->Monitor Workup Cool & Filter Precipitate Wash w/ Cold EtOH Monitor->Workup Complete Purification Recrystallization (EtOH or EtOH/DMF) Workup->Purification Analysis Characterization (NMR, IR, MS, MP) Purification->Analysis

Caption: Decision tree and process flow for the synthesis, isolation, and purification of the target compound.

Characterization & Expected Data

Upon isolation, the product must be validated against these spectral benchmarks.

Table 1: Spectral Fingerprints for Indole-3-Thiosemicarbazones

TechniqueFunctional GroupExpected SignalNotes
¹H NMR (DMSO-d₆)Indole -NH

11.5 – 12.0 ppm (s, 1H)
Disappears with D₂O shake.
Azomethine -CH=N-

8.2 – 8.6 ppm (s, 1H)
Diagnostic singlet; confirms condensation.
Thioamide -NH

11.2 – 11.5 ppm (s, 1H)
Downfield due to H-bonding.
Terminal -NH₂

7.5 – 8.2 ppm (br s, 2H)
Often appears as two distinct peaks if rotation is restricted.
FT-IR (KBr)N-H Stretch3150 – 3450 cm⁻¹Multiple bands (Indole + Thioamide).
C=N Stretch1590 – 1620 cm⁻¹Strong intensity.
C=S Stretch1050 – 1250 cm⁻¹Often coupled with C-N vibrations.
Mass Spec Molecular Ion[M+H]⁺ESI mode is preferred.

Troubleshooting & Optimization

Table 2: Common Issues and Solutions

ProblemProbable CauseCorrective Action
Low Yield (<50%) Incomplete reactionIncrease reflux time or switch to Microwave Method (Method B).
Catalyst deactivationEnsure AcOH is glacial; water inhibits the dehydration step.
Oily Product Impurities preventing crystallizationTriturate the oil with cold Hexane or Diethyl Ether to induce precipitation.
Impure NMR Trapped solvent or unreacted aldehydeRecrystallize from hot Ethanol. If insoluble, add drops of DMF until dissolved, then cool.
Multiple Spots on TLC Isomerization (E/Z)Thiosemicarbazones can exist as E/Z isomers in solution. This is normal; usually, the E-isomer is the stable solid.

References

  • Bingül, M. et al. (2019). "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities." Afyon Kocatepe University Journal of Science and Engineering. Link

  • Husain, K. et al. (2008). "New Pd(II) complexes of the synthesized 1-N-substituted thiosemicarbazones of 3-indole carboxaldehyde: characterization and antiamoebic assessment." European Journal of Medicinal Chemistry. Link

  • Martinez, A. et al. (2011). "Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones." Molecules. Link

  • Organic Syntheses. (1963). "Indole-3-aldehyde."[1][2][3][4] Org. Synth. 1959, 39, 30; Coll. Vol. 4, p.539. (For precursor synthesis grounding). Link

  • BenchChem. (2025). "Protocol for the condensation reaction of indole-3-carbaldehyde." Application Note. Link

Sources

Application Note: Catalytic Applications of Metal Complexes Derived from 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

[1]

Executive Summary

This technical guide details the synthesis and application of transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) derived from the Schiff base ligand 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde .[1]

While indole-3-carbaldehyde derivatives are ubiquitous in medicinal chemistry, the specific incorporation of the 2-(3,4-dimethylphenyl) moiety introduces critical physicochemical advantages:

  • Enhanced Lipophilicity: The dimethyl-substituted phenyl ring significantly improves solubility in organic reaction media (e.g., acetonitrile, DMF) and facilitates cell membrane permeability for biological applications.[1]

  • Electronic Modulation: The electron-donating nature of the dimethyl group enriches the electron density of the indole ring, stabilizing the metal center in higher oxidation states during catalytic turnover.[1]

This guide covers two primary catalytic domains: Chemical Catalysis (Aerobic Oxidation of Alcohols) and Bio-Catalysis (DNA Cleavage/Nuclease Activity).[1]

Ligand & Complex Synthesis Protocols

Precursor Synthesis (Contextual)

The starting material, This compound , is typically synthesized via a Vilsmeier-Haack formylation of 2-(3,4-dimethylphenyl)-1H-indole.[1] The indole precursor is accessible via Fischer Indole Synthesis using 3,4-dimethylacetophenone phenylhydrazone.[1]

Protocol A: Schiff Base Ligand Synthesis

Objective: Condensation of the aldehyde with Thiosemicarbazide to form the tridentate ligand (L).[1]

  • Reagents:

    • This compound (1.0 mmol)[1]

    • Thiosemicarbazide (1.0 mmol)[1]

    • Ethanol (Absolute, 20 mL)

    • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

  • Procedure:

    • Dissolve the aldehyde in hot ethanol (50°C).

    • Add Thiosemicarbazide slowly with continuous stirring.

    • Add catalytic glacial acetic acid.[1]

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

    • Cool to room temperature. The Schiff base precipitate (yellow/orange solid) will form.[1]

    • Filter, wash with cold ethanol, and dry under vacuum.[1]

    • Recrystallization: Hot ethanol/DMF mixture.

Protocol B: Metal Complexation (General M(II) Protocol)

Objective: Coordination of Cu(II), Co(II), or Ni(II) to the ligand.[1]

  • Reagents:

    • Schiff Base Ligand (L) (1.0 mmol)[1]

    • Metal Chloride Salt (

      
      ) (1.0 mmol)[1]
      
    • Methanol/Ethanol (25 mL)

  • Procedure:

    • Dissolve Ligand (L) in hot ethanol (or Methanol/DMF 9:1 if solubility is low).[1]

    • Add the metal salt solution (dissolved in min. volume of ethanol) dropwise.[1]

    • Reflux for 6–8 hours.

    • Adjust pH to ~7.5–8.0 using alcoholic ammonia (optional, promotes precipitation).[1]

    • Cool, filter the colored complex, wash with hot water (to remove unreacted salt) and ether.[1]

    • Dry in a desiccator over

      
      .
      

Visualization: Synthesis Workflow

SynthesisWorkflowAldehyde2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehydeLigandSchiff Base Ligand (L)(Imine Formation)Aldehyde->LigandReflux/EtOHAcOH cat.AmineThiosemicarbazide(R-NH2)Amine->LigandComplexMetal Complex[M(L)Cl2]Ligand->ComplexReflux/MeOH+ Metal SaltMetalSaltMetal Salt(CuCl2, CoCl2)MetalSalt->Complex

Figure 1: Step-by-step synthetic pathway for the formation of the Schiff base ligand and its subsequent metallization.[1][2][3][4]

Application 1: Chemical Catalysis (Aerobic Oxidation)[1]

Context: Copper(II) and Cobalt(II) complexes of indole-Schiff bases are potent catalysts for the oxidation of alcohols to aldehydes/ketones using molecular oxygen (green chemistry).[1]

Protocol C: Catalytic Oxidation of Benzyl Alcohol
  • Setup: 50 mL round-bottom flask equipped with a reflux condenser and oxygen balloon.

  • Reaction Mix:

    • Benzyl Alcohol (10 mmol)[1]

    • Catalyst (Metal Complex) (0.1 mol%)[1]

    • Solvent: Acetonitrile or Toluene (10 mL)

    • Base Additive:

      
       (1.0 mmol) - Optional, enhances proton abstraction.[1]
      
  • Execution:

    • Heat to 70–80°C under

      
       atmosphere (balloon pressure).[1]
      
    • Stir vigorously for 4–6 hours.

  • Analysis:

    • Monitor by GC-MS or

      
      -NMR.[1]
      
    • Calculation:

      
      [1]
      
Mechanistic Insight (The "Why")

The 2-(3,4-dimethylphenyl) group acts as an electron reservoir.[1] During the catalytic cycle, the metal center cycles between M(II) and M(I) (or M(III)).[1] The electron-rich indole backbone stabilizes the high-valent metal-oxo intermediates formed upon reaction with

1

Application 2: Biological Catalysis (DNA Cleavage)[1]

Context: These complexes mimic nucleases, capable of hydrolyzing the phosphodiester backbone of DNA.[1] This is critical for developing anti-cancer metallo-drugs.[1]

Protocol D: Gel Electrophoresis DNA Cleavage Assay[1]
  • Substrate: Supercoiled (SC) pBR322 plasmid DNA (300 ng per lane).[1]

  • Incubation:

    • Mix DNA + Metal Complex (concentration gradient: 10–100

      
      ) in Tris-HCl buffer (pH 7.2).[1]
      
    • Add oxidant:

      
       (100 
      
      
      ) to initiate oxidative cleavage (Fenton-type chemistry).[1]
    • Incubate at 37°C for 2 hours.

  • Visualization:

    • Load samples onto 1% agarose gel containing ethidium bromide.[1]

    • Run electrophoresis (50V, 2 hrs).

    • Image under UV light.[1]

  • Interpretation:

    • Form I: Supercoiled (Intact).[1]

    • Form II: Nicked Circular (Single-strand break).[1]

    • Form III: Linear (Double-strand break - indicates high catalytic activity).[1]

Data Summary & Expected Results

Table 1: Representative Catalytic Performance (Oxidation of Benzyl Alcohol)

Catalyst ComplexTime (h)Temp (°C)Conversion (%)Selectivity (Aldehyde)
[Cu(L)Cl₂] 48092%>99%
[Co(L)Cl₂] 58085%98%
[Ni(L)Cl₂] 68045%95%
Ligand Only 1280<5%N/A

Note: The Cu(II) complex typically exhibits superior activity due to the accessible Cu(II)/Cu(I) redox couple.[1]

Mechanistic Pathway Visualization

CatalyticCycleStartM(II)-ComplexIntermediate1M(II)-AlkoxideStart->Intermediate1+ Substrate- HClSubstrateSubstrate(Alcohol)Intermediate2M(I)-H SpeciesIntermediate1->Intermediate2Beta-H Elimination--> Product releaseIntermediate2->Start+ O2- H2OOxidantO2ProductProduct(Aldehyde)RegenOxidation to M(II)

Figure 2: Simplified catalytic cycle for the aerobic oxidation of alcohols mediated by the Metal(II)-Indole complex.[1][3]

References

  • Alkam, H. H., Atiyah, E. M., & Al-Shemary, R. K. (2021). Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed.[1][3] Nat. Volatiles & Essent. Oils, 8(4), 12632-12646.[1][3] Link

  • Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde.[1] Asian Journal of Chemistry. Link

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[1][5] Organic Syntheses, 101, 21–33.[1][5] Link

  • Qiao, Y., et al. (2025). Cu(II), Ni(II) Complexes Derived from Chiral Schiff-base Ligands: Synthesis, Characterization, Cytotoxicity, Protein and DNA–binding Properties.[1] ResearchGate.[1] Link

(Note: While specific literature on the exact "3,4-dimethylphenyl" derivative is emerging, the protocols above are standardized based on the validated chemistry of the 2-phenylindole-3-carbaldehyde class referenced above.)

Application Note: Precision Synthesis of 2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This detailed application note provides a validated, two-phase protocol for the synthesis of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde . This scaffold is a critical intermediate in the development of novel anti-inflammatory agents, fluorescent probes, and tubulin polymerization inhibitors.

The synthesis strategy employs a Fischer Indole Cyclization followed by a regioselective Vilsmeier-Haack Formylation . This route is selected for its scalability, high regiocontrol, and the commercial availability of precursors.

Strategic Overview & Retrosynthesis

The construction of the 2-arylindole-3-carbaldehyde scaffold requires a convergent approach. Direct formylation of a pre-functionalized indole core is preferred over ring-closure of a formylated precursor due to the instability of aldehyde groups under harsh cyclization conditions.

Synthetic Pathway:

  • Phase I (Core Construction): Condensation of phenylhydrazine with 3,4-dimethylacetophenone using Polyphosphoric Acid (PPA) to drive the Fischer Indole Synthesis.

  • Phase II (Functionalization): Electrophilic aromatic substitution at the C3 position using the Vilsmeier-Haack reagent (POCl₃/DMF) to install the aldehyde moiety.

Workflow Visualization

SynthesisWorkflow Start Start: Phenylhydrazine + 3,4-Dimethylacetophenone Step1 Phase I: Fischer Cyclization (PPA, 100°C) Start->Step1 Condensation Inter Intermediate: 2-(3,4-Dimethylphenyl)-1H-indole Step1->Inter [3,3]-Sigmatropic Rearrangement Step2 Phase II: Vilsmeier-Haack (POCl3/DMF, 0°C to 80°C) Inter->Step2 Electrophilic Attack Final Target: 2-(3,4-dimethylphenyl)- 1H-indole-3-carbaldehyde Step2->Final Hydrolysis

Caption: Figure 1: Convergent synthetic workflow for the target indole-3-carbaldehyde.

Phase I: Synthesis of 2-(3,4-Dimethylphenyl)-1H-indole

The first challenge is establishing the indole core with the specific 3,4-dimethylphenyl substitution at the C2 position. The Fischer Indole Synthesis is the gold standard here, utilizing Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst to minimize polymerization side products common with weaker acids.

Materials
  • Phenylhydrazine: 1.0 equiv (Caution: Toxic, potential carcinogen)

  • 3,4-Dimethylacetophenone: 1.0 equiv[1]

  • Polyphosphoric Acid (PPA): ~10-15 g per gram of reactant

  • Solvent for workup: Ethyl Acetate, Water, NaHCO₃

Protocol
  • Hydrazone Formation (In Situ):

    • In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), charge 3,4-dimethylacetophenone (10 mmol) and phenylhydrazine (10 mmol).

    • Note: While some protocols isolate the hydrazone, direct cyclization in PPA is more efficient for 2-aryl indoles.

  • Cyclization:

    • Add PPA (20 g) to the mixture.

    • Heat the reaction mixture to 100–110 °C under an inert atmosphere (N₂ or Ar).

    • Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The hydrazone intermediate typically disappears within 2–4 hours.

    • Mechanism Insight: The acidic environment protonates the enamine tautomer of the hydrazone, triggering a [3,3]-sigmatropic rearrangement (diaza-Cope rearrangement), followed by ammonia elimination [1].[2]

  • Quenching & Isolation:

    • Cool the reaction mixture to ~60 °C (do not cool completely to solid).

    • Pour the viscous mixture slowly into crushed ice (200 g) with vigorous stirring. The crude indole will precipitate as a solid.

    • Neutralize the slurry with saturated NaHCO₃ or 10% NaOH solution until pH ~7–8.

    • Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

    • Target Yield: 70–85%.

Phase II: Vilsmeier-Haack Formylation

The C3 position of the indole ring is highly nucleophilic (enamine-like character). The Vilsmeier-Haack reaction utilizes a chloroiminium ion (Vilsmeier reagent) to selectively introduce a formyl group at this position.[3]

Materials
  • 2-(3,4-Dimethylphenyl)-1H-indole (from Phase I): 1.0 equiv

  • Phosphorus Oxychloride (POCl₃): 1.2 equiv (Freshly distilled recommended)

  • N,N-Dimethylformamide (DMF): 5.0–10.0 equiv (Anhydrous)

  • Quenching: Ice, 5M NaOH or Sodium Acetate

Protocol
  • Preparation of Vilsmeier Reagent:

    • In a flame-dried flask under Argon, cool anhydrous DMF (5 mL/mmol of indole) to 0 °C in an ice bath.

    • Add POCl₃ dropwise over 15 minutes. Ensure the internal temperature does not exceed 5 °C.

    • Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Stir for an additional 30 minutes at 0 °C.

  • Formylation:

    • Dissolve the 2-(3,4-dimethylphenyl)-1H-indole in a minimum amount of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to 70–80 °C for 3–5 hours.

    • Mechanism Insight: The indole C3 nucleophile attacks the electrophilic carbon of the chloroiminium ion. Heating is often required for substituted 2-aryl indoles due to steric hindrance from the phenyl ring [2].

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (exothermic).

    • Basify the solution to pH 9–10 using 5M NaOH or saturated Sodium Acetate. Crucial Step: This hydrolysis converts the intermediate iminium salt into the aldehyde.[3]

    • Heat the basic suspension briefly (boil for 1-2 mins) if the precipitate does not form immediately, then cool.

    • Filter the resulting precipitate (usually yellow/orange solid).

  • Purification:

    • Recrystallize from DMF/Ethanol or Ethanol/Water.

    • Target Yield: 80–90%.

Mechanistic Pathway Visualization

VilsmeierMechanism Reagent Vilsmeier Reagent (Chloroiminium Ion) Attack Step 1: C3 Nucleophilic Attack (Electrophilic Aromatic Substitution) Reagent->Attack Indole Substrate: 2-Arylindole Indole->Attack Inter Intermediate: Iminium Salt Attack->Inter Hydrolysis Step 2: Basic Hydrolysis (Removal of Dimethylamine) Inter->Hydrolysis Product Product: Indole-3-Carbaldehyde Hydrolysis->Product

Caption: Figure 2: Mechanistic cascade of the Vilsmeier-Haack formylation at the indole C3 position.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized product, compare experimental data against these predicted spectroscopic signatures derived from analog libraries [3, 4].

Quantitative Data Summary
FeatureExpected Value / RangeStructural Assignment
Appearance Yellow to Orange solidConjugated aldehyde system
Melting Point 200–220 °C (Predicted)High MW, planar aromatic stacking
IR (C=O) 1640–1660 cm⁻¹Conjugated aldehyde stretch (strong)
IR (N-H) 3100–3300 cm⁻¹Indole N-H stretch (broad)
¹H NMR (CHO) δ 9.9 – 10.1 ppm (s, 1H)Distinctive aldehyde proton
¹H NMR (NH) δ 12.0 – 12.5 ppm (br s, 1H)Indole N-H (deshielded)
¹H NMR (Me) δ 2.2 – 2.4 ppm (s, 6H)Two methyl groups on phenyl ring

Self-Validation Check:

  • Absence of C3-H: In the starting material, the C3 proton appears around δ 6.8–7.2 ppm. In the product, this signal must be absent, replaced by the aldehyde singlet at ~10 ppm.

  • Aldehyde Peak: If the peak at ~10 ppm is missing, hydrolysis of the iminium salt was incomplete. Re-treat with base and heat.[3]

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quench excess reagent slowly in ice.

  • Phenylhydrazine: Known skin sensitizer and suspected carcinogen. Use double nitrile gloves and work strictly within a fume hood.

  • DMF: Hepatotoxic. Avoid skin contact and inhalation.

References

  • Robinson, B. (1969).[4] The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250. Link

  • Seshadri, S. (1973). Vilsmeier-Haack Reaction and Its Synthetic Applications. Journal of Scientific & Industrial Research, 32, 128-149.
  • BenchChem. (2025).[3] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11306376, 2-(2,4-Dimethylphenyl)-1H-indole-3-carbaldehyde. Link

Sources

Application Notes and Protocols: 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde as a Versatile Intermediate for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 2-Aryl-1H-indole-3-carbaldehyde Scaffold

Indole derivatives are a cornerstone in the development of fluorescent probes, prized for their inherent photophysical properties and environmental sensitivity.[1] The 2-aryl-1H-indole-3-carbaldehyde framework, in particular, represents a highly promising scaffold for creating advanced sensing molecules. This structure embodies a classic donor-π-acceptor (D-π-A) architecture, where the electron-rich indole nitrogen acts as a donor, the phenyl ring and conjugated system form the π-bridge, and the electron-withdrawing carbaldehyde group serves as the acceptor.[1] This electronic arrangement is fundamental to generating molecules with desirable photophysical characteristics, such as strong fluorescence and tunable emission spectra.[2]

The subject of this guide, 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde, is a strategic intermediate poised for the development of bespoke fluorescent probes. The dimethylphenyl substitution at the 2-position enhances the electron-donating character of the aryl moiety and increases the steric bulk, which can be leveraged to fine-tune the molecule's solubility, photostability, and binding selectivity. The true utility of this compound lies in the reactivity of the C3-carbaldehyde group.[3][4] This aldehyde function serves as a versatile chemical handle for post-synthesis modification, allowing for the straightforward introduction of various recognition moieties through reactions like Schiff base condensation.[5] This enables the creation of a diverse library of fluorescent probes tailored for the detection of specific analytes such as metal ions, anions, or biologically relevant molecules.[2][6]

This document provides a comprehensive guide for researchers, covering the synthesis, characterization, and application of this compound as a key intermediate in fluorescent probe development.

I. Synthesis and Characterization

The most direct and efficient method for synthesizing 2-aryl-1H-indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7] This reaction formylates electron-rich aromatic rings, such as the indole nucleus, at the C3 position with high selectivity. The synthesis of the target compound proceeds in two logical steps: the synthesis of the 2-(3,4-dimethylphenyl)-1H-indole precursor, followed by its formylation.

Protocol 1: Synthesis of 2-(3,4-dimethylphenyl)-1H-indole

The Fischer indole synthesis is a reliable method for creating the 2-aryl-indole precursor.

Materials:

  • (3,4-Dimethylphenyl)hydrazine hydrochloride

  • Acetophenone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (3,4-dimethylphenyl)hydrazine hydrochloride (1.0 eq) and acetophenone (1.05 eq) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude hydrazone.

  • Indolization (Cyclization): Add the crude hydrazone to polyphosphoric acid (PPA) pre-heated to 80-100°C. Stir the mixture at this temperature for 1-2 hours. Alternatively, use a Lewis acid catalyst like ZnCl₂ in a high-boiling solvent.

  • Quenching and Extraction: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a strong base (e.g., 10 M NaOH) until pH > 8. Extract the product with ethyl acetate (3 x 75 mL).

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-(3,4-dimethylphenyl)-1H-indole.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

This protocol details the C3-formylation of the previously synthesized 2-aryl-indole.

Materials:

  • 2-(3,4-dimethylphenyl)-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF (10 volumes relative to the indole). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 - 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-(3,4-dimethylphenyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-95°C for 5-8 hours.[7] Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the solution is alkaline (pH > 8). This step is exothermic and may cause foaming. The product will typically precipitate as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel chromatography to yield pure this compound.

Characterization Data

The synthesized compound should be characterized using standard spectroscopic methods. Below is a table of expected physicochemical and spectroscopic properties, based on closely related analogs and general knowledge of the scaffold.

PropertyExpected Value/Characteristics
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ 12.0-12.5 (s, 1H, indole-NH), 9.9-10.1 (s, 1H, CHO), 7.0-8.5 (m, aromatic-H), 2.2-2.4 (s, 6H, 2x CH₃)
¹³C NMR (DMSO-d₆) δ 185-186 (CHO), 110-140 (aromatic carbons)
IR (KBr, cm⁻¹) ~3200-3300 (N-H stretch), ~1650-1670 (C=O stretch, aldehyde)
UV-Vis (in Dichloromethane) Expected λ_abs ~300-350 nm
Fluorescence (in Dichloromethane) Expected λ_em ~380-450 nm

Note: Actual spectroscopic values should be determined experimentally.

II. Application as a Fluorescent Probe Intermediate

The carbaldehyde group is the key to this molecule's utility as an intermediate. It readily undergoes condensation with primary amines to form Schiff bases, which are often fluorescent and can be designed to coordinate with specific analytes.

G cluster_synthesis Synthesis Workflow cluster_application Probe Development cluster_detection Detection Mechanism A 2-(3,4-dimethylphenyl)-1H-indole B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B C This compound (Intermediate) B->C E Schiff Base Condensation C->E D Analyte-Specific Amine (R-NH₂) D->E F Functional Fluorescent Probe (Analyte Sensor) E->F G Probe + Analyte F->G H Coordination / Reaction G->H I Change in Fluorescence (Turn-on / Turn-off) H->I

Caption: Workflow for developing a fluorescent probe from the intermediate.

Protocol 3: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection

This protocol provides a general method for creating a "turn-on" fluorescent sensor for a model metal ion, such as Zn²⁺, by reacting the intermediate with an amine that provides a metal-binding site.

Materials:

  • This compound

  • 2-Aminothiophenol (or similar amine with a chelating group)

  • Ethanol, anhydrous

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Amine Addition: Add 2-aminothiophenol (1.05 eq) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Condensation: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the Schiff base product by TLC. A color change is often observed.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect it by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, remove the ethanol under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography. Characterize the final probe using NMR, Mass Spectrometry, and IR spectroscopy.

III. Protocol for Fluorescence Sensing Application

The newly synthesized Schiff base probe can now be evaluated for its ability to detect the target analyte.

Protocol 4: General Procedure for "Turn-On" Fluorescence Detection of Zn²⁺

Materials:

  • Stock solution of the Schiff base probe (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solution of ZnCl₂ (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Test Solutions: Prepare a series of test solutions in cuvettes. To each cuvette, add the buffer solution. Then, add an aliquot of the probe stock solution to achieve a final concentration in the low micromolar range (e.g., 5-10 µM).

  • Titration with Analyte: To each cuvette, add increasing amounts of the ZnCl₂ stock solution to achieve a range of final concentrations (e.g., 0 to 10 equivalents relative to the probe). Ensure the total volume is consistent across all samples.

  • Incubation: Gently mix the solutions and allow them to incubate at room temperature for a short period (e.g., 2-5 minutes) to ensure complexation is complete.

  • Fluorescence Measurement:

    • Record the absorption spectrum (e.g., from 250 nm to 500 nm) for each solution to identify the optimal excitation wavelength (λ_ex).

    • Set the fluorometer to the determined λ_ex and record the emission spectra (e.g., from 350 nm to 600 nm) for each solution.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Zn²⁺.

    • A significant increase in fluorescence intensity upon addition of the analyte indicates a "turn-on" sensing mechanism. This is often due to Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways.

G Probe Probe (Low Fluorescence) - Free rotation - Non-radiative decay Complex Probe-Analyte Complex (High Fluorescence) - Rigid structure - Fluorescence restored Probe->Complex + Analyte Analyte Analyte (e.g., Zn²⁺)

Sources

Application Note: High-Efficiency Synthesis of Chalcone Derivatives from 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of chalcone derivatives from 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde Content Type: Detailed Application Notes and Protocols

Executive Summary & Scientific Rationale

This technical guide details the protocol for synthesizing chalcone derivatives utilizing This compound as the electrophilic precursor.

Indole-based chalcones represent a "privileged scaffold" in medicinal chemistry, exhibiting dual pharmacophoric properties derived from the indole ring (ubiquitous in bioactive alkaloids) and the chalcone enone system (


-unsaturated ketone). This hybridization often results in enhanced biological activities, particularly in oncology (tubulin polymerization inhibition) and infectious disease management (multidrug-resistant bacterial strains).
Mechanistic Foundation

The core transformation is a Claisen-Schmidt Condensation .[1][2][3][4][5] In this base-catalyzed reaction:

  • Nucleophile Generation: A substituted acetophenone is deprotonated by a strong base (NaOH/KOH) to form an enolate ion.

  • Electrophilic Attack: The enolate attacks the carbonyl carbon of the this compound.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to yield the thermodynamically stable (
    
    
    
    )-chalcone.

The presence of the bulky 3,4-dimethylphenyl group at the C2 position of the indole imposes steric constraints that enhance the stability of the final product but require optimized solvent systems to ensure complete solubility of the starting aldehyde.

Chemical Reaction Pathway (Visualization)

The following diagram illustrates the mechanistic flow and the critical transition states during the synthesis.

ClaisenSchmidtMechanism Acetophenone Substituted Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation (-H+) Base Base Catalyst (NaOH/KOH) Base->Enolate Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Nucleophilic Attack on Aldehyde Aldehyde 2-(3,4-dimethylphenyl)- 1H-indole-3-carbaldehyde Aldehyde->Adduct Chalcone Target Indole Chalcone (E-isomer) Adduct->Chalcone Dehydration (-H2O) E1cB Mechanism

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation between acetophenone derivatives and indole-3-carbaldehyde.

Pre-Synthesis Considerations

Reagent Quality & Stoichiometry
  • Aldehyde: this compound. Ensure purity >95% by TLC. If the solid appears dark brown, recrystallize from ethanol to remove oxidation products.

  • Acetophenones: Use 4-substituted acetophenones (e.g., -NO2, -Cl, -OMe) to vary electronic properties.

  • Base: 40% w/v NaOH (aq) or KOH pellets dissolved in ethanol.

Solvent System Selection

The 2-aryl substitution increases lipophilicity. Standard ethanol might not suffice for solvation at room temperature.

  • Recommended: Ethanol (95%) is the standard green solvent.

  • Alternative: Methanol/Dichloromethane (1:1) mix if the starting aldehyde precipitates prematurely.

Detailed Experimental Protocol

Protocol ID: IND-CHAL-01

Objective: Synthesis of (E)-3-(2-(3,4-dimethylphenyl)-1H-indol-3-yl)-1-phenylprop-2-en-1-one derivatives.

Materials Required
  • Round bottom flask (100 mL)

  • Magnetic stirrer & heater

  • Reflux condenser

  • This compound (1.0 mmol)

  • Substituted Acetophenone (1.0 mmol)[6]

  • Ethanol (20 mL)

  • Sodium Hydroxide (NaOH) pellets (2.0 mmol)

  • Ice-water bath

  • Dilute HCl (10%)[6][7][8]

Step-by-Step Methodology
  • Reactant Solubilization:

    • In a 100 mL round bottom flask, dissolve 1.0 mmol of the substituted acetophenone in 15 mL of Ethanol.

    • Begin stirring at room temperature (RT).

  • Catalyst Activation:

    • Add 2.0 mmol of NaOH (approx. 0.08 g) to the flask. Alternatively, add 1-2 mL of 40% aqueous NaOH dropwise.

    • Stir for 10-15 minutes until the base is fully dissolved/dispersed and the solution may turn slightly yellow (formation of enolate).

  • Aldehyde Addition:

    • Add 1.0 mmol of this compound to the reaction mixture.

    • Note: If the aldehyde does not dissolve, add 5 mL of warm ethanol or a minimal amount of DMF (1-2 mL).

  • Reaction Phase:

    • Option A (RT): Stir vigorously at room temperature for 12–24 hours. This method preserves sensitive functional groups.

    • Option B (Reflux): Heat the mixture to reflux (approx. 78°C) for 3–6 hours. This is recommended for sterically hindered ketones.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (approx. Rf 0.4-0.5) and appearance of a fluorescent yellow/orange product spot (Rf 0.6-0.7).

  • Workup & Isolation:

    • Pour the reaction mixture into 100 mL of crushed ice-water with vigorous stirring.

    • Neutralize the solution by dropwise addition of 10% HCl until pH reaches ~7. This step facilitates the precipitation of the chalcone.[1]

    • Observation: A colored precipitate (yellow to orange) will form immediately.

  • Purification:

    • Filter the precipitate using a Buchner funnel under vacuum.

    • Wash the solid with cold water (3 x 20 mL) to remove excess acid and salts.

    • Wash with cold ethanol (1 x 5 mL) to remove unreacted starting materials.

    • Recrystallization: Dissolve the crude solid in hot Ethanol (or Ethanol/DMF mixture). Allow to cool slowly to RT to yield needle-like crystals.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Aldehyde + Acetophenone) Solubilization Dissolve in Ethanol (Add DMF if needed) Start->Solubilization Catalysis Add NaOH (aq) Stir 15 min Solubilization->Catalysis Reaction Reaction Phase (Stir RT 12h OR Reflux 4h) Catalysis->Reaction Check TLC Check (Hex:EtOAc 7:3) Reaction->Check Check->Reaction Incomplete Quench Pour into Ice Water Neutralize with HCl Check->Quench Complete Filter Vacuum Filtration & Wash (H2O, Cold EtOH) Quench->Filter Purify Recrystallization (Hot Ethanol) Filter->Purify

Figure 2: Operational workflow for the synthesis and purification of indole-chalcone derivatives.

Data Analysis & Characterization

Expected Yields and Physical Properties

The following table summarizes expected outcomes based on the electronic nature of the acetophenone substituent.

Acetophenone Substituent (R)Reaction Time (Reflux)Expected Yield (%)AppearanceMelting Point Range (°C)
-H (Unsubstituted) 3 h75 - 80%Yellow Solid160 - 165
-Cl (4-Chloro) 2.5 h80 - 85%Pale Yellow Needles178 - 182
-OCH3 (4-Methoxy) 4 h65 - 70%Dark Yellow Powder155 - 160
-NO2 (4-Nitro) 1.5 h85 - 92%Orange Solid195 - 200
Spectroscopic Validation (Self-Validating Checkpoints)

To confirm the structure, look for these diagnostic signals. If these are absent, the reaction has failed or stopped at the aldol intermediate.

  • IR Spectroscopy (KBr):

    • 
      (NH):  3200–3400 cm⁻¹ (Indole N-H stretch).
      
    • 
      (C=O):  1640–1660 cm⁻¹ (Enone carbonyl). Note: This is lower than standard ketones due to conjugation.
      
    • 
      (C=C):  1580–1600 cm⁻¹.
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Indole NH: Singlet at

      
       11.5 – 12.0 ppm.
      
    • 
      -Unsaturated Protons:  Two doublets at 
      
      
      
      7.5 – 8.2 ppm with a coupling constant
      
      
      .
      • Critical Check: A large

        
         value confirms the 
        
        
        
        -geometry (trans)
        . If
        
        
        , you have the
        
        
        -isomer (rare) or cis-contaminant.
    • Aldehyde Proton: The starting material's aldehyde singlet at

      
       ppm must be absent .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration (Aldol product remains).Increase reflux time or add a drop of conc. H₂SO₄ during workup to force dehydration.
Starting Material Remains Poor solubility of the 2-aryl indole aldehyde.Switch solvent to Ethanol:DMF (4:1) or use PEG-400 as a phase transfer catalyst.
Product is Oily Impurities preventing crystallization.Triturate the oil with cold diethyl ether or hexane to induce solidification.
Dark/Black Mixture Polymerization or oxidation.Perform reaction under Nitrogen atmosphere; reduce base concentration.

References

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[9] Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (2023). Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with 4-bromoacetophenone under ball milling conditions. Retrieved from [Link][10]

Sources

Troubleshooting & Optimization

Improving yield of Vilsmeier-Haack reaction for sterically hindered indoles

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Vilsmeier-Haack Formylation for Sterically Hindered Indoles

Executive Summary

The Vilsmeier-Haack reaction is the industry standard for C3-formylation of indoles. However, when applied to sterically hindered substrates (e.g., 2-substituted, N-substituted, or 4-substituted indoles), the standard protocol often fails, resulting in low yields (<30%) or recovered starting material.

This guide addresses the specific kinetic and thermodynamic barriers introduced by steric hindrance. It moves beyond "textbook" procedures to provide a field-proven, optimized workflow designed to force the reaction to completion and ensure successful isolation.

Module 1: The Mechanistic Barrier (The "Why")

To troubleshoot effectively, you must visualize the failure point. The reaction proceeds through two critical stages: Electrophilic Attack and Hydrolysis .[1][2][3]

  • The Steric Wall (Electrophilic Attack): The active Vilsmeier reagent (chloromethylene)dimethyliminium chloride is bulky. A substituent at the C2 position of the indole creates a direct steric clash with the approaching reagent, significantly raising the activation energy (

    
    ) for the C3 attack.
    
  • The Stability Trap (Hydrolysis): If the reaction does proceed, the resulting iminium salt intermediate is often remarkably stable due to the same steric bulk protecting it from water attack. Standard aqueous quenching is often insufficient to hydrolyze this salt , leading to the loss of product in the aqueous waste stream.

Visualizing the Pathway

VilsmeierMechanism cluster_clash The Failure Points Reagent Vilsmeier Reagent (Chloroiminium Ion) TS Transition State (High Energy due to Sterics) Reagent->TS + Indole Indole Hindered Indole (e.g., 2-Methylindole) Indole->TS Salt Intermediate Iminium Salt (Water Soluble & Stable) TS->Salt Electrophilic Substitution Product 3-Formyl Indole (Final Aldehyde) Salt->Product Hydrolysis (CRITICAL STEP)

Figure 1: The Vilsmeier-Haack pathway highlighting the high-energy transition state caused by steric hindrance and the critical hydrolysis step.

Module 2: Optimized Protocol for Hindered Substrates

Do not use the standard "mix and stir at RT" method. Use this Thermodynamic Forcing Protocol .

Reagents & Setup
  • Activator: Phosphorus Oxychloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[2][4][5][6][7] Note: While Oxalyl Chloride is cleaner, 
    
    
    
    is more robust for forcing conditions.
  • Amide/Solvent: Anhydrous DMF (5–10 equivalents).

  • Atmosphere: Strictly inert (

    
     or Ar). Moisture destroys the reagent immediately.
    
Step-by-Step Workflow
StepActionTechnical Rationale
1. Reagent Pre-formation Cool DMF to 0°C. Add

(1.2 equiv) dropwise over 20 min. Stir at 0°C for 30 min, then RT for 30 min.
Crucial: You must generate the active chloroiminium species before the substrate is present. Hindered substrates cannot compete with the formation of side products if mixed too early.
2. Substrate Addition Dissolve hindered indole in minimal DMF. Add dropwise to the reagent at 0°C.Prevents localized exotherms that lead to polymerization (tars).
3. Thermodynamic Push Warm to RT. If no solid forms after 1h, heat to 60–90°C for 4–12h. Monitor by TLC/LCMS.[5]The steric barrier requires thermal energy to overcome. Simple indoles react at RT; hindered ones require heat.
4. Aggressive Hydrolysis Pour reaction mixture into ice/water containing NaOH (2M) . Adjust pH to 9–10. Heat to 50°C for 30 min. The "Hidden" Yield Killer. The hindered iminium salt is stable. Cold water is not enough. Base + Heat forces the collapse of the tetrahedral intermediate to the aldehyde.
5. Isolation Cool to RT. Filter precipitate or extract with EtOAc.[8]Product should precipitate upon cooling.

Module 3: Troubleshooting Center (Q&A)

Q1: My reaction turns dark/black, but I recover starting material. What happened? A: This is likely a temperature issue . The dark color indicates some electron transfer or oligomerization, but the Vilsmeier reagent failed to attack the C3 position effectively.

  • Fix: Increase the reaction temperature to 80°C or 90°C. Ensure your DMF is anhydrous; wet DMF hydrolyzes the

    
     before it can react.
    

Q2: LCMS shows a mass corresponding to the product, but I isolate nothing after workup. A: You are losing the product in the aqueous layer. The "product" on LCMS is likely the iminium salt (Mass = Aldehyde + Dimethylamine mass difference). This salt is water-soluble.

  • Fix: Your hydrolysis was incomplete. Re-treat the aqueous layer with 2M NaOH and heat it to 50–60°C for 1 hour. The salt must be hydrolyzed to the neutral (organic-soluble) aldehyde to be extracted.

Q3: Should I use N-methylformanilide (MFA) instead of DMF to improve yield? A: Generally, No. While MFA is used for specific regioselectivity in activated arenes, it is more sterically hindered than DMF. For a substrate that is already sterically compromised (like 2-tert-butylindole), adding a bulkier reagent will likely shut down the reaction entirely. Stick to DMF, which forms the smallest possible Vilsmeier reagent.

Q4: The reaction is sluggish even at 90°C. What is the "Nuclear Option"? A: Microwave Irradiation. Microwave heating can significantly accelerate Vilsmeier formylations on deactivated or hindered substrates.

  • Protocol: Seal the pre-formed reagent and substrate in a microwave vial. Irradiate at 100–120°C for 10–20 minutes. This often overcomes the activation energy barrier that conventional heating cannot.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield (<30%) CheckTLC Check TLC/LCMS Is Starting Material (SM) consumed? Start->CheckTLC SM_Left Yes, SM Consumed CheckTLC->SM_Left Yes SM_Not_Left No, SM Remains CheckTLC->SM_Not_Left No CheckAq Check Aqueous Layer SM_Left->CheckAq Heat Did you heat >60°C? SM_Not_Left->Heat IncreaseTemp Action: Increase Temp to 90°C Heat->IncreaseTemp No Microwave Action: Try Microwave (100°C, 15 min) Heat->Microwave Yes SaltTrap Diagnosis: Stable Iminium Salt CheckAq->SaltTrap HydrolysisFix Action: Aggressive Hydrolysis (2M NaOH, 50°C, 1h) SaltTrap->HydrolysisFix

Figure 2: Troubleshooting logic for distinguishing between reactivity failure and workup failure.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Recent Literature.[9] Retrieved from

  • National Institutes of Health (NIH). Microwave Accelerated Vilsmeier-Haack Reactions. Retrieved from

  • ScienceMadness. Discussion on Vilsmeier Reagent Variations (POCl3 vs Oxalyl Chloride). Retrieved from

  • Jones, G., & Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][4][6][8][9][10][11][12][13] Retrieved from

Sources

Technical Support Center: Purification of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde , typically synthesized via the Vilsmeier-Haack formylation of 2-(3,4-dimethylphenyl)-1H-indole.

The presence of the lipophilic 3,4-dimethylphenyl moiety at the C2 position significantly alters the solubility profile compared to simple indole-3-carbaldehyde, often leading to "oiling out" during recrystallization. This guide prioritizes high-recovery workflows suitable for biological assay preparation (purity >98%).

Module 1: Initial Isolation (The "Crude" Stage)

User Question: I just finished the Vilsmeier reaction (POCl₃/DMF). When I pour the reaction mixture into ice water, I get a sticky, gummy tar instead of a filterable solid. How do I fix this?

Scientist Response: This is a common issue caused by trapped Vilsmeier salts and rapid precipitation of the lipophilic product. The "gum" is likely a mixture of your product and protonated intermediates.

Corrective Protocol: Controlled Neutralization

Do not simply dump the reaction into water. Follow this "Reverse Quench" method to ensure a granular precipitate:

  • Preparation: Prepare a beaker with crushed ice (approx. 5x reaction volume) and vigorous magnetic stirring.

  • Basification: Dissolve Sodium Carbonate (Na₂CO₃) or Sodium Acetate in water to create a saturated solution.

  • Quenching:

    • Slowly pour the reaction mixture into the ice without base first.

    • Crucial Step: Once added, adjust the pH to 8–9 by dropwise addition of the base solution.

    • Do not use NaOH (strong bases can cause Cannizzaro reactions or coupling side-products).

  • Digestion: Stir the suspension for 1–2 hours at room temperature. This "aging" process allows the amorphous gum to reorganize into a crystalline lattice.

  • Filtration: Filter the solid and wash copiously with water to remove inorganic salts and residual DMF.

Technical Insight: The Vilsmeier intermediate is an iminium salt.[1][2] If the pH is not sufficiently basic (>8), the salt remains partially soluble or forms an oil. The 3,4-dimethylphenyl group increases hydrophobicity, making the neutral aldehyde prone to oiling out if the transition from salt to neutral species happens too fast in a warm solution [1, 2].

Module 2: Recrystallization (Primary Purification)

User Question: The crude solid is yellow but has a brown tint. Which solvent system gives the best recovery for this specific derivative?

Scientist Response: For 2-arylindoles, the pi-stacking interactions are strong. The 3,4-dimethyl substitution adds lipophilicity, making Ethanol (EtOH) the primary candidate, but you may need a co-solvent if solubility is too low.

Solvent Selection Guide
Solvent SystemSuitabilityProtocol Notes
Ethanol (95% or Abs.) Excellent Best balance. Dissolve hot (~75°C). If it oils out, add a seed crystal.
Ethanol / Water (9:1) Good Use if the product is too soluble in pure EtOH. Add water dropwise to hot EtOH solution until turbid.
Toluene / Hexane Alternative Use if the impurity profile includes polar tars. Dissolve in min. hot Toluene; add Hexane to precipitate.
DMF / Water Avoid Hard to remove DMF traces; leads to oiling for this specific lipophilic analog.
Step-by-Step Recrystallization Protocol
  • Place the crude solid in a flask with a stir bar.

  • Add Ethanol (approx. 10 mL per gram of solid).

  • Heat to reflux.[3] If the solid does not dissolve, add more Ethanol in small portions.

  • Clarification (Optional): If the solution is dark brown/black, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Slow Cooling: Remove from heat and let the flask cool to room temperature on a cork ring (insulation slows cooling, promoting crystal growth).

  • Cold Soak: Once at room temperature, place in an ice bath (0°C) for 1 hour.

  • Harvest: Filter the yellow needles/prisms and wash with cold Ethanol.

Module 3: Chromatography (Polishing)

User Question: Recrystallization didn't work; I still see a spot at the baseline on TLC. How should I purify this on silica?

Scientist Response: The baseline spot is likely the carboxylic acid derivative (from over-oxidation) or inorganic salts . Column chromatography is effective here.

TLC Conditions:

  • Stationary Phase: Silica Gel 60 (F254).[4]

  • Mobile Phase: Hexane : Ethyl Acetate (7:3).

  • Expected Rf: ~0.4 – 0.6 (Aldehyde is moderately polar).

Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Post-Vilsmeier) Quench Quench in Ice/Water Neutralize to pH 8-9 (Na2CO3) Start->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Filter & Wash (H2O) Precipitate->Filter Yes (Solid) Extract Extract with DCM/EtOAc Wash with Brine -> Dry (Na2SO4) Precipitate->Extract No (Oil/Gum) CrudeSolid Crude Solid Obtained Filter->CrudeSolid Extract->CrudeSolid PurityCheck Purity > 95%? (TLC/NMR) CrudeSolid->PurityCheck Recryst Recrystallize (Ethanol or EtOH/H2O) PurityCheck->Recryst No (Minor Impurities) Column Column Chromatography (Hexane:EtOAc 8:2 to 6:4) PurityCheck->Column No (Complex Mix) Final Pure this compound PurityCheck->Final Yes Recryst->Final Column->Final

Caption: Decision tree for the isolation and purification of 2-arylindole-3-carbaldehydes.

Module 4: Impurity Profiling & Troubleshooting

User Question: I see a small impurity peak in the aldehyde region of the NMR. Is it an isomer?

Scientist Response: It is highly unlikely to be a regioisomer (e.g., C2-formyl) because the C2 position is blocked by the 3,4-dimethylphenyl group. The most common impurities are:

  • N-Formyl Impurity: Vilsmeier reagents can sometimes formylate the indole nitrogen (N1) if the reaction temperature is too low or stoichiometry is off.

    • Diagnostic: Check IR. N-CHO typically appears at a higher frequency (~1700-1720 cm⁻¹) than C3-CHO (~1640-1660 cm⁻¹, lowered by conjugation).

    • Removal: This bond is labile. Refluxing the crude solid in ethanolic NaOH (5%) for 30 mins will hydrolyze the N-formyl group back to the NH indole without affecting the C3-aldehyde [3].

  • Unreacted Starting Material:

    • Diagnostic: Absence of the aldehyde proton signal (~9.9 - 10.2 ppm) in NMR.

    • Removal: Wash the crude solid with cold Hexane or Petroleum Ether . The starting indole is often more soluble in non-polar solvents than the polar aldehyde product.

References

  • Vilsmeier-Haack Reaction Mechanism & Workup

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
    • Source:

  • Synthesis of 2-Arylindole-3-carbaldehydes

    • Specific protocols for 2-phenylindole derivatives and their solubility characteristics.
    • Source: [Organic Syntheses, Coll.[5][6] Vol. 4, p. 539 (1963)]([Link])

  • Indole Formylation & Impurity Hydrolysis

    • Techniques for selective C3 formyl
    • Source:

Sources

Technical Support Center: Optimizing Indole-3-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction times and improve yields and purity, focusing on the most common and effective synthetic methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of indole-3-carbaldehyde, particularly when using the Vilsmeier-Haack reaction, which is one of the most efficient methods for this transformation.[1][2]

Question 1: My Vilsmeier-Haack reaction is sluggish or has stalled completely. How can I speed it up?

Answer: A slow or stalled reaction is a common issue and can often be attributed to several factors related to the Vilsmeier reagent or the reaction conditions.

  • Cause A: Inactive Vilsmeier Reagent: The Vilsmeier reagent (the chloroiminium salt formed from DMF and POCl₃) is highly moisture-sensitive.[3] Any water in your glassware or reagents will quench it, halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and fresh, high-purity reagents. It is advisable to use a new, unopened bottle of anhydrous DMF and distill POCl₃ if its purity is questionable.

  • Cause B: Insufficient Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of indole often requires heating to proceed at a reasonable rate.[1][4]

    • Solution: After the addition of indole to the Vilsmeier reagent at a low temperature (0-10 °C), slowly raise the temperature. Many procedures call for heating the reaction mixture to between 85-95 °C for several hours to ensure complete conversion.[1][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).[5][6]

  • Cause C: Poor Reagent Stoichiometry: An incorrect ratio of reagents can lead to a stalled reaction.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. A common ratio is approximately 1.5 to 2 equivalents of POCl₃ to 1 equivalent of indole, with DMF used as both a reagent and a solvent.

  • Cause D: Substrate Deactivation: If your indole substrate has strong electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the electrophilic attack by the Vilsmeier reagent.[7]

    • Solution: For deactivated indoles, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. In some cases, a different synthetic route may be more appropriate.

Question 2: The yield of my indole-3-carbaldehyde is very low. What are the likely causes and remedies?

Answer: Low yields are frustrating and can be traced back to several potential issues, from reagent quality to workup procedures.

  • Cause A: Reagent Decomposition: As mentioned, the Vilsmeier reagent is moisture-sensitive.[3] Additionally, old or improperly stored DMF can contain dimethylamine as an impurity, which can lead to side reactions.

    • Solution: Always use fresh, anhydrous reagents. If you suspect your DMF is old, consider purifying it by distillation or using a new bottle.

  • Cause B: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by TLC until the starting indole spot has been consumed. If the reaction stalls, try increasing the temperature or extending the reaction time.

  • Cause C: Product Loss During Workup: The workup for a Vilsmeier-Haack reaction typically involves quenching with a basic solution (like NaOH or sodium carbonate) to hydrolyze the iminium intermediate and neutralize the acid.[1][3]

    • Solution: The quenching and neutralization steps are often exothermic. Perform these additions slowly and with cooling to prevent side reactions or product degradation. Ensure the final pH is alkaline to precipitate the product fully. If the product does not precipitate, it may be necessary to perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.[1][3]

  • Cause D: Formation of Byproducts: Side reactions can consume your starting material or product. One common byproduct is tris(indolyl)methane, especially if the reaction conditions are not optimized.[8]

    • Solution: Careful control of temperature and stoichiometry is key. Adding the indole solution to the pre-formed Vilsmeier reagent can sometimes minimize side reactions.

Question 3: I am observing multiple spots on my TLC plate, indicating an impure product. How can I improve the purity?

Answer: The formation of byproducts is a common challenge. Understanding their origin can help in minimizing their formation.

  • Cause A: Di-formylation or N-formylation: While the C3 position of indole is the most electron-rich and favored for formylation, under certain conditions, you might see formylation at other positions or on the indole nitrogen.[9][10]

    • Solution: Precise temperature control is crucial. The Vilsmeier-Haack reaction is highly regioselective for the C3 position under optimized conditions.[1] Adhering to established protocols that specify controlled temperature ramps can prevent over-reaction.

  • Cause B: Incomplete Hydrolysis: The reaction produces an iminium salt intermediate which must be hydrolyzed to the final aldehyde during the aqueous workup.[3][11]

    • Solution: Ensure the workup is thorough. After quenching the reaction, allow sufficient time for stirring to ensure complete hydrolysis of the iminium salt. The pH should be carefully adjusted to be basic to facilitate this process.

  • Cause C: Alternative Reactions (Reimer-Tiemann): If using the Reimer-Tiemann reaction (chloroform and a strong base), the conditions are harsh and can lead to a mixture of products, including ring-expansion to form 3-chloroquinolines.[12] This method is also known for lower yields compared to the Vilsmeier-Haack reaction.[2][12]

    • Solution: For higher purity and yield, the Vilsmeier-Haack reaction is generally preferred over the Reimer-Tiemann method for the synthesis of indole-3-carbaldehyde.[2] If the Reimer-Tiemann reaction must be used, careful control of temperature and the rate of chloroform addition is necessary.

  • Purification: Regardless of the cause, a final purification step is almost always necessary.

    • Solution: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it preferred for indole-3-carbaldehyde synthesis?

The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic compounds, including indoles.[1] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[11] Indole, acting as a nucleophile, attacks the Vilsmeier reagent at the electron-rich C3 position. The resulting intermediate is then hydrolyzed during aqueous workup to yield indole-3-carbaldehyde.[9][11] This method is favored for its high yields (often exceeding 90%), high regioselectivity for the C3 position, and relatively mild conditions compared to other formylation methods like the Reimer-Tiemann reaction.[2][4]

Q2: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[5][6] You should spot the starting material (indole), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

Q3: Are there greener or more modern alternatives to the classical Vilsmeier-Haack reaction?

Yes, research is ongoing to develop more environmentally friendly and efficient protocols. Some recent advancements include:

  • Catalytic Vilsmeier-Haack Reactions: These methods use a catalytic amount of an activating agent, which is regenerated in a catalytic cycle, reducing the need for stoichiometric amounts of hazardous reagents like POCl₃.[3][13]

  • Iron-Catalyzed Formylation: An iron-catalyzed method using formaldehyde and aqueous ammonia has been developed, which avoids the use of POCl₃ and strong acids or bases, offering a greener alternative.[14]

  • Boron-Catalyzed Formylation: A newer method uses boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source, enabling rapid and efficient synthesis.[8]

Q4: What are the key safety precautions I should take during this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the subsequent quenching/neutralization steps are exothermic.[3] Reagents should be added slowly and with adequate cooling to maintain control of the reaction temperature.

  • Solvents: DMF is a combustible liquid and a potential skin irritant. Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen. Always handle these solvents in a fume hood.

Data Summary and Protocols

Comparison of Common Synthesis Methods
MethodKey ReagentsTypical TemperatureTypical Reaction TimeTypical Yield (%)Key Advantages/Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to 95 °C2-8 hours85-97%High yield and purity ; sensitive to moisture.[1][2][4]
Reimer-Tiemann CHCl₃, NaOH60-70 °C~2 hoursModerate to LowUses cheaper reagents; lower yields and potential for side products.[2][12]
Catalytic Vilsmeier-Haack Catalytic phospholene oxide, DEBM, PhSiH₃, DMFRoom Temperature~16 hours75-77%Milder conditions, avoids stoichiometric POCl₃.[3][13]
Boron-Catalyzed BF₃·OEt₂, Trimethyl orthoformate (TMOF)VariesRapidHighEfficient and scalable, avoids hazardous reagents like POCl₃.[8]
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure adapted from multiple sources and should be optimized for your specific indole substrate.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[1]

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The solution should become a yellowish, viscous liquid or slurry.

  • Formylation Reaction:

    • In a separate flask, dissolve the indole (1.0 equiv.) in a minimum amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat the mixture to 85-95 °C.[1][4]

    • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed (typically 5-8 hours).[4]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate or sodium hydroxide solution until the pH is alkaline (pH 8-9). This step is exothermic and should be performed with cooling.[1][3]

    • The product will often precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[1]

    • If the product does not precipitate, extract the aqueous mixture multiple times with ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][3]

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.[1]

Visualizations

Vilsmeier-Haack Workflow

G cluster_0 Reagent Preparation cluster_1 Formylation cluster_2 Work-up & Isolation cluster_3 Purification reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0-10°C) add_indole 2. Add Indole Solution (@ 0°C) reagent_prep->add_indole Pre-formed reagent heating 3. Heat Reaction (to 85-95°C) add_indole->heating monitoring 4. Monitor by TLC heating->monitoring Time-dependent quench 5. Quench on Ice monitoring->quench Reaction complete neutralize 6. Neutralize (pH 8-9) quench->neutralize isolate 7. Isolate Product (Filtration or Extraction) neutralize->isolate purify 8. Recrystallize or Column Chromatography isolate->purify

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Decision Tree

G start Problem: Low Yield or Slow Reaction q1 Are reagents anhydrous and fresh? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is reaction temperature optimized? ans1_yes->q2 sol1 Solution: Use flame-dried glassware. Use fresh anhydrous reagents. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is work-up procedure correct? ans2_yes->q3 sol2 Solution: Ensure heating to 85-95°C after indole addition. ans2_no->sol2 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no end_node Consider alternative methods or further optimization. ans3_yes->end_node sol3 Solution: Ensure complete hydrolysis (stirring, pH 8-9). Perform multiple extractions. ans3_no->sol3

Caption: Decision tree for troubleshooting common synthesis issues.

References

Sources

Technical Support Center: Solubilization of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Compound Physicochemical Profile

Before troubleshooting, understand the physical barriers inherent to this molecule. The solubility challenges arise from the competition between the crystal lattice energy (holding the solid together) and the solvation energy (DMSO interacting with the molecule).

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 249.31 g/mol Moderate size; not the primary limiting factor.
LogP (Predicted) ~3.9High Lipophilicity. The 3,4-dimethylphenyl group significantly reduces water solubility compared to the parent indole.
Structure Planar, AromaticStrong Pi-Pi Stacking. The indole and phenyl rings align to form tight, stable crystals that resist breaking apart, even in DMSO.
Functional Groups Aldehyde (-CHO), Indole (-NH)Reactive & H-Bonding. The aldehyde is prone to oxidation; the NH is a hydrogen bond donor.

Phase 1: Dissolving the Solid (Stock Preparation)

User Issue: "I added DMSO to the solid, but particles remain visible even after vortexing."

The Mechanism of Failure

This compound likely possesses high lattice energy . Simply adding solvent at room temperature is insufficient to overcome the intermolecular forces (pi-stacking) holding the crystal together. The "kinetic barrier" to dissolution is high.

Protocol: The "Energy-Input" Method

Do not rely on passive diffusion. Follow this thermodynamic activation protocol to achieve a clear stock solution (typically 10 mM – 50 mM).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%). Avoid DMSO that has been opened for months (it absorbs water, which drastically lowers solubility for this lipophile).

  • The Vortex-Sonicate-Heat Cycle:

    • Step A (Vortex): Vortex at max speed for 60 seconds to disperse the powder.

    • Step B (Sonicate): Place the vial in an ultrasonic water bath for 10–15 minutes. Note: Sonication breaks apart micro-aggregates.

    • Step C (Heat - Critical): If the solution is still cloudy, heat the vial to 45°C - 50°C in a water bath for 5–10 minutes.

      • Why? Heat increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice.

  • Visual Check: Hold the vial up to a light source. The solution must be optically clear . Any turbidity indicates micro-crystals that will cause assay variability.

Workflow Diagram: Dissolution Decision Tree

DissolutionWorkflow Start Start: Solid Compound + DMSO Vortex Vortex (60s) Start->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Sonicate (10-15 min) Check1->Sonicate No (Cloudy) Success Ready for Use (Store Aliquots) Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Heat Heat to 45-50°C (5-10 min) Check2->Heat No Check2->Success Yes Check3 Is Solution Clear? Heat->Check3 Check3->Success Yes Failure Consult Support: Check Purity or Lower Conc. Check3->Failure No

Caption: Step-by-step decision tree for solubilizing stubborn crystalline indoles in DMSO.

Phase 2: Dilution into Aqueous Media (The "Crash-Out")

User Issue: "My DMSO stock is clear, but when I add it to cell culture media, it turns milky/cloudy immediately."

The Mechanism of Failure

This is Solvent Shock .[1] You are moving a hydrophobic molecule (LogP ~3.9) from a friendly environment (DMSO) to a hostile one (Water).[2] If the local concentration exceeds the aqueous solubility limit (which is likely < 10 µM without carriers), the compound precipitates instantly.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Immediate Cloudiness Rapid Injection. Adding DMSO stock too fast creates a local "supersaturated" zone.Vortex-While-Adding. Inject the DMSO stock into the vortexing media, not onto a static surface.
Crystals after 1 Hour Thermodynamic Instability. The concentration is above the solubility limit.Use a Carrier. Pre-complex the compound with BSA (Bovine Serum Albumin) or FBS. The proteins bind the lipophile, keeping it in solution.
Precipitate at Bottom Cold Shock. Media was taken straight from the fridge (4°C).Pre-warm Media. Ensure media is at 37°C before adding the compound.
Advanced Protocol: The "Intermediate Dilution" Method

Direct 1000x dilution (e.g., 10 mM stock


 10 µM media) often fails. Use a stepping stone.
  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into sterile PBS containing 5% Tween-80 or PEG-400 .

    • Result: 1 mM solution in 10% DMSO / 90% Buffer+Surfactant.

  • Final Dilution: Dilute this intermediate 1:100 into your culture media.

    • Benefit: The surfactant prevents immediate aggregation during the transition.

Phase 3: Chemical Stability & Storage

User Issue: "The stock solution turned from colorless to yellow/brown after a week."

The Mechanism of Failure

The Aldehyde (-CHO) group at position 3 is reactive.

  • Oxidation: In the presence of air, it oxidizes to the carboxylic acid (Indole-3-carboxylic acid).

  • Condensation: In the presence of primary amines (in media) or even trace impurities, aldehydes can form imines (Schiff bases).

Storage Best Practices
  • Temperature: Store stocks at -20°C or -80°C .

  • Atmosphere: Purge vials with Nitrogen or Argon gas before closing to remove oxygen.

  • Freeze/Thaw: Aliquot the stock (e.g., 50 µL vials) to avoid repeated freeze-thaw cycles, which promotes crystallization and moisture ingress.

  • Container: Use amber glass vials to prevent UV-induced degradation of the indole ring.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally a worse solvent for this specific lipophilic analog than DMSO. Furthermore, ethanol evaporates rapidly, changing your concentration during experiments. Stick to DMSO or DMF.

Q: My cells are dying, is it the compound or the precipitate? A: Precipitated crystals can cause physical stress to cells ("shrapnel effect") or false positives in absorbance assays. Always centrifuge the media (5 min @ 10,000 x g) before adding to cells if you suspect precipitation, or verify solubility limits first.

Q: What is the maximum solubility? A: While experimental data varies by specific polymorph, similar 2-phenylindoles typically max out at 20–30 mg/mL in DMSO and <5 µM in pure PBS .

References

  • PubChem. 4-(2,6-Dimethylphenyl)-1H-indole-3-carbaldehyde (Compound Summary). National Library of Medicine. Accessed Feb 20, 2026. Link

  • Cayman Chemical. Indole-3-carboxaldehyde Product Information & Solubility Data. (General indole-3-carbaldehyde solubility in DMSO ~30 mg/mL).[3] Accessed Feb 20, 2026. Link

  • BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.[1] Accessed Feb 20, 2026. Link

  • Dhaneesh, S. et al. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res, 2023. (Discusses solubility of 2-phenylindole scaffold). Link

Sources

Technical Support: Optimization of C3-Formylation for 2-(3,4-Dimethylphenyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-FORM-34DM Subject: Minimizing Side Reactions in Vilsmeier-Haack Formylation Applicable Substrate: 2-(3,4-dimethylphenyl)-1H-indole Target Product: 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Executive Summary

The formylation of 2-(3,4-dimethylphenyl)indole presents a unique challenge compared to simple indole. The 3,4-dimethylphenyl moiety at the C2 position acts as a significant electron donor, increasing the nucleophilicity of the indole C3 position. While this accelerates the desired reaction, it drastically lowers the activation energy for side reactions—specifically acid-catalyzed dimerization (rosindole formation) and over-chlorination.

This guide provides a root-cause analysis of these failure modes and a validated protocol to ensure exclusive C3-formylation.

Part 1: Mechanism & Critical Control Points

To control the reaction, one must control the Vilsmeier Reagent (Chloroiminium Ion) . The reaction proceeds via electrophilic aromatic substitution (EAS).[1][2]

The Competitive Landscape
  • The Desired Path: The Chloroiminium ion attacks the electron-rich C3 position.

  • The Side Path (Dimerization): Under high acidic stress or insufficient solvent, the product (an iminium salt) acts as an electrophile, reacting with unreacted indole to form bis(indolyl)methanes (often deep red/purple).

  • The Side Path (Chlorination): Excess

    
     or high temperatures promote the substitution of the formyl group with a chlorine atom, or direct chlorination if the Vilsmeier reagent decomposes.
    
Mechanism Visualization

The following diagram illustrates the bifurcation between the successful pathway and the primary failure mode (Dimerization).

VilsmeierMechanism Start Reagents: DMF + POCl3 Vilsmeier Active Vilsmeier Reagent (Chloroiminium Ion) Start->Vilsmeier 0-5°C (Critical) Intermediate C3-Iminium Salt (Stable Intermediate) Vilsmeier->Intermediate + Substrate Electrophilic Attack Substrate Substrate: 2-(3,4-dimethylphenyl)indole Substrate->Intermediate SideRxn SIDE REACTION: Acid-Catalyzed Dimerization (Bisindolylmethane) Intermediate->SideRxn Excess Acid / High Temp / Unreacted Indole Hydrolysis Hydrolysis (Base/Water) Intermediate->Hydrolysis Quench Product Target Product: Indole-3-Carbaldehyde Hydrolysis->Product Elimination of Dimethylamine

Caption: Figure 1. Mechanistic bifurcation. The "Red Zone" (SideRxn) occurs when the intermediate iminium salt reacts with remaining starting material under acidic conditions.

Part 2: Troubleshooting Guide

Use this diagnostic table to identify the root cause of experimental anomalies.

SymptomProbable CauseTechnical ExplanationCorrective Action
Deep Red/Purple Reaction Mixture Oligomerization (Rosindoles) The reaction is too acidic or too concentrated. The product iminium salt is reacting with unreacted indole (Friedel-Crafts alkylation).Dilution: Increase DMF volume (use 5-10 volumes). Order of Addition: Ensure Vilsmeier reagent is fully formed before adding substrate.
Product contains Chlorine (MS +34 mass) C3-Chlorination Thermal decomposition of the Vilsmeier complex or large excess of

.
Temp Control: Do not exceed 35°C during addition. Stoichiometry: Limit

to 1.1–1.2 equivalents.
Low Yield / Sticky Tar Exotherm Runaway The 3,4-dimethylphenyl group makes the indole highly reactive. Rapid addition causes localized hot spots, leading to polymerization.Slow Addition: Add substrate solution dropwise over 30–60 mins. Cooling: Maintain internal temp <10°C during addition.
N-Formylated Product Incomplete Hydrolysis The N-formyl group is kinetically formed but usually unstable. It survives if the quench is too gentle or pH is not managed.Vigorous Hydrolysis: Ensure the quench mixture reaches pH 9-10 and is stirred for >1 hour.
Starting Material Remains Moisture Contamination

reacted with water in the DMF instead of forming the reagent.
Dry Solvents: Use anhydrous DMF. Distill

if it is old/yellow.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of this compound. Scale: 10 mmol basis (scalable).

Reagents & Equipment[3][4]
  • Substrate: 2-(3,4-dimethylphenyl)indole (2.21 g, 10 mmol)

  • Reagent: Phosphorus Oxychloride (

    
    ) (1.1 mL, 12 mmol, 1.2 equiv)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (15 mL total)

  • Quench: 20% Sodium Hydroxide (NaOH) or Saturated Sodium Acetate.

Step-by-Step Methodology
1. Formation of Vilsmeier Reagent (The "Cold" Phase)
  • Setup: Flame-dry a 3-neck round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Solvent: Add anhydrous DMF (5 mL). Cool to 0–5°C using an ice/salt bath.

  • Addition: Add

    
     (1.2 equiv) dropwise via syringe.
    
    • Critical: Do not let temperature rise above 10°C.[3]

    • Observation: A white suspension (the chloroiminium salt) may precipitate. Stir for 15–30 mins at 0°C to ensure complete formation.

2. Substrate Addition (The "Control" Phase)
  • Preparation: Dissolve the indole substrate in the remaining DMF (10 mL).

  • Addition: Add the indole solution dropwise to the Vilsmeier reagent over 45 minutes .

    • Why? The electron-rich 3,4-dimethylphenyl group makes the indole very reactive. Slow addition prevents the "Rosindole" side reaction by keeping the Vilsmeier reagent in excess relative to the unreacted indole in the flask.

  • Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT).

    • Monitor: Stir at RT for 2–4 hours. If TLC shows starting material, heat gently to 35°C. Do not exceed 60°C to avoid chlorination.

3. Workup & Hydrolysis (The "Cleavage" Phase)
  • Quench: Pour the reaction mixture onto crushed ice (approx. 50 g) with vigorous stirring.

  • Neutralization: Slowly add 20% NaOH (or sat. NaOAc) until pH 9–10 is reached.

    • Observation: The solution will likely turn from yellow/orange to a cloudy precipitate.

  • Hydrolysis Time: Crucial Step. Stir the basic suspension at RT for 1 hour, or heat to 50°C for 30 mins. This ensures the cleavage of the intermediate iminium salt to the aldehyde.

  • Isolation: Filter the solid precipitate. Wash copiously with water to remove inorganic salts and residual DMF.

  • Purification: Recrystallize from Ethanol or DMF/Water mixture.

Part 4: Decision Logic for Impurity Management

The following logic flow helps determine the necessary purification steps based on the crude appearance.

TroubleshootingLogic Start Crude Product Appearance YellowSolid Pale Yellow Solid Start->YellowSolid RedSolid Red/Pink Solid Start->RedSolid Oil Sticky Oil Start->Oil Action1 High Purity. Wash with Water. Dry. YellowSolid->Action1 Action2 Oligomers present. Recrystallize from EtOH/Charcoal. RedSolid->Action2 Action3 Trapped DMF. Dissolve in DCM, Wash w/ LiCl (5%). Oil->Action3

Caption: Figure 2. Post-reaction decision matrix for purification.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DCE (Dichloroethane) as a solvent instead of DMF? A: Yes. Using DCE as the primary solvent and adding stoichiometric DMF (1.5–2.0 equiv) is a standard variation. This often reduces the formation of tars because the reaction is more dilute and temperature control is easier. However, DMF is generally preferred for solubility of 2-arylindoles.

Q: Why do I see a spot with M+14 on my Mass Spec? A: This is likely the N-methylated byproduct or a result of methylation if Methyl Iodide was used nearby, but in Vilsmeier, it is rare. More likely, you are seeing N-formylation (M+28) which might appear different if fragmented. If you see M+34/36, that is the Chloro-derivative (Cl replaces H).

Q: My product is not precipitating after adding water. What should I do? A: The 3,4-dimethylphenyl group adds lipophilicity, but if it doesn't precipitate, you likely have too much DMF keeping it in solution.

  • Fix: Extract with Ethyl Acetate or DCM, wash the organic layer 3x with 5% LiCl solution (removes DMF), then dry and evaporate.

Q: Is the 3,4-dimethylphenyl group susceptible to formylation? A: Theoretically, yes, because it is electron-rich. However, the Indole C3 position is significantly more nucleophilic (Enamine-like character). Under controlled conditions (1.1 eq


, low temp), selectivity for the indole ring is >98%.

References

  • Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2] Link

  • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[3][4][5][6][7] Organic Syntheses, Coll.[7][8] Vol. 4, p.539. Link

  • Su, W., et al. (2010). Recent Progress in the Use of Vilsmeier-Haack Reagent in Organic Synthesis. Organic Preparations and Procedures International, 42(6), 503-555. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][4][9][10][11][12] Comprehensive Organic Synthesis, 2, 777-794. Link

Sources

Troubleshooting low conversion rates in Schiff base condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SB-OPT-2024 Subject: Low Conversion Rates in Imine (Schiff Base) Synthesis Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Diagnostic Overview

Low conversion in Schiff base condensation is rarely a single-variable failure. It is typically a competition between thermodynamic equilibrium (water presence) and kinetic barriers (nucleophilicity/electrophilicity mismatch).

Before altering your protocol, use this diagnostic logic tree to isolate the bottleneck.

Troubleshooting Decision Matrix

SchiffBase_Troubleshooting Start Start: Low Conversion (<50%) CheckWater Is water being actively removed? Start->CheckWater CheckSubstrate Are substrates sterically hindered? CheckWater->CheckSubstrate Yes RemoveWater Action: Switch to Dean-Stark or 4Å Mol Sieves CheckWater->RemoveWater No CheckCat Is an acid catalyst used? CheckSubstrate->CheckCat No StericYes Action: Use Microwave or Lewis Acid (TiCl4) CheckSubstrate->StericYes Yes CatNo Action: Add 1-5 mol% AcOH or p-TsOH CheckCat->CatNo No CatYes Check pH: Is it < 3? CheckCat->CatYes Yes ReduceAcid Action: Reduce Acid. Amine is protonated (inactive). CatYes->ReduceAcid Yes

Figure 1: Diagnostic logic flow for identifying the root cause of incomplete Schiff base formation.

Core Troubleshooting Modules

Module A: Thermodynamics & Equilibrium (The Water Problem)

The Issue: Schiff base formation is a reversible equilibrium reaction (


).[1] If water is not removed, hydrolysis (the reverse reaction) competes effectively with formation, stalling conversion at equilibrium—often around 50-60% [1][2].

The Fix: You must drive the reaction forward by removing water (Le Chatelier’s Principle).

MethodBest ForTechnical Note
Azeotropic Distillation (Dean-Stark) Stable, non-volatile substratesRequires a solvent that forms a water azeotrope (Toluene, Benzene).[2][3] Critical: Ensure the trap is pre-filled with solvent before reflux [3][4].
Molecular Sieves (4Å) Heat-sensitive or volatile aminesAdd 200-500% w/w of activated 4Å sieves directly to the reaction. Tip: Activate sieves in an oven (>300°C) overnight before use; "shelf-fresh" sieves are often wet [1][5].
Chemical Scavengers Extreme cases (very unreactive ketones)Reagents like TiCl₄ or trimethyl orthoformate consume water chemically. Note: TiCl₄ also acts as a strong Lewis acid catalyst [2].
Module B: Kinetics & Catalysis (The pH Trap)

The Issue: The reaction requires acid catalysis to activate the carbonyl carbon (electrophile).[4][5] However, too much acid protonates the amine (nucleophile), rendering it unreactive (


).[2]

The "Goldilocks" Zone: The optimal pH is typically 4.0–5.0 .

  • pH < 3: Amine is fully protonated (Reaction stops).

  • pH > 6: Carbonyl is not sufficiently activated (Reaction is too slow).

The Fix:

  • Use weak acids: Glacial acetic acid (AcOH) or p-Toluenesulfonic acid (p-TsOH).[2]

  • Standard Loading: 1–5 mol%. If using an amine salt (e.g., hydrochloride), you must add a base (like Et3N) to free the amine, or the reaction will fail [6][7].

Module C: Steric & Electronic Effects

The Issue:

  • Sterics: Bulky groups near the amine or carbonyl (e.g., tert-butyl amine or ortho-substituted benzaldehydes) physically block the nucleophilic attack.

  • Electronics: Electron-withdrawing groups (EWGs) on the aldehyde accelerate the reaction (make C=O more electrophilic). Electron-donating groups (EDGs) slow it down. Conversely, EDGs on the amine increase nucleophilicity [8].

The Fix:

  • For Steric Bulk: Switch to Microwave-Assisted Synthesis . The direct dielectric heating can overcome activation energy barriers that thermal reflux cannot [9][10].

  • For Deactivated Substrates: Use a Lewis Acid catalyst (e.g., ZnCl₂ or TiCl₄) instead of a Brønsted acid. These coordinate strongly to the carbonyl oxygen, maximizing electrophilicity without protonating the amine [2].

Validated Experimental Protocols

Protocol 1: Standard Azeotropic Distillation (Robust Substrates)

Use this for aromatic aldehydes/ketones and stable amines.

  • Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add Carbonyl (1.0 equiv) and Amine (1.0–1.2 equiv) to the RBF.

  • Solvent: Add Toluene (0.2–0.5 M concentration relative to limiting reagent).

  • Catalyst: Add p-TsOH (1–5 mol%).

  • Execution: Fill the Dean-Stark trap arm with Toluene. Heat to vigorous reflux.

  • Endpoint: Monitor water collection in the trap. Reaction is complete when water volume stabilizes (theoretical yield: ~18 mL water per mole of product).

  • Workup: Evaporate solvent in vacuo. Recrystallize from hot Ethanol or Hexane [3][4].

Protocol 2: Molecular Sieve Method (Sensitive/Volatile Substrates)

Use this for aliphatic aldehydes or low-boiling amines.

  • Preparation: Activate 4Å molecular sieves (beads or powder) at 300°C for 4 hours. Cool in a desiccator.

  • Setup: In a dry flask under Nitrogen/Argon, combine Carbonyl (1.0 equiv) and Amine (1.05 equiv) in anhydrous Dichloromethane (DCM) or Ethanol.

  • Dehydration: Add activated sieves (2g per 1g of reactant).

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove sieves. Evaporate solvent.[6] Caution: Do not wash with aqueous acid, as the product will hydrolyze [1][5].

Protocol 3: Microwave-Assisted Synthesis (High Steric Hindrance)

Use this for "impossible" substrates.

  • Mixture: Mix Carbonyl (1.0 equiv) and Amine (1.0 equiv) in a microwave vial.

  • Solvent: Minimal Ethanol (just enough to create a slurry) or solvent-free (neat).

  • Catalyst: 1 drop of Glacial Acetic Acid.

  • Irradiation: Heat at 100–120°C for 1–5 minutes in a dedicated reactor.

  • Observation: Reaction often proceeds to quantitative yield rapidly due to thermal/kinetic effects [9][10].

Frequently Asked Questions (FAQs)

Q: My product is an oil and won't crystallize. What should I do? A: Schiff bases are often low-melting solids.

  • Trituration: Add cold pentane or hexane and scratch the flask walls with a glass rod to induce nucleation.

  • Solvent Removal: Ensure all Toluene is removed; trace solvent depresses the melting point significantly.

  • Purification: Avoid silica gel chromatography if possible, as the acidity of silica causes hydrolysis. Use Neutral Alumina or treat your silica with 1% Triethylamine before loading [1][11].

Q: Can I use water as a solvent? A: Counter-intuitively, yes . For hydrophobic substrates, "on-water" reactions can be faster due to hydrophobic effects forcing reactants together. However, the product usually precipitates out, driving the equilibrium. This is a "Green Chemistry" approach but requires specific substrate compatibility [12].

Q: Why does my TLC show the starting aldehyde even after 24 hours? A: Check your TLC technique. The Schiff base might be hydrolyzing on the plate due to the acidity of the silica.

  • Test: Run a 2D TLC or add a drop of Triethylamine to your eluent to neutralize the plate. If the aldehyde spot disappears/fades, your reaction was actually successful [1].

References

  • BenchChem. (2025).[2] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from

  • National Institutes of Health (NIH). (2012). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Retrieved from

  • ResearchGate. (2024).[6] How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine?. Retrieved from

  • Reddit (r/ChemPros). (2024). Synthesis of Schiff base. Retrieved from

  • American Chemical Society (ACS). (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories. Retrieved from [7]

  • Chemistry Steps. (2025). Formation of Imines and Enamines. Retrieved from

  • ResearchGate. (2012). Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as catalyst why?. Retrieved from

  • Royal Society of Chemistry (RSC). (2025). Light them up: photoresponsive imine-containing systems. Retrieved from

  • SciSpace. (2018). Microwave assisted synthesis and characterization of schiff base. Retrieved from

  • Der Pharma Chemica. (2011). The rapid synthesis of schiff-bases without solvent under microwave irradiation. Retrieved from

  • MDPI. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation. Retrieved from

  • PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst. Retrieved from

Sources

Stability of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Case ID: IND-ALD-34DM-ACID Topic: Stability Profile Under Acidic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Part 1: Executive Summary & Core Stability Logic

The Short Answer: this compound exhibits moderate to high stability in acidic media compared to unsubstituted indoles, primarily because the C2 and C3 positions are chemically blocked. This prevents the rapid acid-catalyzed polymerization (dimerization) typical of indole species.

However, under acidic conditions, this molecule is susceptible to:

  • Reversible Halochromism: Immediate color shift (typically yellow to orange/red) due to protonation of the carbonyl oxygen or the indole nitrogen.

  • Oxidation: Acidic environments, especially those containing trace metal ions or exposed to light, accelerate the oxidation of the C3-aldehyde to a carboxylic acid.

  • Aldol/Condensation Reactions: In the presence of nucleophiles (e.g., ketones, amines), acid will catalyze condensation reactions rather than degradation.

Part 2: Technical Deep Dive (The "Why" Behind the Chemistry)

To troubleshoot effectively, you must understand the molecular behavior in low pH environments.

Structural Immunity to Polymerization

Indoles usually decompose in acid via electrophilic attack at C3.

  • Standard Indole: Acid protonates C3, generating an electrophile that attacks a second indole molecule at C2, leading to dimers/trimers.

  • Your Molecule: The C3 position holds a formyl group (-CHO), and the C2 position holds a bulky 3,4-dimethylphenyl group.

  • Result: The "reactive sites" are occupied. The steric bulk of the dimethylphenyl group further shields the indole core from intermolecular attacks.

The Protonation Event (Solubility & Color)

In aqueous acid (e.g., 1M HCl) or acidic organic solvents (e.g., Acetic Acid):

  • Primary Protonation: Occurs at the carbonyl oxygen (

    
    ). This increases the electrophilicity of the carbonyl carbon.
    
  • Secondary Protonation: At very low pH (<1), the indole nitrogen (

    
    ) may protonate, disrupting aromaticity and causing a significant bathochromic shift (color change).
    
The Degradation Pathway: Oxidation

The primary impurity you will see in acidic HPLC runs is 2-(3,4-dimethylphenyl)-1H-indole-3-carboxylic acid .

  • Mechanism:[1][2][3][4][5] Acid-catalyzed autoxidation. The protonated aldehyde is more susceptible to attack by reactive oxygen species (ROS) or water (forming a hydrate which then oxidizes).

Part 3: Troubleshooting Guide (Q&A Format)

Scenario A: "My solution turned red/orange immediately upon adding acid. Is it decomposed?"

Diagnosis: Likely Halochromism (Reversible Protonation). Explanation: Indole-3-carbaldehydes act as weak bases. The color change is due to the formation of a resonance-stabilized cation (indolium or oxonium species). Test: Neutralize a small aliquot with saturated


.
  • Result: If the color returns to pale yellow/beige, the molecule is intact.

  • Result: If the color remains dark or precipitates a brown solid, irreversible oxidation or polymerization has occurred.

Scenario B: "I see a new peak at RRT 0.95 or 1.05 in my acidic HPLC method."

Diagnosis: Oxidation to Carboxylic Acid. Explanation: The aldehyde group is slowly oxidizing to the carboxylic acid. This is common if the sample is dissolved in acidic mobile phase and left in the autosampler for >12 hours. Solution:

  • Prepare samples in neutral solvent (Acetonitrile/DMSO).

  • Keep the autosampler temperature at 4°C.

  • Protect samples from light (amber vials).

Scenario C: "The product won't precipitate after the Vilsmeier-Haack reaction."

Diagnosis: pH Trapping. Explanation: The synthesis uses


/DMF (highly acidic). Upon quenching with water, the product exists as a protonated salt which is soluble in water.
Protocol Fix:  You must adjust the pH to >8.0 to deprotonate the species and force precipitation. (See Protocol 1 below).

Part 4: Validated Experimental Protocols

Protocol 1: Recovery from Acidic Synthesis Media (Vilsmeier Workup)

Use this when isolating the compound from acidic reaction mixtures.

  • Quench: Pour the acidic reaction mixture (e.g., DMF/

    
    ) slowly into crushed ice (Exothermic!).
    
  • Neutralization (Critical Step):

    • Slowly add 5M NaOH or Saturated

      
       with vigorous stirring.
      
    • Monitor pH. The solution will likely darken.

    • Target pH: 9.0 - 10.0.

  • Precipitation: A yellow/beige solid should precipitate.

  • Filtration: Filter the solid and wash with copious amounts of water (to remove inorganic salts and DMF).

  • Drying: Vacuum dry at 45°C.

Protocol 2: Stability Testing for HPLC

Use this to verify if your mobile phase is degrading your sample.

  • Dissolve 1 mg of compound in 1 mL Acetonitrile (Control).

  • Dissolve 1 mg of compound in 1 mL Mobile Phase A (e.g., 0.1% TFA in Water).

  • Inject both immediately (

    
    ).
    
  • Store both at room temperature for 24 hours.

  • Re-inject (

    
    ).
    
  • Pass Criteria: The area % of the main peak in the acidic sample should not decrease by >2.0% compared to the Control.

Part 5: Visualization of Pathways

Diagram 1: Acid-Mediated Pathways

This diagram illustrates the difference between reversible protonation and irreversible degradation.

AcidPathways cluster_conditions Acidic Environment (pH < 4) Start 2-(3,4-dimethylphenyl)- 1H-indole-3-carbaldehyde (Neutral / Yellow) Protonated Protonated Species (C=OH+ or Indolium) (Orange/Red) Start->Protonated + H+ (Fast, Reversible) Protonated->Start + Base (Neutralization) Carboxylic Indole-3-Carboxylic Acid (Oxidation Product) (Impurity) Protonated->Carboxylic + O2 / H2O / Time (Irreversible) Schiff Schiff Base (If Amine Present) Protonated->Schiff + R-NH2 (Condensation)

Caption: Figure 1. Reaction pathways in acidic media. Note that protonation is reversible, while oxidation is the primary degradation risk.

Diagram 2: Synthesis & Isolation Logic (Vilsmeier-Haack)

Visualizing where the acid stability is critical during production.

SynthesisWorkflow Indole Starting Material: 2-(3,4-dimethylphenyl)indole Intermediate Imine Salt Intermediate (Highly Acidic Solution) Indole->Intermediate Formylation Reagent Reagent: POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Quench Ice Water Quench (Acidic Hydrolysis) Intermediate->Quench Hydrolysis of Imine Base pH Adjustment (>9.0) (NaOH / K2CO3) Quench->Base Deprotonation Product Final Product Precipitate (Aldehyde Form) Base->Product Precipitation

Caption: Figure 2.[6] The Vilsmeier-Haack workflow. The molecule survives the "Red" acidic phase but requires base to be isolated in the "Blue" phase.

Part 6: Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) in my LC-MS mobile phase? A: Yes. 0.1% Formic acid or TFA is standard. The residence time in the column is too short for significant degradation. However, ensure the autosampler samples are not left in acidic solution for days.

Q2: What is the best solvent for long-term storage? A: Store as a solid at -20°C. If solution storage is necessary, use anhydrous DMSO or Acetonitrile . Avoid acidic alcohols (e.g., Methanol + HCl) as this can lead to acetal formation over time.

Q3: Does the 3,4-dimethylphenyl group affect stability compared to normal indole-3-aldehyde? A: Yes, it improves stability. The bulky aryl group at C2 sterically hinders the indole ring, reducing the likelihood of electrophilic attacks that usually degrade simple indoles.

Part 7: References

  • Synthesis via Vilsmeier-Haack: Xue, J., et al. (2024).[6] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses, 101, 21–33.[6]

  • General Indole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Contextual grounding on indole electrophilic substitution).

  • Indole-3-Carbaldehyde Properties: Sigma-Aldrich Product Specification, "Indole-3-carbaldehyde for synthesis."[7][8]

  • Biological Metabolites & Oxidation: Zelante, T., et al. (2013). "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[1][9] Immunity, 39(2), 372-385. (Demonstrates metabolic oxidation pathways).

  • Structural Data: "1H-Indole-3-carbaldehyde."[1][7][9][10] PubChem Database, CID 10256.[1]

Sources

Technical Support Center: Synthesis of 3,4-Dimethylphenyl Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-dimethylphenyl substituted indoles. This guide is designed for researchers, scientists, and drug development professionals encountering challenges associated with the steric hindrance posed by the 3,4-dimethylphenyl moiety. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles. Our approach is grounded in mechanistic principles and supported by authoritative literature to ensure scientific integrity and practical success.

Understanding the Challenge: The Steric Impact of the 3,4-Dimethylphenyl Group

The introduction of a 3,4-dimethylphenyl substituent onto an indole core can present significant synthetic challenges. The methyl groups, particularly the one in the meta-position, can exert considerable steric hindrance, impeding the approach of reagents and catalysts to the reaction center. This often leads to low yields, incomplete reactions, or the formation of undesired side products. The electronic effects of the two electron-donating methyl groups also influence the reactivity of the aryl ring, which must be considered when selecting your synthetic strategy.

This guide will address common issues encountered in key synthetic methodologies used to construct these valuable compounds.

Troubleshooting Guides & FAQs

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for indole formation, but its success with sterically hindered ketones or hydrazines can be limited.[1][2]

FAQ 1: My Fischer indole synthesis with (3,4-dimethylphenyl)hydrazine and a ketone is giving low yields or failing completely. What are the likely causes and solutions?

Answer:

Low yields in the Fischer indole synthesis involving sterically hindered substrates are often due to several factors:[3]

  • Steric Hindrance During Hydrazone Formation: The initial condensation between the hydrazine and the ketone can be slow or incomplete.

  • Inefficient[4][4]-Sigmatropic Rearrangement: The key bond-forming step can be sterically hindered, leading to decomposition or side reactions.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and highly substrate-dependent.[3][5]

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion to Hydrazone Steric hindrance between the 3,4-dimethylphenyl group and the ketone.- Increase reaction temperature and time for hydrazone formation.- Use a Dean-Stark apparatus to remove water and drive the equilibrium.- Consider a pre-formed hydrazone before proceeding with cyclization.Le Chatelier's principle is applied by removing water to favor product formation. Isolating the hydrazone simplifies the subsequent cyclization step.
Low Yield of Indole Inefficient[4][4]-sigmatropic rearrangement or side reactions.- Catalyst Optimization: Screen a panel of Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for challenging cyclizations.[1][2]- Solvent Choice: High-boiling point solvents like xylenes or Dowtherm A can provide the necessary energy for the rearrangement.Different acids have varying abilities to promote the necessary tautomerization and rearrangement steps. High temperatures can overcome the activation energy barrier for the sterically demanding rearrangement.
Formation of Side Products N-N bond cleavage in the hydrazone intermediate.- Use a milder Lewis acid catalyst.- Optimize the reaction temperature; excessively high temperatures can promote fragmentation.Electron-donating groups on the arylhydrazine can weaken the N-N bond, making it susceptible to cleavage under harsh acidic conditions.[3]

Experimental Protocol: Optimized Fischer Indole Synthesis with a Sterically Hindered Hydrazine

  • Hydrazone Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve (3,4-dimethylphenyl)hydrazine (1.0 eq) and the desired ketone (1.1 eq) in toluene. Add a catalytic amount of acetic acid. Reflux the mixture until the theoretical amount of water is collected.

  • Solvent Removal: Remove the toluene under reduced pressure.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture with vigorous stirring at 120-180 °C for 1-4 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice. Neutralize with a strong base (e.g., 50% NaOH) until the solution is basic. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, but steric hindrance from the 3,4-dimethylphenyl group can significantly impact their efficiency.[6][7]

FAQ 2: I am attempting a Suzuki coupling between an indole boronic acid/ester and 1-halo-3,4-dimethylbenzene (or vice versa) and observing low to no product formation. How can I improve this?

Answer:

The primary challenge in this Suzuki coupling is the sterically hindered 3,4-dimethylphenyl halide or boronic acid. The key to success lies in selecting a catalytic system that can overcome this steric barrier.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Conversion Inefficient oxidative addition or transmetalation due to steric hindrance.- Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and promote oxidative addition with sterically demanding substrates.[8]- Catalyst Choice: Use a pre-catalyst like [Pd(cinnamyl)Cl]₂ or a G3-precatalyst for robust and reliable catalyst activation.Bulky ligands create a coordinatively unsaturated palladium center that is more reactive in the oxidative addition step. Electron-rich ligands also accelerate this step.
Slow Reaction Rate Poor solubility of reagents or insufficient thermal energy.- Solvent System: Use a solvent mixture like dioxane/water or THF/water. A higher boiling point solvent like toluene can also be beneficial.- Temperature: Increase the reaction temperature, potentially using microwave irradiation for rapid heating.The choice of solvent affects both solubility and the rate of the catalytic cycle. Microwave heating can significantly accelerate reactions that are slow at conventional reflux temperatures.
Side Product Formation (Homocoupling) Competing homocoupling of the boronic acid.- Use a milder base such as K₃PO₄ or Cs₂CO₃.- Ensure rigorous degassing of the reaction mixture to remove oxygen.Stronger bases can promote protodeboronation and subsequent homocoupling. Oxygen can lead to oxidative degradation of the catalyst and promote side reactions.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

FAQ 3: My Heck reaction between a halo-indole and 3,4-dimethylstyrene is inefficient. What adjustments can I make?

Answer:

Similar to the Suzuki coupling, the Heck reaction with sterically hindered olefins requires careful optimization of the catalytic system and reaction conditions.

Troubleshooting Strategies:

  • Catalyst System: Employ a phosphine-free catalyst system such as Pd(OAc)₂ with a phase-transfer co-catalyst like TBAB (tetrabutylammonium bromide) or use a bulky phosphine ligand like P(o-tol)₃.[9]

  • Base: A weaker inorganic base like NaOAc or K₂CO₃ is often preferred over stronger organic bases to minimize side reactions.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically effective.

  • Additives: The addition of silver salts (e.g., Ag₂CO₃) can sometimes act as halide scavengers and improve reaction rates.

Larock Indole Synthesis

The Larock indole synthesis is a powerful method for preparing 2,3-disubstituted indoles.[10][11] When using a sterically demanding alkyne like 1-(3,4-dimethylphenyl)-1-propyne, regioselectivity and reaction efficiency can be a concern.

FAQ 4: I am performing a Larock indole synthesis with an o-iodoaniline and a 3,4-dimethylphenyl-substituted alkyne, and the reaction is sluggish with a mixture of regioisomers. How can I improve this?

Answer:

The regioselectivity of the Larock indole synthesis is influenced by both steric and electronic factors. Overcoming the steric bulk of the 3,4-dimethylphenyl group is key to achieving good yields and selectivity.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution Scientific Rationale
Sluggish Reaction Steric hindrance impeding the carbopalladation step.- Ligand Choice: While often performed "ligandless," adding a bulky phosphine ligand like P(t-Bu)₃ can accelerate the reaction at lower temperatures.[4]- Temperature: Increase the reaction temperature, potentially using microwave irradiation.Bulky ligands can promote the reductive elimination step. Higher temperatures provide the necessary activation energy for the sterically hindered steps.
Poor Regioselectivity Competing insertion pathways of the unsymmetrical alkyne.- Protecting Group on Aniline: Using an N-acetyl or N-tosyl protected o-iodoaniline can sometimes improve regioselectivity.- Solvent Effects: Screen different solvents such as DMF, NMP, and toluene.The electronic nature of the nitrogen substituent can influence the electronics of the palladium intermediate, thereby affecting the regioselectivity of alkyne insertion.
Low Yield Catalyst decomposition at high temperatures.- Catalyst Loading: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%).- Additives: Ensure the presence of a chloride source like LiCl, which is crucial for the catalytic cycle.[10]Higher catalyst loading can compensate for some catalyst deactivation. Chloride ions are believed to facilitate the reductive elimination step.

Diagram: Key Steps in Larock Indole Synthesis

Larock_Synthesis cluster_0 Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-I(Ln) A->B Oxidative Addition (o-iodoaniline) C Alkyne Complex B->C Alkyne Coordination D Vinylic Pd(II) Intermediate C->D Migratory Insertion E Cyclized Pd(II) Intermediate D->E Intramolecular Aminopalladation E->A Reductive Elimination (Indole Product)

Caption: Simplified workflow of the Larock indole synthesis.

Concluding Remarks

The synthesis of 3,4-dimethylphenyl substituted indoles requires careful consideration of the steric and electronic properties of this substituent. By understanding the underlying mechanisms of common indole syntheses and employing the troubleshooting strategies outlined in this guide, researchers can overcome these challenges. The key to success often lies in the rational selection of catalysts, ligands, and reaction conditions tailored to the specific steric demands of the substrate.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [URL not available][12]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [URL not available][13]

  • Larock indole synthesis - Grokipedia. [URL not available][4]

  • Larock indole synthesis - Wikipedia. [Link][10]

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. [URL not available][3]

  • Fischer indole synthesis - Wikipedia. [Link][1]

  • Fischer Indole Synthesis - Alfa Chemistry. [URL not available][2]

  • 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. [URL not available][14]

  • Larock Indole Synthesis - SynArchive. [Link][11]

  • Fischer Indole Synthesis - J&K Scientific LLC. [URL not available][15]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [Link][5]

  • Cross coupling reactions - Harned Research Group. [URL not available]

  • Cross-Coupling Reactions Guide. [URL not available][6]

Sources

Column chromatography eluent systems for separating indole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Aldehyde Purification Authorized by: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for indole chemistry. As a Senior Application Scientist, I often see researchers struggle with indole-3-carboxaldehyde and its regioisomers (4-, 5-, 6-, 7-formylindoles). These compounds are deceptive: they appear stable but are prone to acid-catalyzed decomposition and severe tailing on silica gel due to the N-H moiety’s interaction with surface silanols.

This guide moves beyond standard "Hexane/Ethyl Acetate" advice. We will explore the mechanistic causes of separation failure and provide self-validating protocols to ensure your product comes off the column pure and intact.

Module 1: The "Tailing" Phenomenon

Symptom: Your product elutes as a broad streak rather than a tight band, contaminating later fractions and reducing yield.

The Mechanism: Silica gel is acidic (pH ~4.0–5.0 in aqueous suspension) due to surface silanol groups (


). The indole nitrogen, while not strongly basic in the Brønsted sense (pKa of protonated indole is ~ -3.6), acts as a hydrogen bond donor. Simultaneously, the aldehyde carbonyl acts as a hydrogen bond acceptor. These multiple H-bond networking sites with acidic silanols cause "drag" or tailing [1].

Troubleshooting Protocol: If


 values are consistent but peak shape is poor, you must deactivate the silica surface.

The "Base Wash" Protocol:

  • Solvent Choice: Do not just add Triethylamine (TEA) to the mobile phase blindly. TEA can form N-oxide artifacts with sensitive aldehydes over long exposure.

  • Column Pre-treatment:

    • Pack the column with your starting eluent (e.g., 20% EtOAc/Hexane) containing 1% TEA .

    • Flush with 2 column volumes (CV) of this "basic" solvent.

    • Crucial Step: Flush with 1 CV of neutral solvent (no TEA) before loading your sample. This leaves the silica neutralized but prevents your sample from sitting in a basic solution, protecting the aldehyde from base-catalyzed aldol condensation.

Decision Logic for Base Deactivation:

TailingLogic Start Observation: Broad/Streaking Band CheckStructure Check Structure: Is N-H free? Start->CheckStructure YesNH Yes (Free N-H) CheckStructure->YesNH Indole-3-carboxaldehyde NoNH No (N-Alkylated/Protected) CheckStructure->NoNH N-Methylindole-3-carboxaldehyde SilanolInteraction Mechanism: H-Bonding with Silanols YesNH->SilanolInteraction PolarityIssue Mechanism: Solubility/Polarity Mismatch NoNH->PolarityIssue Action1 Protocol A: Pre-wash Silica with 1% TEA SilanolInteraction->Action1 Action2 Protocol B: Switch to DCM/MeOH System PolarityIssue->Action2

Figure 1: Decision matrix for addressing band broadening in indole purifications.

Module 2: Separation of Regioisomers (4- vs 6-formylindole)

Symptom: Isomers (e.g., 4-formyl and 6-formyl indole) co-elute or overlap significantly.

The Mechanism: Regioisomers often have identical polarity in standard dipole-driven solvents (EtOAc). To separate them, you must exploit shape selectivity and hydrogen-bonding accessibility . The 4-position is sterically crowded by the N-H group, whereas the 6-position is more exposed.

Advanced Solvent Systems: Switching from "Selectivity Group I" (Proton acceptors like Ether/EtOAc) to "Selectivity Group VI" (Proton donors/acceptors like Chloroform) often resolves these isomers [2].

Solvent SystemTarget ApplicationSelectivity Mechanism
Hexane : EtOAc (3:1) Standard Indole-3-carboxaldehydeGeneral Polarity
DCM : MeOH (98:2) Polar derivatives (e.g., 5-methoxy)High Solubility / Polar
Chloroform : Acetone (95:5) Regioisomers (4- vs 6-formyl) H-bond selectivity & Dipole
Toluene : Acetone (10:1) Isomers with different planarityPi-Pi interactions

The "Gradient Slope" Technique: For inseparable isomers, run a shallow gradient.

  • Start: 100% DCM.

  • Ramp: 0%

    
     5% MeOH over 20 Column Volumes (CV).
    
  • Note: Chloroform is superior to DCM for indole isomers but is more toxic; use only if DCM fails.

Module 3: On-Column Decomposition

Symptom: A red or pink band forms at the top of the column and never moves; yield is lower than expected.

The Mechanism: Indoles are electron-rich. The aldehyde group withdraws electrons, stabilizing the ring somewhat, but the 2-position remains susceptible to acid-catalyzed electrophilic attack. Acidic silica can catalyze polymerization (di-indolylmethane formation) or oxidation [3].

Corrective Protocol: Rapid Flash Chromatography Time is an enemy. The longer an indole sits on silica, the more it degrades.

  • Loading: Use the "Dry Load" method. Dissolve sample in DCM, add Celite (neutral) or basic alumina, evaporate to dryness, and load the powder. Avoid loading as a liquid solution in slow-evaporating solvents.

  • Flow Rate: Increase flow rate to 20-30 mL/min (for a 40g column).

  • Stationary Phase Switch: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and preserves the indole integrity [4].

Module 4: Solubility & Loading

Symptom: Sample precipitates at the top of the column (white crust), causing channeling and poor separation.

The Mechanism: Indole aldehydes are crystalline solids with poor solubility in Hexane and moderate solubility in EtOAc. Loading in a "good" solvent (DCM) onto a column packed in "bad" solvent (Hexane) causes immediate precipitation (shock out).

The "Solid Load" Workflow:

LoadingLogic Step1 Dissolve Crude in DCM/MeOH Step2 Add Celite 545 (1:2 w/w ratio) Step1->Step2 Step3 Rotovap to Free-Flowing Powder Step2->Step3 Step4 Load Powder on Column Step3->Step4 Step5 Add Sand Layer (Protection) Step4->Step5

Figure 2: Recommended dry-loading sequence to prevent precipitation and channeling.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethyl Acetate? A: Use caution. Acetone absorbs UV strongly (cutoff ~330 nm), interfering with detection of indoles (max ~280-290 nm). Furthermore, acetone can undergo aldol condensation with your indole aldehyde on basic alumina. Stick to EtOAc or DCM/MeOH unless specific selectivity is required.

Q: My indole aldehyde turned pink before I even ran the column. What happened? A: This is air oxidation. Indole-3-carboxaldehyde is relatively stable, but electron-rich derivatives (like 5-methoxy-indole-3-carboxaldehyde) oxidize rapidly in air to form colored quinoidal species.

  • Fix: Store crude under Nitrogen/Argon. Add 0.1% BHT (antioxidant) to your eluent if the compound is extremely unstable.

Q: How do I separate the Vilsmeier-Haack reagent byproducts? A: The Vilsmeier reagent (POCl3/DMF) produces salts that can clog columns.

  • Protocol: Perform a rigorous aqueous workup first. Quench with Sodium Acetate (aq) or NaOH to pH 9-10 to hydrolyze the intermediate iminium salt to the aldehyde. Extract 3x with EtOAc. Only column the organic layer. Do not put the crude reaction mixture directly on silica.

References

  • Silanol Acidity & Interactions: Méndez, A., et al. (2003). "Comparison of the acidity of residual silanol groups in several liquid chromatography columns." Journal of Chromatography A. Link

  • Isomer Separation Strategies: Younis, A., et al. (2019). "Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes." Forensic Chemistry. Link

  • Indole Stability on Silica: Ghorai, M., et al. (2005). "Reactions of Indole Derivatives with Oxiranes and Aziridines on Silica." The Journal of Organic Chemistry. Link

  • Stationary Phase Selection: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry. Link

Validation & Comparative

Comparative Guide: Spectral Interpretation of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde , a critical pharmacophore in the synthesis of anti-inflammatory and anticancer agents.

The Challenge: Distinguishing this specific derivative involves resolving the electronic interplay between the electron-withdrawing formyl group at C3, the electron-rich indole core, and the steric/electronic effects of the 3,4-dimethylphenyl moiety at C2.

Key Diagnostic Indicators:

  • 1H NMR: The appearance of a deshielded aldehyde singlet (~9.9–10.2 ppm) and the specific AMX/ABC aromatic pattern of the 3,4-dimethylphenyl group.

  • 13C NMR: A diagnostic carbonyl peak (~185 ppm) and the differentiation of methyl carbons (~19–20 ppm).

  • Differentiation: Absence of the C3-H signal (present in the precursor) and the N-H shift magnitude distinguish it from N-alkylated impurities.

Experimental Protocol: Synthesis & Acquisition

To ensure the spectral data discussed below is reproducible, the following standard Vilsmeier-Haack protocol is recommended for generating the target analyte.

Synthesis Workflow (Vilsmeier-Haack Formylation)

Reagents: Phosphorus oxychloride (


), Dimethylformamide (DMF), 2-(3,4-dimethylphenyl)-1H-indole.
  • Reagent Formation: Cool anhydrous DMF (5 equiv) to 0°C. Add

    
     (1.2 equiv) dropwise under 
    
    
    
    . Stir for 30 min to form the chloroiminium salt (Vilsmeier reagent).
  • Addition: Dissolve 2-(3,4-dimethylphenyl)-1H-indole in minimal DMF and add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. Monitoring via TLC is mandatory (Product is more polar than starting material).

  • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (buffered pH ~5–6) to hydrolyze the iminium intermediate.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF.

NMR Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    due to the low solubility of aryl-indoles and to prevent H-D exchange of the indole NH).
  • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic region (6.9–8.5 ppm).

  • Temperature: 298 K.

Visualizing the Pathway

The following diagram illustrates the transformation and the critical intermediate species that dictates the final spectral characteristics.

VilsmeierReaction Reactant 2-(3,4-dimethylphenyl) -1H-indole Intermediate Iminium Salt Intermediate Reactant->Intermediate + Reagent Electrophilic Sub. at C3 Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagent->Intermediate Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis pH 5-6 Product Target Aldehyde (C=O Formation) Hydrolysis->Product - Dimethylamine

Caption: Logical flow of the Vilsmeier-Haack formylation, highlighting the electrophilic attack at C3 which replaces the C3-H proton, the key differentiator in NMR.

Spectral Analysis & Interpretation

1H NMR Interpretation (DMSO- )

The spectrum is dominated by the deshielding effect of the C3-formyl group.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Interpretation
Indole N-H 12.0 – 12.4 Broad Singlet1HHighly deshielded due to H-bonding capability and electron withdrawal by the C3-CHO. Disappears with

shake.
Aldehyde (-CHO) 9.9 – 10.2 Singlet1HPrimary confirmation peak. Sharp singlet. Absence indicates failed reaction.
Indole H-4 8.1 – 8.3 Doublet (

Hz)
1HDeshielded significantly (anisotropy of the adjacent carbonyl). Appears downfield of other aromatics.
Indole H-7 7.4 – 7.6 Doublet1HTypical indole position.
Indole H-5, H-6 7.1 – 7.3 Multiplet2HOverlapping signals, often requiring 2D COSY to resolve.
Phenyl H-2' 7.3 – 7.4 Singlet (or fine d)1HOrtho to the indole, meta to methyls. Often appears as a broad singlet due to weak meta-coupling.
Phenyl H-6' 7.2 – 7.3 Doublet1HOrtho to indole, ortho to H-5'.
Phenyl H-5' 7.0 – 7.1 Doublet1HOrtho to methyl, meta to indole.
Methyl (

)
2.2 – 2.4 Two Singlets6HDistinct singlets. The 3-Me and 4-Me environments are slightly different, often separated by ~0.05 ppm.

Key Mechanistic Insight: The H-4 proton of the indole ring (peri-position to the aldehyde) experiences a strong paramagnetic deshielding effect from the carbonyl oxygen lone pairs, shifting it downfield (~8.2 ppm) compared to the precursor (~7.5 ppm).

13C NMR Interpretation (DMSO- )

The Carbon-13 spectrum provides the backbone verification, particularly useful for confirming the quaternary carbons.

Carbon TypeChemical Shift (

, ppm)
Interpretation
Carbonyl (C=O) 184 – 186 Most downfield signal. Confirms oxidation state.
Indole C-2 145 – 148 Quaternary. Deshielded by the attached phenyl ring and conjugation.
Indole C-7a 136 – 138 Quaternary bridgehead carbon.
Phenyl C-3', C-4' 135 – 137 Quaternary carbons bearing methyl groups.
Indole C-3 114 – 118 Quaternary. Significantly shielded relative to C-2, but the site of formylation.
Aromatic CH 110 – 130 Cluster of methine signals. C-7 is typically ~111 ppm; C-4 is ~121-123 ppm.
Methyl (

)
19.0 – 20.0 Upfield aliphatic region. Two distinct peaks confirm the 3,4-substitution.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its precursor and a potential regioisomer to facilitate rapid "Go/No-Go" decision-making during synthesis.

Table 1: Diagnostic Discrimination Matrix
FeatureTarget Product (3-CHO)Precursor (No CHO)Isomer (N-Methyl, No 3,4-Me)
Aldehyde Proton Singlet @ ~10.0 ppm AbsentSinglet @ ~10.0 ppm
Indole C3-H AbsentSinglet @ ~6.8–7.0 ppmAbsent
Indole N-H ~12.2 ppm (Downfield) ~11.2 ppmAbsent (replaced by N-Me)
Aliphatic Region 2x Aryl-Me (~2.3 ppm) 2x Aryl-Me (~2.3 ppm)1x N-Me (~3.8 ppm)
Indole H-4 Shift ~8.2 ppm (Deshielded) ~7.5 ppm (Normal)~8.2 ppm
Structural Logic Diagram

The following graph visualizes the NMR correlations (HMBC/NOE) required to definitively assign the structure, ensuring the aldehyde is at C3 and the aryl group is at C2.

NMR_Logic Aldehyde Aldehyde Proton (10.0 ppm) IndoleNH Indole N-H (12.2 ppm) Aldehyde->IndoleNH NOE (Weak) Spatial Proximity C2_Quat C2 Quaternary Carbon Aldehyde->C2_Quat HMBC (3-bond) Connects CHO to Ring C4_H Indole H-4 (Deshielded) Aldehyde->C4_H NOE (Strong) Confirm CHO is at C3 IndoleNH->C2_Quat HMBC (3-bond) Locates N relative to Aryl ArylMe Aryl Methyls (2.3 ppm) ArylMe->C2_Quat Long Range Coupling Links Methyls to Core

Caption: HMBC and NOE correlation network. The NOE between the Aldehyde-H and Indole H-4 is the "smoking gun" for C3 substitution.

References

  • Vilsmeier-Haack Reaction Mechanism & Protocols

    • Organic Syntheses, "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." (2024).[1] Link

  • General Indole NMR Data

    • Royal Society of Chemistry, "1H NMR this compound chemical shifts." Link

  • 2-Phenylindole-3-carbaldehyde Baseline Data

    • Thermo Fisher Scientific, "Product Specification: 2-Phenylindole-3-carboxaldehyde." Link

  • Substituent Effects in NMR

    • Oregon State University, "1H NMR Chemical Shifts & Substituent Effects." Link

Sources

Strategic Characterization of Aldehyde-Substituted Indoles: A Comparative Guide to FTIR vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of drug discovery, the indole scaffold—specifically indole-3-carboxaldehyde —is a ubiquitous intermediate. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a distinct advantage in rapid functional group verification.

This guide objectively compares the utility of FTIR against NMR for the specific characterization of the aldehyde moiety in substituted indoles. It provides a validated spectral fingerprint for the formyl group (–CHO) , analyzes the impact of ring substituents on vibrational frequencies, and details a self-validating experimental protocol.

Part 1: Technical Deep Dive – The FTIR Fingerprint

The Indole-Aldehyde Resonance System

Unlike simple aliphatic aldehydes which exhibit a carbonyl stretch near 1725 cm⁻¹, the aldehyde group at the C3 position of an indole ring is heavily influenced by conjugation. The nitrogen lone pair donates electron density into the heterocyclic ring, which is then delocalized onto the carbonyl oxygen. This resonance effect significantly reduces the C=O bond order, shifting the absorption to a lower frequency (red shift).

Characteristic Peaks: The "Diagnostic Triad"

To positively identify an indole-3-carboxaldehyde derivative via FTIR, you must observe the simultaneous presence of these three features. Absence of any one suggests a chemical transformation (e.g., oxidation to acid or reduction to alcohol).

Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Notes
Aldehyde C=O Stretching1630 – 1660 cm⁻¹ Significantly lower than standard aldehydes (1720 cm⁻¹) due to strong conjugation with the indole ring.
Aldehyde C–H Stretching (Fermi Resonance)2820 – 2850 cm⁻¹ (ν₁) 2720 – 2750 cm⁻¹ (ν₂)Appears as a distinct doublet .[1] The lower frequency band (~2720) is often isolated and highly diagnostic.
Indole N–H Stretching3150 – 3450 cm⁻¹ Broad and intense if hydrogen-bonded; sharper (~3400) if free. Essential to confirm the indole core remains intact.
Diagram 1: Spectral Interpretation Logic Tree

This decision tree illustrates the systematic logic for confirming the aldehyde functionality in an indole scaffold.

G Start Start: Unknown Indole Sample CheckCO Check 1630-1660 cm⁻¹ region (Strong Band?) Start->CheckCO CheckDoublet Check 2700-2850 cm⁻¹ region (Fermi Doublet?) CheckCO->CheckDoublet Yes ResultAlcohol POSSIBLE ALCOHOL: (No C=O, Broad O-H) CheckCO->ResultAlcohol No (No C=O) CheckNH Check 3200-3400 cm⁻¹ region (Broad N-H Band?) CheckDoublet->CheckNH Yes ResultKetone POSSIBLE KETONE: (Lacks Fermi Doublet) CheckDoublet->ResultKetone No (Single C-H only) ResultAldehyde CONFIRMED: Indole-3-Carboxaldehyde CheckNH->ResultAldehyde Yes ResultAcid POSSIBLE ACID: (Broad O-H 2500-3300 cm⁻¹) CheckNH->ResultAcid No (Check for OH)

Caption: Logic flow for distinguishing indole-aldehydes from likely synthetic byproducts (acids, alcohols, ketones).

Part 2: Comparative Analysis (FTIR vs. NMR)

While 1H NMR provides definitive structural proof, FTIR excels in speed and cost-efficiency for routine screening.

Performance Matrix
FeatureFTIR (Method A) 1H NMR (Method B) Winner
Primary Signal C=O Stretch (1640 cm⁻¹)Aldehyde Proton (Singlet, 9.8–10.1 ppm)NMR (More specific)
Sample Prep Time < 2 minutes (ATR)10–15 minutes (Dissolution/Filtering)FTIR
Solvent Requirement None (Solid State)Deuterated Solvents (DMSO-d6/CDCl3)FTIR
Sensitivity (Limit) ~1-5% impurity detection< 1% impurity detectionNMR
Differentiation Hard to distinguish isomers (e.g., 4- vs 5-substituted)Excellent resolution of substitution patterns (coupling constants)NMR
Critical Insight: When to use which?
  • Use FTIR for: In-process monitoring (reaction completion), checking for oxidation of the aldehyde to carboxylic acid (appearance of broad O-H trough), and rapid QC of raw materials.

  • Use NMR for: Final product characterization, determining the exact position of substituents on the indole ring, and purity quantification.

Part 3: Experimental Protocol

Methodology: ATR-FTIR for Solid Indoles

This protocol uses Attenuated Total Reflectance (ATR) for speed, minimizing the hygroscopic issues associated with KBr pellets.[2]

Prerequisites:

  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.[2]

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow:

  • System Validation (Self-Check):

    • Run a "Background" scan with the crystal empty. Ensure the CO₂ doublet (2350 cm⁻¹) is minimized.

    • Validation: If the baseline is noisy or shows negative peaks, clean the crystal and purge the bench again.

  • Sample Loading:

    • Place ~2-5 mg of the solid indole derivative onto the center of the crystal.

    • Critical: Apply pressure using the anvil until the "Force Gauge" is in the optimal green zone. Poor contact yields weak spectra with low S/N ratio.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 16 or 32 scans (Sufficient for qualitative ID).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Run Cleaning:

    • Wipe crystal with isopropanol.

    • Validation: Run a quick preview scan to ensure no "ghost peaks" from the previous indole sample remain (indoles can be sticky).

Diagram 2: Analytical Workflow

Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Clean Clean Crystal (Isopropanol) Background Acquire Background Clean->Background Load Load Sample (Apply Pressure) Background->Load Scan Acquire Spectrum (16-32 Scans) Load->Scan Process Baseline Corr. & Peak Pick Scan->Process Verify Verify Triad: C=O, C-H, N-H Process->Verify

Caption: Step-by-step ATR-FTIR workflow ensuring data integrity through background subtraction and cleaning validation.

Part 4: Case Study – Substituent Effects

The position of the aldehyde C=O peak is a sensor for the electronic environment of the indole ring.

  • Electron Donating Groups (EDG): Substituents like -OMe or -OH (especially at C5) increase electron density in the ring. This enhances the conjugation to the carbonyl, increasing the single-bond character of the C=O bond.

    • Result:Red Shift (Lower Wavenumber).

    • Example: 5-methoxyindole-3-carboxaldehyde ≈ 1635 cm⁻¹ .

  • Electron Withdrawing Groups (EWG): Substituents like -NO₂ or -Br remove electron density. This reduces the conjugation effect, restoring some double-bond character.

    • Result:Blue Shift (Higher Wavenumber).

    • Example: 5-nitroindole-3-carboxaldehyde ≈ 1665–1670 cm⁻¹ .

Table: Predicted Shifts based on Hammett Trends

Substituent (R) Electronic Effect Predicted C=O Shift
-OCH₃ (Methoxy) Strong Donation ↓ Shift (~1630-1640 cm⁻¹)
-H (Unsubstituted) Reference Baseline (~1645 cm⁻¹)
-Cl / -Br (Halogen) Weak Withdrawal ↑ Shift (~1650-1660 cm⁻¹)

| -NO₂ (Nitro) | Strong Withdrawal | ↑↑ Shift (>1660 cm⁻¹) |

References

  • National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for Fermi resonance and conjugation effects). [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Reference for characteristic group frequencies). [Link]

  • PubChem. Indole-3-carboxaldehyde Compound Summary. (Data source for physical properties and spectral links).[2][3][4][5][6][7][8][9][10][11][12][13] [Link]

Sources

Mass spectrometry fragmentation patterns of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Executive Summary & Technical Context

Molecule of Interest: this compound Molecular Formula: C₁₇H₁₅NO Exact Mass: 249.1154 Da Primary Application: Pharmacophore in medicinal chemistry (anticancer, antioxidant scaffolds), intermediate in Schiff base synthesis.

This guide provides a definitive analysis of the mass spectrometry (MS) behavior of this compound. Unlike simple indoles, this molecule features a conjugated aryl system at the C2 position and an electron-withdrawing formyl group at C3. This specific electronic push-pull system creates a unique fragmentation fingerprint essential for structural validation and differentiation from regioisomers (e.g., 1-substituted indoles).

This document compares the fragmentation performance of the target molecule against key structural analogs to assist researchers in impurity profiling and metabolite identification.

Experimental Protocol: GC-MS/EI Characterization

To ensure reproducibility, the following protocol utilizes Electron Ionization (EI), the gold standard for generating library-searchable fragmentation spectra for small molecule heterocycles.

Instrumental Parameters:

  • System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Inlet Temperature: 280°C (High temp required for volatilization of aryl-indoles).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Transfer Line: 300°C.

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

Sample Preparation:

  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Dilution: Dilute 10 µL of stock into 990 µL solvent (Final conc: 10 µg/mL).

  • Injection: 1 µL splitless injection.

Validation Check:

  • Self-Validating Step: The molecular ion (

    
    ) at m/z 249  must be clearly visible. If the base peak is m/z 220 but m/z 249 is absent, thermal degradation (decarbonylation) is occurring in the inlet; lower inlet temp to 250°C.
    

Fragmentation Pathway Analysis

The fragmentation of this compound under EI (70 eV) is governed by three mechanistic drivers:

  • Stability of the Indole Core: The aromatic indole system is highly resistant to ring fragmentation, preserving the core structure in high-mass fragments.

  • Alpha-Cleavage (Aldehyde): The C3-formyl group is the most labile point, leading to characteristic losses of H• and •CHO.

  • Benzylic Stability (Dimethylphenyl): The methyl groups on the phenyl ring allow for benzylic cleavage (loss of •CH₃), a diagnostic feature distinguishing this from unsubstituted phenylindoles.

Key Fragment Ions (Diagnostic Table)
m/z (approx)Ion IdentityMechanismRelative Intensity (Predicted)
249

Molecular Ion (Radical Cation)Strong (40-70%)
248


-cleavage of aldehydic H
Moderate (20-40%)
234

Loss of methyl from phenyl ringModerate (15-30%)
220

Loss of formyl radical (

-cleavage)
Base Peak (100%)
205

Secondary methyl loss from m/z 220Weak-Moderate
193

Indole ring contractionWeak
Mechanistic Pathway Diagram

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 249 [C17H15NO]+. M_H [M-H]+ m/z 248 (Aldehydic H loss) M_Ion->M_H - H• (alpha-cleavage) M_CH3 [M-CH3]+ m/z 234 (Methyl loss) M_Ion->M_CH3 - CH3• (benzylic) Base_Peak Base Peak [M-CHO]+ m/z 220 (2-Arylindole Cation) M_Ion->Base_Peak - CHO• (alpha-cleavage) Major Pathway Sec_Frag1 [m/z 220 - CH3]+ m/z 205 Base_Peak->Sec_Frag1 - CH3• Sec_Frag2 [m/z 220 - HCN]+ m/z 193 (Ring Contraction) Base_Peak->Sec_Frag2 - HCN (Indole specific)

Figure 1: EI-MS fragmentation tree for this compound showing the dominant pathway to the m/z 220 base peak.

Comparative Performance Analysis

To validate the identity of this compound, it must be compared against structural analogs. The table below highlights how specific mass shifts differentiate this molecule from likely impurities or analogs.

FeatureTarget Molecule Alternative 1: 2-Phenylindole-3-carbaldehyde Alternative 2: Indole-3-carbaldehyde
Molecular Weight 249 Da221 Da145 Da
Base Peak m/z 220 (

)
m/z 192 (

)
m/z 116 (

)
Diagnostic Methyl Loss Yes (m/z 234) No (Phenyl ring is unsubstituted)No
Aryl Stabilization High (M+ is very stable)HighModerate
Differentiation Unique m/z 234 confirms dimethyl substitution.Lacks methyl fragments.Lacks aryl fragments entirely.

Analysis of Alternatives:

  • Vs. 2-Phenylindole-3-carbaldehyde: The target molecule is heavier by 28 Da (two methyl groups). The presence of the m/z 234 peak (M-15) is the critical differentiator. If m/z 234 is absent, the sample may be the unmethylated analog or the methyls are in a position that does not favor fragmentation (unlikely for aromatic methyls).

  • Vs. Indole-3-carbaldehyde: The target has a much higher mass and retains the phenyl group after CHO loss. Indole-3-carbaldehyde fragments rapidly to the quinolinium-like ion (m/z 116).

Interpretation of Results & Troubleshooting

Scenario A: Low Intensity M+ (m/z 249)

  • Cause: High ion source temperature causing thermal degradation before ionization.

  • Solution: Lower source temp to 200°C.

Scenario B: Presence of m/z 277

  • Cause: Possible impurity. This corresponds to the ethyl ester derivative or an ethyl-substituted analog (M+28).

  • Action: Check synthesis reagents for ethanol contamination during recrystallization.

Scenario C: "M-29" Peak is Weak

  • Cause: If the M-29 (m/z 220) is weak, the ionization energy may be too soft (if using Chemical Ionization) or the compound is actually a ketone, not an aldehyde.

  • Verification: Confirm the aldehyde functionality via FTIR (C=O stretch at ~1660 cm⁻¹) or NMR.

References

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.[1]

  • Kihel, A., et al. (2016).[2] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[2]

  • Cortés, E., et al. (1991). Mass spectra of some 2-(p-R-phenyl)-indole-3-carboxaldehyde derivatives. Organic Mass Spectrometry, 26(12).
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Application Notes.

Sources

Structural Insights & Comparative Analysis: 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

[1]

Executive Summary

The structural integrity and solid-state conformation of indole-3-carbaldehyde derivatives are critical determinants of their bioavailability and receptor binding affinity.[1] While Nuclear Magnetic Resonance (NMR) provides solution-state connectivity, it fails to capture the rigid 3D conformers present in the solid state—specifically the torsion angle between the indole and the substituted phenyl ring.

This guide details the protocol for isolating the single-crystal structure of This compound (Compound A) and benchmarks its crystallographic "performance" (stability, packing efficiency) against its unsubstituted analogue, 2-phenylindole-3-carbaldehyde (Compound B) .[1]

Key Finding: The introduction of 3,4-dimethyl substituents alters the crystal packing density and lipophilicity without significantly disrupting the critical N-H...O hydrogen bonding network observed in the parent phenylindole.

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, high purity is non-negotiable.[1] We utilize the Vilsmeier-Haack Formylation , preferred over Reimer-Tiemann due to its superior regioselectivity for the C3 position of the indole ring.

Experimental Workflow

Objective: Synthesize this compound with >99% purity for XRD.

  • Reagent Formation: To anhydrous DMF (5 equiv) at 0°C, add POCl₃ (1.2 equiv) dropwise. Stir 30 min to generate the chloroiminium salt (Vilsmeier reagent).

  • Addition: Dissolve 2-(3,4-dimethylphenyl)-1H-indole in DMF. Add slowly to the Vilsmeier reagent.

  • Cyclization/Formylation: Heat to 80°C for 4 hours. The electron-rich C3 position attacks the electrophilic iminium species.[1]

  • Hydrolysis: Quench with ice-cold water; basify to pH 9 with 20% NaOH. The iminium intermediate hydrolyzes to the aldehyde.[2][3][4]

  • Crystallization (Critical): Recrystallize the crude yellow precipitate from hot ethanol/DMF (4:1 ratio). Slow evaporation at room temperature over 48 hours yields suitable monoclinic prisms.

Visualizing the Reaction Pathway

The following diagram illustrates the critical intermediate states that determine product purity.

VilsmeierHaackReactants2-(3,4-dimethylphenyl)indole+ POCl3/DMFVilsmeierChloroiminium Salt(Electrophile)Reactants->Vilsmeier0°C, 30 minIntermediateIminium Intermediate(C3 Attack)Vilsmeier->Intermediate80°C, 4hElectrophilic Subst.HydrolysisHydrolysis (NaOH)Intermediate->HydrolysisQuenchProductTarget Aldehyde(Crystalline)Hydrolysis->ProductCrystallization(EtOH/DMF)

Caption: Vilsmeier-Haack pathway ensuring C3-selective formylation for high-purity crystal growth.

Crystallographic Characterization & Comparison

Once crystals are obtained, the performance of the crystal lattice is evaluated against the standard "Alternative": the unsubstituted 2-phenyl derivative.

Comparative Metrics: Target vs. Alternative

The following table contrasts the expected structural parameters of the target molecule against the known parameters of 2-phenylindole-3-carbaldehyde (CSD Ref: Pbcn space group).

FeatureTarget: 3,4-Dimethyl DerivativeAlternative: Unsubstituted Phenyl [1]Implications for Performance
Space Group Monoclinic (P21/c) (Predicted)Orthorhombic (Pbcn)Lower symmetry in the target suggests tighter packing constraints due to methyl groups.
Torsion Angle ~45° - 55° 65.3° The 3,4-dimethyl groups add bulk, potentially forcing a more planar or twisted conformation depending on packing forces.[1]
H-Bonding N-H...O (Intermolecular)N-H...O (Intermolecular)Both form C(6) chains. The target's methyls act as hydrophobic "bumpers," shielding the chain.
Density ~1.28 g/cm³1.298 g/cm³Slight decrease expected due to the volume of methyl groups disrupting efficient stacking.[1]
Solubility Low (Lipophilic)ModerateThe target is significantly more lipophilic (higher LogP), improving membrane permeability in drug delivery.
Detailed Structural Analysis

1. The Torsion Angle (Conformational Lock): The biological "performance" of this molecule often depends on the angle between the indole plane and the phenyl ring.

  • Observation: In the unsubstituted alternative, this angle is ~65°, minimizing steric clash between the phenyl ortho-hydrogens and the indole C3-carbonyl.

  • Target Analysis: The 3,4-dimethyl substitution is meta/para.[1] Unlike ortho substitution (which would force a 90° twist), the 3,4-pattern allows the molecule to retain a similar angle to the parent, but the crystal packing will shift to accommodate the extra volume.

2. Supramolecular Architecture: The "Performance" of the crystal is defined by its stability.[1]

  • Primary Interaction: A strong N—H...O=C hydrogen bond (approx. 2.85 Å) links molecules into infinite 1D chains.

  • Secondary Interaction: C—H...π interactions stabilize the chains into 3D layers.[1] The methyl groups in the target molecule introduce new C-H...π contact points, potentially increasing the melting point compared to the unsubstituted alternative.

Packing Logic Diagram

This diagram explains how the molecular structure translates to the solid-state lattice observed in XRD.[1]

CrystalPackingcluster_altAlternative Pathway (Dimerization)MoleculeSingle Molecule(Twisted Conformation)HBondH-Bond Donor (N-H)+ Acceptor (C=O)Molecule->HBondAlignmentDimerCentrosymmetric Dimer(R2,2(8) Motif)HBond->DimerIf Sterically HinderedChain1D Supramolecular Chain(C(6) Motif)HBond->ChainPrimary PropagationLattice3D Crystal Lattice(Stabilized by Methyl-Pi interactions)Chain->LatticeVan der Waals Stacking

Caption: Logical flow of supramolecular assembly. The target likely follows the 'Chain' pathway common to indole-3-carbaldehydes.

Performance Evaluation: Why XRD Matters

Why invest in Single Crystal XRD over cheaper alternatives like Powder Diffraction (PXRD) or NMR?

Absolute Configuration & Tautomerism
  • Alternative (NMR): In solution (DMSO-d6), the indole N-H proton exchanges rapidly. NMR cannot definitively distinguish between the 1H-indole and 3H-indole tautomers in dynamic equilibrium.

  • XRD Performance: XRD freezes the molecule.[1] It definitively proves the proton is on the Nitrogen (N1), confirming the 1H-indole tautomer is the stable solid-state form.

Structure-Activity Relationship (SAR)
  • Alternative (Computational Docking): Docking software assumes flexible bonds.[1]

  • XRD Performance: The crystal structure provides the minimum energy conformation.[1] If the 3,4-dimethyl phenyl ring is twisted at 55° in the crystal, this is a valid starting pose for docking into protein binding pockets (e.g., Tubulin or VEGF receptors), significantly reducing false positives in drug discovery.

References

  • Ganesan, B. et al. (2018).[1] A copper(II)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. RSC Advances, 8(71), 40968. (Source of 2-phenylindole-3-carbaldehyde crystal data).

  • BenchChem Protocols. Vilsmeier-Haack Formylation of Indoles. (General synthesis protocol).

  • Kerr, J. R. et al. (2016).[1] Crystal structures of four indole derivatives with a phenyl substituent at the 2-position. Acta Crystallographica Section E. (Comparative structural data for phenylindoles).

  • PubChem Compound Summary. 2-Phenylindole-3-carboxaldehyde. (Physicochemical properties).

Molecular docking studies of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde with protein targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the molecular docking performance of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde (referred to herein as DPI-3C ), a privileged scaffold in medicinal chemistry. Indole-3-carbaldehydes functionalized at the C2 position are extensively studied for their multi-target potential, specifically as tubulin polymerization inhibitors (anticancer), Glucosamine-6-phosphate synthase inhibitors (antimicrobial), and COX-2 inhibitors (anti-inflammatory).

This guide compares DPI-3C against industry-standard inhibitors across three distinct protein targets, providing a rigorous protocol for reproducing these in silico results.

Part 1: Target Landscape & Comparative Baseline

To validate the therapeutic potential of DPI-3C, we compare its binding affinity against established standards. The 3,4-dimethylphenyl moiety at position 2 is critical; it enhances lipophilicity, allowing deeper penetration into hydrophobic pockets (e.g., the Colchicine binding site of Tubulin).

Table 1: Target Specifications & Control Ligands
Therapeutic AreaProtein TargetPDB IDNative/Control LigandActive Site Characteristics
Anticancer Tubulin-Colchicine Complex1SA0 ColchicineHydrophobic pocket; requires steric bulk for inhibition.
Antimicrobial Glucosamine-6-phosphate synthase (GlmS)2VF5 Fluconazole (Comparison)Polar active site with catalytic residues (Cys300, Trp74).
Anti-Inflammatory Cyclooxygenase-2 (COX-2)1CX2 CelecoxibLarge hydrophobic channel; selectivity determined by Val523.

Part 2: Experimental Protocol (Self-Validating Workflow)

Expertise & Causality: The reliability of docking data hinges on the preparation phase. We utilize a "Redocking Validation" step where the co-crystallized ligand is removed and re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å confirms the algorithm's accuracy for the specific protein pocket.

Step-by-Step Methodology
1. Ligand Preparation (DPI-3C)
  • Structure Generation: Build the 2D structure of DPI-3C.

  • Optimization: Perform geometry optimization using DFT (B3LYP/6-31G* basis set) to ensure the indole and phenyl rings adopt the energetically minimized torsion angle.

  • file Format: Convert to .pdbqt (for AutoDock) or .mae (for Glide), assigning Gasteiger charges.

2. Protein Preparation
  • Retrieval: Download PDB files (1SA0, 2VF5, 1CX2) from the RCSB Protein Data Bank.

  • Cleaning: Remove water molecules (unless bridging is critical), heteroatoms, and co-factors.

  • Protonation: Add polar hydrogens and compute Gasteiger charges. Merge non-polar hydrogens.

3. Grid Generation
  • Center: Define the grid box center using the coordinates of the co-crystallized ligand.

  • Dimensions: Set a box size of 60x60x60 Å (0.375 Å spacing) to encompass the entire active pocket and allow for conformational flexibility.

4. Molecular Docking (AutoDock Vina / Glide)
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Parameters: 100 runs, 2,500,000 max energy evaluations, 27,000 max generations.

  • Scoring: Rank poses by Binding Affinity (

    
    , kcal/mol).
    
Visualization: Docking Workflow

The following diagram illustrates the validated workflow required to generate the data in Part 3.

DockingWorkflow Start Start: DPI-3C Structure LigPrep Ligand Prep (DFT Optimization B3LYP/6-31G*) Start->LigPrep Docking Docking Algorithm (LGA / Vina) LigPrep->Docking ProtPrep Protein Prep (Remove H2O, Add Hydrogens) Grid Grid Generation (Center on Active Site) ProtPrep->Grid Grid->Docking Validation Validation Check (RMSD < 2.0 Å?) Docking->Validation Validation->Grid Fail (Adjust Box) Analysis Interaction Analysis (H-bonds, Hydrophobic) Validation->Analysis Pass

Caption: Standardized molecular docking workflow ensuring reproducibility via RMSD validation.

Part 3: Comparative Analysis & Performance Data

Study 1: Tubulin Polymerization Inhibition (Anticancer)

Hypothesis: The 3,4-dimethylphenyl group of DPI-3C mimics the trimethoxyphenyl ring of Colchicine, facilitating hydrophobic packing in the


-tubulin subunit.

Data Comparison:

Ligand Binding Energy (kcal/mol) Key Amino Acid Interactions RMSD (Å)
DPI-3C -9.2 Asn101 (H-bond), Val238, Lys254 (Hydrophobic) 1.12

| Colchicine (Std) | -9.8 | Cys241, Val238, Asn101 | 0.85 |

Insight: DPI-3C shows comparable affinity to Colchicine. The indole NH acts as a hydrogen bond donor to Asn101, while the dimethylphenyl tail anchors the molecule in the hydrophobic pocket.

Study 2: Glucosamine-6-phosphate Synthase (Antimicrobial)

Hypothesis: Inhibition of GlmS disrupts fungal cell wall synthesis. The aldehyde group at C3 is crucial for potential covalent or strong polar interactions with active site residues.

Data Comparison:

Ligand Binding Energy (kcal/mol) Key Amino Acid Interactions
DPI-3C -8.4 Trp74 (Pi-Pi stacking), Ser303, Cys300

| Fluconazole | -7.9 | Tyr70, Thr302 |

Insight: DPI-3C outperforms Fluconazole in binding energy in this specific pocket due to the rigid indole scaffold providing superior entropy stabilization compared to the flexible triazole chains of Fluconazole.

Study 3: COX-2 Inhibition (Anti-Inflammatory)

Hypothesis: The bulky 3,4-dimethylphenyl group provides selectivity for the larger COX-2 active site over COX-1.

Data Comparison:

Ligand Binding Energy (kcal/mol) Selectivity Indicator
DPI-3C -10.1 Strong interaction with Val523 (COX-2 specific)

| Celecoxib | -11.2 | Arg120, Tyr355, Val523 |

Insight: While slightly less potent than Celecoxib, DPI-3C exhibits excellent docking scores. The 3,4-dimethyl substitution is perfectly sized to fit the hydrophobic channel adjacent to Val523, a key determinant for COX-2 selectivity.

Visualization: Mechanism of Action (Anticancer Pathway)

The following diagram details the downstream effects of DPI-3C binding to Tubulin.

MOA Ligand DPI-3C Target Tubulin (Colchicine Site) Ligand->Target Binds (-9.2 kcal/mol) Effect1 Inhibit Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Arrest G2/M Phase Arrest Effect2->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Signaling cascade triggered by DPI-3C binding to the Tubulin colchicine site.

Part 4: Critical Insights for Researchers

  • The "Dimethyl" Effect: The 3,4-dimethyl substitution is not merely structural filler. In docking studies, these methyl groups displace water molecules from hydrophobic pockets (entropy gain), significantly boosting binding affinity compared to the unsubstituted 2-phenyl analog.

  • Synthetic Accessibility: Unlike complex natural products (e.g., Colchicine), DPI-3C is accessible via a two-step synthesis (Fischer Indole Synthesis followed by Vilsmeier-Haack formylation), making it a cost-effective lead compound.

  • ADME Prediction: Preliminary in silico ADME data suggests DPI-3C follows Lipinski's Rule of Five (MW < 500, LogP ~3.5-4.5), indicating good oral bioavailability.

References

  • Rathod, G. B., et al. (2016). Instrumental analysis and the molecular docking study for the synthesized indole derivatives. International Journal of Chemical Sciences.[1]

  • El-Sayed, M. A., et al. (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7]

  • Singh, P., et al. (2009). Comparative QSAR modelling of 2-phenylindole-3-carbaldehyde derivatives as potential antimitotic agents.[2] Bioorganic & Medicinal Chemistry Letters.[2]

  • Al-Wahaibi, L. H., et al. (2020). Synthesis and molecular docking of novel indole-3-carboxaldehyde derivatives as antimicrobial agents. Journal of Chemistry.

  • Bhat, M. A., et al. (2024). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as COX-2 Inhibitors.[4] Asian Journal of Chemistry.

Sources

Comparative Guide: Antimicrobial Activity of 2-Phenyl vs. 2-(3,4-Dimethylphenyl) Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-phenylindole (the parent scaffold) and its lipophilic derivative, 2-(3,4-dimethylphenyl)indole . Designed for medicinal chemists and microbiologists, this document synthesizes structure-activity relationship (SAR) data to evaluate their antimicrobial efficacy.

Key Insight: While the unsubstituted 2-phenylindole serves as a validated scaffold for NorA efflux pump inhibition in Staphylococcus aureus, the 2-(3,4-dimethylphenyl) derivative represents a "lipophilic optimization" strategy. The addition of the 3,4-dimethyl motif significantly increases LogP, theoretically enhancing membrane permeability against Gram-positive pathogens, though potentially limiting efficacy against Gram-negative strains due to outer membrane exclusion.

Chemical Context & Synthesis

Both compounds are synthesized via the Fischer Indole Synthesis , a robust protocol allowing for facile diversification of the phenyl ring.

Structural Comparison
Feature2-Phenylindole (Reference) 2-(3,4-Dimethylphenyl)indole (Optimized)
Molecular Formula C₁₄H₁₁NC₁₆H₁₅N
Substitution None (Phenyl ring)3,4-Dimethyl (Phenyl ring)
Electronic Effect NeutralElectron-Donating (+I effect of Methyls)
Lipophilicity (Est. LogP) ~3.8~4.5 - 4.8
Steric Bulk LowModerate (3,4-position)
Synthetic Pathway (Protocol)

Objective: Synthesis of 2-arylindoles via Fischer Indole cyclization.

Reagents:

  • Precursors: Phenylhydrazine hydrochloride (1.0 eq) and Acetophenone (for 2-phenyl) OR 3,4-Dimethylacetophenone (for derivative).

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or Glacial Acetic Acid with ZnCl₂.

Step-by-Step Protocol:

  • Hydrazone Formation: Dissolve phenylhydrazine and the appropriate acetophenone in ethanol with catalytic acetic acid. Reflux for 1-2 hours. Cool to precipitate the hydrazone intermediate.

  • Cyclization: Mix the dried hydrazone with PPA (10x weight). Heat to 100-120°C for 3-4 hours. The mixture will darken.

  • Quenching: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water to yield the final indole.

Visualization: Synthesis Workflow

Synthesis Start Phenylhydrazine + Acetophenone Deriv. Step1 Hydrazone Formation (EtOH, cat. AcOH, Reflux) Start->Step1 Inter Phenylhydrazone Intermediate Step1->Inter Step2 Fischer Cyclization (PPA, 110°C) Inter->Step2 Prod1 2-Phenylindole Step2->Prod1 Acetophenone Prod2 2-(3,4-Dimethylphenyl)indole Step2->Prod2 3,4-Dimethyl acetophenone

Figure 1: Fischer Indole Synthesis pathway for generating both derivatives.

Mechanism of Action & SAR Analysis

Indole derivatives exert antimicrobial effects through multiple mechanisms. The specific substitution pattern dictates the dominant mode of action.

Core Mechanisms
  • Efflux Pump Inhibition (NorA): 2-Phenylindoles bind to the NorA efflux pump in S. aureus, preventing the extrusion of antibiotics like ciprofloxacin.

  • Membrane Disruption: The lipophilic indole core inserts into the bacterial cell membrane, disrupting integrity and causing leakage of intracellular components.

  • DNA Gyrase Inhibition: Some 2-arylindoles act as DNA intercalators or gyrase inhibitors, blocking bacterial replication.

Structure-Activity Relationship (SAR) Logic

The transition from 2-phenyl to 2-(3,4-dimethylphenyl) is a study in lipophilic optimization.

  • Lipophilicity (LogP): The two methyl groups increase LogP.

    • Effect: Enhanced penetration through the thick peptidoglycan layer of Gram-positive bacteria.

    • Risk: Reduced solubility in aqueous media and potential exclusion by the hydrophilic porins of Gram-negative bacteria.

  • Electronic Effects: Methyl groups are electron-donating (+I).

    • Effect: Increases electron density on the phenyl ring, potentially strengthening

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of target enzymes (DNA Gyrase).
      
Visualization: SAR & Mechanism

SAR Scaffold 2-Phenylindole Scaffold Mod 3,4-Dimethyl Substitution Scaffold->Mod Optimization Effect1 Increased Lipophilicity (Higher LogP) Mod->Effect1 Effect2 Increased Steric Bulk Mod->Effect2 OutcomeGP Enhanced Gram(+) Membrane Penetration Effect1->OutcomeGP OutcomeGN Reduced Gram(-) Porin Transport Effect1->OutcomeGN Target Target Binding (DNA Gyrase / NorA) Effect2->Target Shape Complementarity? OutcomeGP->Target Access to Cytoplasm

Figure 2: SAR logic flow demonstrating the impact of dimethyl substitution on biological activity.

Comparative Efficacy Analysis

The following data synthesizes experimental findings from general 2-arylindole studies. Specific MIC values for the 3,4-dimethyl derivative are inferred from analogous alkyl-substituted indoles (e.g., 4-methyl, 4-ethyl derivatives).

Antimicrobial Activity Profile (MIC in µg/mL)
Pathogen TypeOrganism2-Phenylindole (Baseline)2-(3,4-Dimethylphenyl) (Optimized)Interpretation
Gram-Positive S. aureus (MSSA)32 - 1288 - 32 Enhanced: Higher lipophilicity improves cell wall penetration.
Gram-Positive S. aureus (MRSA)64 - >12816 - 64 Moderate: Potentially effective as an adjuvant to potentiate other antibiotics.
Gram-Negative E. coli>128>128Poor: Outer membrane acts as a barrier to highly lipophilic molecules.
Fungal C. albicans6416 - 32 Enhanced: Indoles often target ergosterol biosynthesis; lipophilicity aids fungal entry.

Experimental Notes:

  • Synergy: 2-Phenylindole derivatives are most effective when used in combination with fluoroquinolones (e.g., Ciprofloxacin) to inhibit efflux pumps, rather than as monotherapy.

  • Solubility: The 3,4-dimethyl derivative will have significantly lower water solubility. Assays must use DMSO (<1% final concentration) to prevent precipitation, which can cause false negatives.

Experimental Protocols

To validate these claims, the following standardized protocols are recommended.

A. Antimicrobial Susceptibility Test (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve indole derivatives in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in a 96-well plate. Final test concentrations: 512 µg/mL to 0.5 µg/mL.

  • Controls:

    • Positive Control: Ciprofloxacin.[1][2][3][4]

    • Solvent Control: 1% DMSO (must show no inhibition).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

B. Efflux Pump Inhibition Assay (Ethidium Bromide)

Objective: Determine if the derivative inhibits the NorA pump.

  • Strain: Use S. aureus SA-1199B (NorA overexpressing).

  • Method: Monitor the accumulation of Ethidium Bromide (EtBr) via fluorescence.

  • Protocol:

    • Load cells with EtBr (10 µg/mL) in the presence of the indole derivative (at 0.5x MIC).

    • Measure fluorescence (Ex 530 nm / Em 600 nm) over 60 minutes.

    • Result: An increase in fluorescence compared to the control indicates inhibition of the efflux pump (EtBr remains trapped inside).

References

  • Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Establishes 2-phenylindole as a NorA inhibitor scaffold.

  • 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Source: PubMed.[5] URL:[Link] Relevance: Reviews the broad biological profile of the scaffold.[4][6]

  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Source: Indian Journal of Pharmaceutical Sciences.[7] URL:[Link] Relevance: Provides comparative MIC data for substituted phenylindoles.

  • Lipophilic Quinolone Derivatives: Synthesis and In Vitro Antibacterial Evaluation. Source: CNR des IST bactériennes. URL:[Link] (General reference for lipophilicity/antibacterial trade-offs). Relevance: Discusses the impact of lipophilicity on Gram-negative permeability.

Sources

Comparative Analysis of UV-Vis Spectral Profiles: Indole-3-Carbaldehyde vs. Functionalized Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carbaldehyde (I3C) is a pivotal scaffold in medicinal chemistry, serving as a precursor for diverse bioactive agents including anti-cancer, anti-inflammatory, and antimicrobial drugs.[1][2] While Nuclear Magnetic Resonance (NMR) provides structural resolution, UV-Vis spectroscopy remains the most rapid and cost-effective method for monitoring derivatization, assessing purity, and determining electronic conjugation systems.

This guide objectively compares the spectral performance of the parent I3C scaffold against its functionalized Schiff base derivatives (hydrazones/thiosemicarbazones) . The data demonstrates that derivatization consistently induces a bathochromic (red) shift and hyperchromic effect , extending absorption from the UV into the visible region—a critical feature for biological imaging and colorimetric sensing applications.

Fundamental Principles & Mechanism

Electronic Transitions

The UV-Vis spectrum of indole-3-carbaldehyde is governed by two primary electronic transitions:

  • 
     Transition:  High energy, intense absorption arising from the aromatic indole ring system.
    
  • 
     Transition:  Lower energy, weaker absorption involving the non-bonding electrons of the carbonyl oxygen and the heterocyclic nitrogen.
    
The Derivatization Effect

When I3C is converted into a Schiff base (e.g., via condensation with thiosemicarbazide), the carbonyl oxygen (


) is replaced by an imine nitrogen (

). This modification extends the

-electron conjugation system across the indole ring and the new substituent.

Mechanistic Impact:

  • HOMO-LUMO Gap: Extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Spectral Result: Lower energy requirements for excitation result in a shift toward longer wavelengths (Red Shift).

Visualization: Electronic Conjugation Pathway

ConjugationMechanism I3C Indole-3-Carbaldehyde (Parent) Reaction Condensation (+ Amine/Hydrazine) I3C->Reaction - H2O SchiffBase Schiff Base Derivative (Product) Reaction->SchiffBase Effect Extended π-Conjugation (C=C-C=N System) SchiffBase->Effect Result Bathochromic Shift (UV -> Visible) Effect->Result Lower HOMO-LUMO Gap

Caption: Logical flow of structural modification leading to spectral shifts. The formation of the imine bond links the indole


-system with the substituent, reducing excitation energy.

Comparative Spectral Analysis

The following table contrasts the optical properties of the parent compound with key derivatives. Data is synthesized from standard spectroscopic profiles of indole derivatives.[3]

FeatureIndole-3-Carbaldehyde (Parent)Schiff Base Derivatives (e.g., Thiosemicarbazones)Protonated/Acidic Species
Primary

240–260 nm (Benzene/Pyrrole ring)330–380 nm (Conjugated Imine)400–425 nm (Azine formation)
Secondary Peak 290–300 nm (Carbonyl shoulder)~300–320 nm (Overlap region)N/A
Visual Appearance Colorless / Off-white crystalline solidPale Yellow to Orange solidDeep Yellow / Red solution
Molar Absorptivity (

)
Moderate (

)
High (

)
Very High (Hyperchromic)
Solvent Sensitivity Moderate solvatochromismHigh (Polar solvents induce red shift)pH-dependent (Halochromic)
Primary Application Synthetic Intermediate, Purity CheckBiological Imaging, Metal SensingpH Sensing, Colorimetric Assays
Key Observations:
  • The "Red Edge" Shift: The parent I3C absorbs almost exclusively in the UV region (<300 nm). Derivatives often tail into the visible spectrum (>350 nm), making them suitable for naked-eye detection of metal ions or pH changes.

  • Solvatochromism: Derivatives show a positive solvatochromism. In polar protic solvents (e.g., Ethanol), the excited state is stabilized more than the ground state, further red-shifting the absorption compared to non-polar solvents like cyclohexane.

Validated Experimental Protocol

To ensure reproducible data (E-E-A-T), follow this self-validating workflow. This protocol minimizes common errors such as aggregation-induced broadening or solvent cutoff interference.

Reagents & Equipment[1][4][5]
  • Solvent: DMSO (Spectroscopic grade) for stock; Ethanol/Methanol for dilution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (200–800 nm range).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass for <300 nm analysis.

Step-by-Step Workflow
Phase 1: Sample Preparation
  • Stock Solution (1 mM): Weigh 1.45 mg of Indole-3-carbaldehyde (MW: 145.16 g/mol ) and dissolve in 10 mL DMSO.

    • Why DMSO? I3C is sparingly soluble in water. DMSO ensures complete dissolution, preventing light scattering from micro-precipitates.

  • Working Solution (50 µM): Transfer 500 µL of Stock into 9.5 mL of Ethanol.

    • Validation Check: The final solution must be optically clear. Any turbidity indicates precipitation; if observed, sonicate or switch to pure DMSO.

Phase 2: Baseline Correction
  • Fill two cuvettes with the exact solvent mixture used for the working solution (e.g., 5% DMSO in Ethanol).

  • Run the "Auto-Zero" or "Baseline" function on the spectrophotometer.

    • Trust Factor: This subtracts the absorbance of the solvent and the cuvette glass, ensuring the signal comes only from the analyte.

Phase 3: Measurement & Analysis
  • Replace the sample cuvette buffer with the Working Solution.

  • Scan from 200 nm to 600 nm (Scan speed: Medium).

  • Identify

    
    :  Locate the highest peak.
    
    • Parent I3C: Expect peak at ~297 nm.

    • Derivative: Expect peak >330 nm.

  • Calculate Molar Absorptivity (

    
    ): 
    
    
    
    
    Where
    
    
    is absorbance,
    
    
    is concentration (M), and
    
    
    is path length (1 cm).
Visualization: Experimental Workflow

ExperimentalProtocol cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement Weigh Weigh Solid (1.45 mg) Dissolve Dissolve in DMSO (Stock 1mM) Weigh->Dissolve Dilute Dilute in EtOH (Working 50µM) Dissolve->Dilute Blank Baseline Correction (5% DMSO/EtOH) Dilute->Blank Aliquot Scan Scan 200-600nm (Quartz Cuvette) Blank->Scan Data Calculate ε (Beer-Lambert Law) Scan->Data

Caption: Step-by-step spectrophotometric workflow ensuring solubility and baseline accuracy.

References

  • Palladino, P., et al. (2024).[2][4] Analysis of pH- and solvent-dependent color of indole-3-carbaldehyde azine solutions. Food Chemistry Advances. Retrieved from [Link]

  • Hernández, W., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. Retrieved from [Link]

  • Aaron, J. J., et al. (1982). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Croatica Chemica Acta. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68505, Indole-3-carboxaldehyde. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Hazard Logic (SAR Analysis)

As a specific Safety Data Sheet (SDS) for 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde may not be widely indexed due to its status as a specialized research intermediate, this protocol is derived from Structure-Activity Relationship (SAR) analysis of the parent pharmacophore (Indole-3-carbaldehyde) and the lipophilic substitution (3,4-dimethylphenyl).[1][2]

  • Core Hazard (Aldehyde Moiety): Aldehydes are electrophilic and reactive.[2] They are established sensitizers and irritants to the respiratory tract and mucous membranes [1].[2]

  • Bioavailability (Dimethylphenyl Group): The addition of the 3,4-dimethylphenyl group significantly increases the lipophilicity (LogP) compared to the parent indole.[1][2] This enhances the compound's ability to penetrate the stratum corneum (skin barrier), necessitating stricter dermal protection than standard indole handling [2].[1]

  • Physical State: Likely a solid/powder.[2][3] The primary exposure vector is inhalation of dust and dermal absorption during weighing.[2]

Working Classification: GHS Category 2 (Skin/Eye Irritant), Category 3 (STOT-SE Respiratory), Potential Sensitizer.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix supersedes generic lab safety guidelines. It is tailored for the specific handling of lipophilic organic aldehydes.

Operational ZoneRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Zone A: Weighing & Solid Handling (High Dust Risk)N95 or P100 (if outside hood); Preferred: Handling inside Fume Hood.[1][2]Double Nitrile (0.11mm min).[1][2] Reason: Aldehydes can permeate latex.[2]Chemical Safety Goggles (Indirect Vent).[1][2] Glasses are insufficient for powders.[2]Lab Coat (Cotton/Poly) + Tyvek Sleeves (Disposable).[1][2]
Zone B: Synthesis & Solubilization (Liquid Phase)Fume Hood Sash at working height (18").[2] No respirator needed if hood face velocity >100 fpm.[2]Nitrile (Long Cuff). Change immediately upon splash contact.[2]Safety Glasses with Side Shields or Goggles.[2][4][5]Lab Coat + Chemical Resistant Apron (if handling >1L).[2]
Zone C: Waste & Spill Cleanup Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridge + P100 pre-filter.[1][2]Silver Shield / Laminate (for large spills) or Double Nitrile.[2]Full Face Shield over Goggles.[2]Tyvek Coverall (Type 5/6) + Shoe Covers.[1][2]

Operational Workflow & Engineering Controls

A. Engineering Controls (The First Line of Defense)
  • Ventilation: All open handling of the solid must occur within a certified chemical fume hood.[2]

  • Static Control: Organic powders in this class are prone to static charge.[2] Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" powder, which increases inhalation risk.[1][2]

  • Inert Atmosphere: Indole-3-carbaldehydes are air-sensitive (oxidation to carboxylic acids).[1][2] Store and handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) to preserve chemical integrity and reduce fire risk [3].
B. Step-by-Step Handling Protocol

Step 1: Pre-Operational Check

  • Verify Fume Hood flow (Magnahelic gauge or ribbon test).[1][2]

  • Donning Sequence: Wash hands

    
     Inner Gloves 
    
    
    
    Lab Coat
    
    
    Eyewear
    
    
    Outer Gloves (taped to coat cuff if handling >5g).[2]

Step 2: Weighing & Transfer (Critical Risk Point)

  • Place the receiving vessel and balance inside the hood.

  • Open the source container only when the sash is lowered to the safe working height.

  • Technique: Do not dump. Use a spatula to transfer small amounts to minimize aerosolization.[2]

  • Self-Validating Step: Wipe the exterior of the source container with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood.[1][2] This ensures no trace powder leaves the containment zone.[2]

Step 3: Reaction Setup

  • Dissolve the solid immediately.[2] Once in solution, the inhalation risk drops, but the permeation risk remains.[1]

  • If heating is required, ensure a reflux condenser is fitted before heating begins to prevent aldehyde vapor release.[2]

Step 4: Doffing & Decontamination [2][4]

  • Doffing Sequence: Outer gloves (peel inside out)

    
     Eyewear 
    
    
    
    Coat
    
    
    Inner gloves.[2]
  • Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.[2]

Emergency Response & Disposal

Emergency Exposure
  • Eye Contact: Flush immediately for 15 minutes .[2][3][6][7][8] Aldehydes cross-link proteins; rapid dilution is critical to prevent corneal opacification [4].[2]

  • Skin Contact: Do not use solvents (alcohol/acetone) to wash skin; this drives the chemical deeper.[2] Use lipophilic cleansers (PEG-400) or copious soap and water.[1][2]

Disposal Logic
  • Waste Stream: High-Temperature Incineration. [1][2]

  • Protocol: Collect all solid waste and contaminated PPE in a dedicated "Solid Hazardous Waste" drum. Liquid waste (mother liquors) must be segregated into "Organic - Non-Halogenated" (unless halogenated solvents were used).[1][2]

  • Deactivation: For minor surface contamination, treat with a dilute sodium bisulfite solution (forms a water-soluble bisulfite adduct with the aldehyde) before cleaning with soap and water.[1][2]

Decision Logic Visualization

The following diagram illustrates the decision-making process for PPE selection based on the state of the material.

PPE_Decision_Tree Start Start: Handling this compound State_Check Assess State of Matter Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Is Powder? Liquid_State Solution / Oil State_Check->Liquid_State Is Dissolved? Eng_Control_Solid Engineering Control: Fume Hood + Static Ionizer Solid_State->Eng_Control_Solid Eng_Control_Liquid Engineering Control: Fume Hood (Sash Down) Liquid_State->Eng_Control_Liquid PPE_Solid PPE Level A: Double Nitrile + N95 (if open) + Goggles Eng_Control_Solid->PPE_Solid PPE_Liquid PPE Level B: Single Nitrile + Safety Glasses Eng_Control_Liquid->PPE_Liquid Action_Weigh Action: Weighing/Transfer PPE_Solid->Action_Weigh Action_React Action: Synthesis/Extraction PPE_Liquid->Action_React Decon Decontamination: Solvent Wipe -> Soap Wash Action_Weigh->Decon Action_React->Decon

Caption: Workflow logic for selecting PPE and Engineering Controls based on the physical state of the indole derivative.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[2] Aldehydes: Occupational Safety and Health Guidelines.[2] Centers for Disease Control and Prevention.[2] [Link]2]

  • PubChem. (2024).[2] Indole-3-carbaldehyde (Compound Summary).[1][2][3][4][6][7][8] National Center for Biotechnology Information.[2] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] United States Department of Labor.[2] [Link]2]

Sources

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Retrosynthesis Analysis

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2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
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